molecular formula C29H46O8 B12424079 3-O-Acetyl-20-Hydroxyecdysone

3-O-Acetyl-20-Hydroxyecdysone

货号: B12424079
分子量: 522.7 g/mol
InChI 键: UWFCFVQTAHITKV-KXZFJHPISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-O-Acetyl-20-Hydroxyecdysone is a useful research compound. Its molecular formula is C29H46O8 and its molecular weight is 522.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C29H46O8

分子量

522.7 g/mol

IUPAC 名称

[(2R,3S,5S,9R,10R,13R,17S)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19+,21+,22-,23-,24+,26+,27+,28+,29?/m0/s1

InChI 键

UWFCFVQTAHITKV-KXZFJHPISA-N

手性 SMILES

CC(=O)O[C@H]1C[C@@H]2C(=O)C=C3[C@@H]([C@]2(C[C@H]1O)C)CC[C@]4(C3(CC[C@@H]4[C@](C)([C@@H](CCC(C)(C)O)O)O)O)C

规范 SMILES

CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C

产品来源

United States

Foundational & Exploratory

The Discovery of 3-O-Acetyl-20-Hydroxyecdysone in Cyanotis arachnoidea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyanotis arachnoidea, a plant rich in phytoecdysteroids, has been a significant source for the isolation and discovery of various bioactive compounds. Among these is 3-O-Acetyl-20-Hydroxyecdysone, an acetylated derivative of the well-known 20-Hydroxyecdysone (B1671079). This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from Cyanotis arachnoidea. It includes detailed experimental protocols derived from published literature, quantitative data, and visualizations of relevant signaling pathways to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones. Cyanotis arachnoidea is a well-documented, rich source of these compounds, with 20-Hydroxyecdysone (20E) being one of the most abundant.[1] Acetylated derivatives of 20E, such as this compound, are also present in the plant, often as minor constituents.[2] These modifications can influence the biological activity of the parent compound, making their discovery and characterization a subject of scientific interest. Studies have suggested that acetylation can enhance certain biological activities, such as antimicrobial effects.[3] This guide focuses on the technical aspects of the discovery and characterization of this compound.

Isolation and Purification

The isolation of this compound from Cyanotis arachnoidea involves a multi-step chromatographic process. The following protocol is a synthesized methodology based on established practices for isolating ecdysteroids from this plant source.[2][4]

Experimental Protocol: Isolation and Purification
  • Plant Material and Extraction:

    • Dried and powdered whole plants or roots of Cyanotis arachnoidea are used as the starting material.

    • The powdered material is extracted exhaustively with 75% ethanol (B145695) at room temperature.[2]

    • The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297), and n-butanol.

    • The ethyl acetate fraction, which typically contains the acetylated ecdysteroids, is collected and concentrated.[2]

  • Column Chromatography:

    • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform (B151607) and methanol (B129727) (e.g., 100:1 to 10:1 v/v) to separate major fractions based on polarity.[4]

    • ODS Column Chromatography: Fractions enriched with this compound are further purified on an octadecylsilyl (ODS) column using a stepwise gradient of methanol and water (e.g., 30% to 100% methanol).[2]

    • Sephadex LH-20 Column Chromatography: Size exclusion chromatography using Sephadex LH-20 with methanol as the mobile phase is employed to remove smaller impurities.[2]

  • Semi-preparative High-Performance Liquid Chromatography (HPLC):

    • Final purification is achieved by semi-preparative HPLC on a C18 column.[2]

    • A typical mobile phase would be a gradient of acetonitrile (B52724) and water.

    • Fractions are monitored by UV detection (e.g., at 245 nm) and collected. The purity of the isolated compound is confirmed by analytical HPLC.

Figure 1: Isolation Workflow Diagram.

Structural Elucidation

The structure of the isolated compound is determined using a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Structural Characterization
  • Mass Spectrometry (MS):

    • High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) experiments are conducted to establish the complete structure and stereochemistry of the molecule.

    • Samples are typically dissolved in deuterated solvents like methanol-d₄ or DMSO-d₆.

Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR data for 20-hydroxyecdysone 3-acetate, which corresponds to this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in Methanol-d₄)

Position¹³C (δc)¹H (δH, mult., J in Hz)
138.11.89 (m), 1.63 (m)
272.14.02 (m)
371.95.20 (br s)
432.52.35 (dd, 15.5, 4.5), 2.15 (dd, 15.5, 2.5)
551.93.91 (d, 2.0)
6205.5-
7122.05.85 (d, 2.5)
8167.5-
934.93.15 (d, 9.5)
1038.6-
1121.92.05 (m), 1.95 (m)
1232.12.38 (m), 1.55 (m)
1348.5-
1484.5-
1532.01.90 (m), 1.50 (m)
1621.52.30 (m), 1.85 (m)
1750.53.25 (t, 9.0)
1821.61.05 (s)
1917.50.92 (s)
2077.8-
2121.11.20 (s)
2277.73.33 (dd, 10.7, 1.7)
2326.61.65 (m), 1.29 (m)
2437.21.82 (m), 1.45 (m)
2573.7-
2623.61.15 (s)
2770.23.39 (d, 11.0), 3.35 (d, 11.0)
3-OAc172.6, 21.32.08 (s)

Data synthesized from published literature.

Signaling Pathways

While the specific signaling pathways of this compound are not extensively studied, the known pathways of its parent compound, 20-Hydroxyecdysone, provide a likely framework for its biological activity.

Ecdysone (B1671078) Receptor (EcR) Signaling in Insects

In insects, ecdysteroids exert their effects by binding to the Ecdysone Receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP).[5][6] This complex then binds to ecdysone response elements (EcREs) on DNA, regulating the transcription of target genes involved in molting and metamorphosis.[7]

G cluster_0 Cytoplasm cluster_1 Nucleus Ecdysteroid Ecdysteroid (e.g., 20E) EcR EcR USP USP EcR_USP EcR/USP Heterodimer EcRE EcRE TargetGene Target Gene Transcription

Figure 2: Insect Ecdysone Receptor Pathway.
Mas Receptor Signaling in Mammals

In mammals, 20-Hydroxyecdysone has been shown to exert some of its effects through the G-protein coupled Mas receptor, which is part of the renin-angiotensin system.[8][9] Activation of the Mas receptor can lead to various cellular responses, including anabolic and protective effects.[10] It is plausible that this compound may also interact with this pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ecdysteroid Ecdysteroid (e.g., 20E) MasR Mas Receptor Ecdysteroid->MasR Activates Signaling Downstream Signaling Cascade MasR->Signaling Response Cellular Responses (e.g., Anabolic, Protective)

Figure 3: Mammalian Mas Receptor Pathway.

Quantitative Data

Table 2: Ecdysteroid Composition in Cyanotis arachnoidea Extracts

Analytical MethodNumber of Ecdysteroids DetectedKey FindingsReference
LC-MS/MS Fingerprinting146Detection of a wide range of ecdysteroids, including acetylated derivatives.[11]
Chromatographic Isolation10 steroidsIsolation of 20-hydroxyecdysone 3-acetate among other steroids.[2]

Conclusion

The discovery of this compound in Cyanotis arachnoidea highlights the rich chemical diversity of this plant. The isolation and characterization of such minor constituents are crucial for understanding the full spectrum of bioactivities associated with ecdysteroid-containing extracts. While the primary biological roles and signaling pathways of 20-Hydroxyecdysone are increasingly understood, further research is needed to elucidate the specific pharmacological effects of its acetylated derivatives. This guide provides a foundational technical overview to support and stimulate future investigations in this promising area of natural product research.

References

The Biosynthesis of 3-O-Acetyl-20-Hydroxyecdysone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of 3-O-Acetyl-20-Hydroxyecdysone, a naturally occurring phytoecdysteroid with significant biological activities. While the complete biosynthetic pathway, particularly the final acetylation step, is yet to be fully elucidated, this document synthesizes the available scientific literature to present a detailed account of the precursor molecule's synthesis, 20-hydroxyecdysone (B1671079), and posits a hypothetical framework for its subsequent 3-O-acetylation. This guide is intended to be a valuable resource for researchers in natural product chemistry, endocrinology, and drug development, highlighting the current state of knowledge and identifying key areas for future investigation.

Introduction

Phytoecdysteroids are a class of plant-derived steroids that are structurally similar to insect molting hormones.[1] Among these, 20-hydroxyecdysone (20E) is one of the most abundant and well-studied compounds. Its acetylated derivative, this compound, has been isolated from the roots of plants such as Cyanotis arachnoidea and Cyanotis longifolia. While the biological activities of this compound are still under investigation, the acetylation at the C-3 position can significantly alter its polarity and bioavailability, potentially modulating its pharmacological effects. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the exploration of its therapeutic applications.

The Biosynthesis of the Precursor: 20-Hydroxyecdysone

The biosynthesis of this compound begins with the formation of its precursor, 20-hydroxyecdysone (20E). In plants, 20E is synthesized from sterol precursors via the mevalonate (B85504) pathway.[2]

The Mevalonate Pathway and Sterol Formation

The initial steps of 20E biosynthesis follow the well-established mevalonate pathway, leading to the formation of isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to produce the C30 triterpenoid (B12794562) squalene, which is then cyclized to form cycloartenol, a key intermediate in the biosynthesis of plant sterols.

The "Halloween Genes": Conversion of Sterols to Ecdysone (B1671078)

A series of enzymatic reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), converts the sterol precursor to ecdysone. These enzymes are collectively known as the "Halloween genes," a term first coined from research in Drosophila melanogaster. While the exact sequence and intermediates can vary between species, the key hydroxylation and oxidation steps are conserved. Transcriptome analysis of Cyanotis arachnoidea has identified numerous candidate genes, including those from the mevalonate pathway and cytochrome P450s, that are likely involved in ecdysteroid biosynthesis.[3]

Final Hydroxylation to 20-Hydroxyecdysone

The final step in the formation of the immediate precursor is the hydroxylation of ecdysone at the C-20 position. This reaction is catalyzed by a specific cytochrome P450 enzyme, ecdysone 20-monooxygenase.

The Final Step: 3-O-Acetylation of 20-Hydroxyecdysone

The conversion of 20-hydroxyecdysone to this compound involves the transfer of an acetyl group to the hydroxyl group at the C-3 position of the steroid nucleus.

The Putative Enzyme: Ecdysone 3-O-Acetyltransferase

The specific enzyme responsible for this reaction, a putative "ecdysone 3-O-acetyltransferase," has not yet been isolated and characterized. However, based on the principles of natural product biosynthesis, it is hypothesized to be a member of the acetyltransferase family of enzymes. These enzymes typically utilize acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor.

A Proposed Reaction

The proposed enzymatic reaction is as follows:

20-Hydroxyecdysone + Acetyl-CoA → this compound + CoA

This reaction would be catalyzed by the hypothetical ecdysone 3-O-acetyltransferase. Identifying and characterizing this enzyme is a key area for future research and would enable the biotechnological production of this compound.

Quantitative Data

Specific quantitative data for the enzymatic conversion of 20-hydroxyecdysone to its 3-O-acetylated form are not yet available in the scientific literature. However, analytical studies have confirmed the presence and relative abundance of this compound in plant tissues.

Table 1: Ecdysteroids Identified in Cyanotis Species

CompoundPlant SpeciesTissueRelative AbundanceReference
20-HydroxyecdysoneCyanotis arachnoidea, Cyanotis longifoliaRoots, FlowersMajor Component[2][4]
This compound Cyanotis longifoliaRootsLarge Amounts[4]
20-Hydroxyecdysone 2-acetateCyanotis arachnoidea-Diagnostic Marker[5]
Ajugasterone CCyanotis longifoliaRootsLarge Amounts[4]

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for the identification, purification, and characterization of the putative ecdysone 3-O-acetyltransferase and its product.

Protocol for the Extraction and Quantification of this compound

This protocol describes a general method for the analysis of ecdysteroids from plant material using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Objective: To extract and quantify this compound from Cyanotis sp. root tissue.

Materials:

  • Fresh or lyophilized root tissue from Cyanotis sp.

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC-MS/MS system

Procedure:

  • Extraction: Homogenize a known weight of plant tissue in methanol. Sonicate the mixture for 30 minutes and then centrifuge to pellet the solid material. Collect the supernatant. Repeat the extraction process twice more.

  • Solid Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the combined methanolic extracts onto the cartridge. Wash the cartridge with water to remove polar impurities. Elute the ecdysteroids with methanol.

  • HPLC-MS/MS Analysis: Evaporate the methanolic eluate to dryness and reconstitute in a known volume of the initial mobile phase. Inject an aliquot into the HPLC-MS/MS system.

    • HPLC Conditions: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile (B52724) (both containing 0.1% formic acid).

    • MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and a suitable internal standard.

  • Quantification: Create a calibration curve using a certified standard of this compound to quantify the amount in the plant extract.

Protocol for the Assay of Putative Ecdysone 3-O-Acetyltransferase Activity

This protocol provides a framework for detecting the enzymatic activity of a putative ecdysone 3-O-acetyltransferase in plant protein extracts.

Objective: To detect the conversion of 20-hydroxyecdysone to this compound by a plant protein extract.

Materials:

  • Cyanotis sp. root tissue

  • Protein extraction buffer (e.g., Tris-HCl buffer with protease inhibitors)

  • 20-Hydroxyecdysone (substrate)

  • Acetyl-CoA (co-substrate)

  • HPLC system with UV or MS detector

Procedure:

  • Protein Extraction: Homogenize fresh Cyanotis root tissue in ice-cold protein extraction buffer. Centrifuge the homogenate at high speed to pellet cell debris. The supernatant contains the crude protein extract.

  • Enzyme Assay: Set up reaction mixtures containing the crude protein extract, 20-hydroxyecdysone, and acetyl-CoA in a suitable buffer. Include control reactions lacking the protein extract, 20-hydroxyecdysone, or acetyl-CoA.

  • Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period.

  • Reaction Quenching and Product Extraction: Stop the reaction by adding a solvent such as ethyl acetate. Vortex and centrifuge to separate the organic and aqueous layers. The acetylated product will partition into the organic layer.

  • Analysis: Evaporate the organic layer and reconstitute the residue in a suitable solvent for HPLC analysis. Analyze the samples by HPLC to detect the formation of the this compound peak, comparing it to a standard.

Visualizations

Signaling Pathways and Workflows

Biosynthesis_of_20_Hydroxyecdysone cluster_mevalonate Mevalonate Pathway cluster_sterol Sterol Biosynthesis cluster_halloween Halloween Gene Products (CYPs) Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP_DMAPP Mevalonate->IPP_DMAPP Multiple Steps Squalene Squalene IPP_DMAPP->Squalene Multiple Steps Cycloartenol Cycloartenol Squalene->Cycloartenol Multiple Steps Cholesterol Cholesterol Cycloartenol->Cholesterol Multiple Steps 7-dehydrocholesterol 7-dehydrocholesterol Cholesterol->7-dehydrocholesterol Neverland Ketodiol Ketodiol 7-dehydrocholesterol->Ketodiol Spook, Spookier Ketotriol Ketotriol Ketodiol->Ketotriol Phantom 2-deoxyecdysone 2-deoxyecdysone Ketotriol->2-deoxyecdysone Disembodied Ecdysone Ecdysone 2-deoxyecdysone->Ecdysone Shadow 20-Hydroxyecdysone 20-Hydroxyecdysone Ecdysone->20-Hydroxyecdysone Shade (Ecdysone 20-monooxygenase)

Caption: Biosynthesis pathway of 20-Hydroxyecdysone from Acetyl-CoA.

Acetylation_of_20_Hydroxyecdysone 20-Hydroxyecdysone 20-Hydroxyecdysone This compound This compound 20-Hydroxyecdysone->this compound Acetylation Acetyl-CoA Acetyl-CoA Putative_Enzyme Ecdysone 3-O-Acetyltransferase (Hypothetical) Acetyl-CoA->Putative_Enzyme CoA CoA Putative_Enzyme->CoA

Caption: Proposed final step in the biosynthesis of this compound.

Experimental_Workflow cluster_identification Enzyme Identification Plant_Material Cyanotis sp. Root Tissue Protein_Extraction Crude Protein Extraction Plant_Material->Protein_Extraction Enzyme_Assay In vitro Acetyltransferase Assay (Substrate: 20E, Co-substrate: Acetyl-CoA) Protein_Extraction->Enzyme_Assay Product_Detection HPLC/LC-MS Analysis for This compound Enzyme_Assay->Product_Detection Protein_Purification Column Chromatography (Ion Exchange, Size Exclusion, Affinity) Product_Detection->Protein_Purification If activity detected Enzyme_Characterization SDS-PAGE, Mass Spectrometry, Kinetic Analysis Protein_Purification->Enzyme_Characterization

Caption: Experimental workflow for the identification of ecdysone 3-O-acetyltransferase.

Conclusion and Future Perspectives

The biosynthesis of this compound represents an intriguing area of plant natural product biochemistry. While the pathway to its precursor, 20-hydroxyecdysone, is becoming increasingly clear, the final acetylation step remains a critical knowledge gap. The identification and characterization of the putative "ecdysone 3-O-acetyltransferase" from Cyanotis species are paramount. Such a discovery would not only complete our understanding of this biosynthetic pathway but also open up avenues for the heterologous expression of the enzyme and the sustainable production of this compound for pharmacological research and potential therapeutic development. Future research should focus on a combined transcriptomic, proteomic, and biochemical approach to isolate and characterize this novel enzyme.

References

Unveiling the Natural Reserves of 3-O-Acetyl-20-Hydroxyecdysone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Abstract

3-O-Acetyl-20-hydroxyecdysone is a specific acetylated derivative of the primary insect molting hormone, 20-hydroxyecdysone (B1671079). While 20-hydroxyecdysone is found extensively in both invertebrates and a variety of plant species (phytoecdysteroids), the natural occurrence of its 3-O-acetylated form is significantly less documented, suggesting it is likely a minor metabolite rather than a major stored compound. This guide synthesizes the available biochemical context for its formation, outlines potential natural sources based on precursor availability, and provides detailed experimental protocols for its prospective isolation and identification. The information presented herein is intended to serve as a foundational resource for researchers investigating the diversity of ecdysteroids and their potential pharmacological applications.

Introduction to Ecdysteroid Metabolism and Acetylation

Ecdysteroids are a class of steroidal polyhydroxy compounds that play a crucial role in the regulation of molting and metamorphosis in arthropods. The most biologically active and widely studied ecdysteroid is 20-hydroxyecdysone (20E). In insects, the biosynthesis of 20E begins with cholesterol, which is converted to ecdysone (B1671078) and subsequently hydroxylated to form 20E.

The biological activity of 20E is tightly regulated through various metabolic pathways, including hydroxylation, oxidation, and conjugation. Acetylation, a key conjugation reaction, is typically a mechanism for the inactivation and excretion of ecdysteroids. The formation of this compound involves the esterification of the hydroxyl group at the C-3 position of the 20E molecule. This reaction is catalyzed by specific acetyltransferases. While this compound is a known metabolite in experimental settings, its isolation from natural, untreated biological sources is not widely reported in scientific literature, indicating its probable rarity.

Putative Biosynthesis of this compound

The formation of this compound is a metabolic conversion of its precursor, 20-hydroxyecdysone. This biochemical step is understood to be a detoxification or inactivation pathway. The proposed reaction involves the transfer of an acetyl group from Acetyl-CoA to the C-3 hydroxyl group of the 20-hydroxyecdysone molecule, a reaction mediated by an ecdysteroid 3-O-acetyltransferase.

cluster_0 Proposed Metabolic Pathway 20-Hydroxyecdysone 20-Hydroxyecdysone Product This compound 20-Hydroxyecdysone->Product Acetylation at C-3 Acetyl_CoA Acetyl-CoA Enzyme Ecdysteroid 3-O-acetyltransferase Acetyl_CoA->Enzyme Enzyme->Product CoA CoA-SH Enzyme->CoA

Caption: Proposed enzymatic synthesis of this compound.

Potential Natural Sources Based on Precursor Abundance

Direct evidence for significant natural stores of this compound is scarce. Therefore, a logical approach for its discovery is to investigate organisms known to contain high concentrations of its precursor, 20-hydroxyecdysone. Phytoecdysteroids, being plant-derived ecdysteroid analogues, often accumulate to much higher levels than in insects. The following table details plant species with substantial reported levels of 20-hydroxyecdysone, marking them as primary candidates for sourcing its acetylated derivative.

Plant SpeciesFamilyReported 20-Hydroxyecdysone Content (% dry weight)Potential for this compound
Serratula coronataAsteraceaeUp to 2.0%High
Spinacia oleracea (Spinach)AmaranthaceaeUp to 0.1%Moderate
Chenopodium quinoa (Quinoa)AmaranthaceaeUp to 0.1%Moderate
Pfaffia paniculata (Suma)AmaranthaceaeUp to 0.5%High
Leuzea carthamoidesAsteraceaeUp to 0.5%High

Disclaimer: The presence and concentration of this compound in these species are hypothetical and require empirical validation. The values for 20-hydroxyecdysone can vary based on plant part, age, and growing conditions.

Experimental Protocols for Isolation and Identification

The following section provides a generalized, robust methodology for the extraction, purification, and structural elucidation of ecdysteroids from plant material, tailored for the search for this compound.

Extraction and Preliminary Purification
  • Material Preparation: Collect and air-dry the plant material (e.g., roots or leaves). Grind the dried material into a fine powder to maximize surface area for extraction.

  • Solvent Extraction: Perform a Soxhlet extraction or maceration of the powdered material using 80-95% ethanol (B145695) or methanol (B129727) for 24-48 hours. This step extracts a broad range of polar and semi-polar compounds, including ecdysteroids.

  • Solvent Partitioning:

    • Concentrate the crude extract under reduced pressure (rotary evaporation).

    • Resuspend the concentrated extract in a 1:1 mixture of n-butanol and water.

    • Separate the layers. The ecdysteroids will preferentially partition into the n-butanol phase.

    • Evaporate the n-butanol phase to dryness.

  • Lipid Removal: Defat the resulting solid residue by washing with a non-polar solvent like n-hexane to remove chlorophyll (B73375) and lipids.

Chromatographic Separation and Purification
  • Column Chromatography:

    • Subject the defatted extract to column chromatography using silica (B1680970) gel or Sephadex LH-20.

    • Elute with a gradient solvent system, such as chloroform-methanol or dichloromethane-ethanol, starting with a lower polarity and gradually increasing it.

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a vanillin-sulfuric acid spray reagent for visualization of ecdysteroids (typically appearing as blue, green, or purple spots upon heating).

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the ecdysteroid-rich fractions and subject them to preparative or semi-preparative Reverse-Phase HPLC (RP-HPLC) using a C18 column.

    • Employ a gradient elution with a mobile phase of water and acetonitrile (B52724) (or methanol).

    • Monitor the elution profile with a UV detector at approximately 245 nm, the characteristic absorbance maximum for the ecdysteroid chromophore.

    • Collect peaks corresponding to the expected retention time of acetylated ecdysteroids (which would be slightly more non-polar than 20-hydroxyecdysone).

Structural Elucidation
  • Mass Spectrometry (MS): Analyze the purified compound using High-Resolution Mass Spectrometry (HRMS) to determine its exact molecular weight and elemental composition. Fragmentation patterns from MS/MS analysis can help identify the acetyl group and the core ecdysteroid structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Perform 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR analysis to definitively determine the structure.

    • The presence of an acetyl group will be confirmed by a characteristic methyl singlet at approximately δ 2.0-2.2 ppm in the ¹H NMR spectrum and corresponding signals in the ¹³C NMR spectrum.

    • The position of acetylation at C-3 can be confirmed by observing the downfield shift of the H-3 proton signal and through HMBC correlations between the acetyl carbonyl carbon and the H-3 proton.

cluster_1 Experimental Workflow for Ecdysteroid Discovery A 1. Plant Material (Dried, Powdered) B 2. Solvent Extraction (Ethanol/Methanol) A->B C 3. Solvent Partitioning (n-Butanol/Water) B->C D 4. Column Chromatography (Silica Gel / Sephadex) C->D E 5. Preparative HPLC (C18 Column) D->E F 6. Pure Compound E->F G 7a. Mass Spectrometry (HRMS, MS/MS) F->G H 7b. NMR Spectroscopy (1D and 2D NMR) F->H I Structural Elucidation G->I H->I

Caption: General workflow for isolating and identifying novel ecdysteroids.

Conclusion

This compound remains an elusive target in the vast landscape of natural products. Its existence is biochemically plausible as a metabolic product of the abundant 20-hydroxyecdysone. This guide proposes that the most promising strategy for its discovery lies in the targeted investigation of plant species known for their high phytoecdysteroid content. The provided experimental framework offers a comprehensive approach for researchers to undertake this challenging but potentially rewarding endeavor. Successful isolation and characterization of this compound would not only expand our understanding of ecdysteroid metabolism but could also unveil a novel molecule with unique bioactivities for consideration in drug development.

"physicochemical properties of 3-O-Acetyl-20-Hydroxyecdysone"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3-O-Acetyl-20-Hydroxyecdysone

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its chemical characteristics, presents experimental protocols for property determination, and illustrates relevant biological signaling pathways.

Core Physicochemical Properties

This compound is a naturally occurring ecdysteroid, an acetylated derivative of the more common 20-Hydroxyecdysone (B1671079).[1][2] It is isolated from the roots of plants such as Cyanotis arachnoidea.[1][2] Ecdysteroids are a class of steroid hormones in arthropods, but they are also found in various plants as phytoecdysteroids, where they are thought to act as a defense against insect pests.[3]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound and its parent compound, 20-Hydroxyecdysone, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 22961-68-8[2][4]
Molecular Formula C₂₉H₄₆O₈[1][2]
Molecular Weight 522.67 g/mol [1][2]
Physical Form Solid
Predicted Boiling Point 707.3 ± 60.0 °C[2]
Predicted Density 1.26 ± 0.1 g/cm³[2]
Predicted pKa 13.97 ± 0.70[2]

Table 2: Comparative Physicochemical Properties of 20-Hydroxyecdysone

PropertyValueSource
CAS Number 5289-74-7[3][5]
Molecular Formula C₂₇H₄₄O₇[3][5]
Molecular Weight 480.6 g/mol [5]
Melting Point 237.5 - 239.5 °C[5]
Solubility in PBS (pH 7.2) ~10 mg/mL[6]
Solubility in Ethanol ~25 mg/mL[6]
Solubility in DMSO ~30 mg/mL[6]
Solubility in DMF ~30 mg/mL[6]

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of ecdysteroids like this compound.

Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a reliable technique for measuring the thermodynamic solubility of poorly soluble compounds.[7]

  • Objective: To determine the saturation concentration of the compound in a specific solvent at equilibrium.

  • Procedure:

    • Add an excess amount of the solid compound to a flask containing the solvent of interest (e.g., water, buffer, ethanol).

    • Seal the flask to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., 37 °C) and speed (e.g., 200 rpm) using an orbital shaker for a sufficient period to ensure equilibrium is reached (typically 24-72 hours).[8]

    • After agitation, allow the suspension to settle.

    • Withdraw an aliquot of the supernatant and separate the undissolved solid by centrifugation and/or filtration (e.g., using a 0.45 µm filter).

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[7][9]

In Vitro Dissolution Study

This protocol is used to assess the dissolution rate of a compound under conditions that simulate the gastrointestinal tract.[9]

  • Objective: To measure the rate and extent of dissolution in simulated gastric and intestinal fluids.

  • Apparatus: A standard dissolution apparatus, such as the USP Apparatus 2 (paddle method), is used.[9]

  • Media Preparation:

    • Simulated Gastric Fluid (SGF): pH 1.2, prepared according to pharmacopeial standards.[9]

    • Simulated Intestinal Fluid (SIF): pH 6.8, prepared according to pharmacopeial standards.[9]

  • Procedure:

    • Maintain the dissolution medium (SGF or SIF) at a constant temperature of 37 ± 0.5 °C in the dissolution vessel.[9]

    • Place a precisely weighed amount of the test compound into the vessel.

    • Begin paddle rotation at a specified speed (e.g., 50 or 75 rpm).

    • At predetermined time intervals, withdraw samples of the dissolution medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium to maintain a constant volume.

    • Filter the samples and analyze for the concentration of the dissolved compound using HPLC.

Spectroscopic Analysis (NMR and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation and purity confirmation.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the molecular structure. Complete proton and carbon signal assignments for ecdysteroids are typically achieved using 2D-NMR techniques like COSY, HSQC, and HMBC.[10][11] Samples are dissolved in deuterated solvents such as CD₃OD, D₂O, or C₅D₅N.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the sensitive detection and quantification of the compound and its metabolites in biological matrices.[12][13] Tandem mass spectrometry (MS/MS) provides high specificity by monitoring specific precursor-to-product ion transitions.[13]

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the key signaling pathways associated with the parent compound, 20-Hydroxyecdysone.

G cluster_prep Sample Preparation cluster_equilib Equilibration cluster_analysis Analysis prep Weigh Excess Compound add_solvent Add Solvent prep->add_solvent shake Agitate at Constant Temp (e.g., 24-72h) add_solvent->shake Shake-Flask Method separate Centrifuge / Filter shake->separate hplc Quantify by HPLC/UV-Vis separate->hplc end end hplc->end Determine Solubility G cluster_cell Cell cluster_cyto Cytoplasm cluster_nuc Nucleus E20 20-Hydroxyecdysone (20E) EcR_USP EcR-USP Heterodimer E20->EcR_USP Binds to EcR EcR EcR->EcR_USP USP USP USP->EcR_USP EcR_USP_20E 20E-EcR-USP Complex EcR_USP->EcR_USP_20E Translocates to Nucleus EcRE EcRE EcR_USP_20E->EcRE Binds DNA DNA TargetGenes Target Gene Transcription EcRE->TargetGenes Regulates G cluster_membrane Plasma Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus GPCR GPCR Kinase PKA / PKC Activation GPCR->Kinase E20 20E E20->GPCR Activates EcR_Jun EcR-Jun Complex E20->EcR_Jun Promotes Formation Gene_Exp Gene Expression (JNK Responsive) Kinase->Gene_Exp Modulates AP1_Site AP-1 Site EcR_Jun->AP1_Site Binds to AP1_Site->Gene_Exp Regulates

References

An In-Depth Technical Guide to the Mechanism of Action of 3-O-Acetyl-20-Hydroxyecdysone in Insects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-O-Acetyl-20-Hydroxyecdysone is a derivative of the primary insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). While the precise quantitative insecticidal activity and ecdysone (B1671078) receptor (EcR) binding affinity of the 3-O-acetylated form are not extensively documented in publicly available literature, its mechanism of action is understood to be rooted in the well-established ecdysteroid signaling pathway. This guide synthesizes the current understanding of this pathway and extrapolates the likely effects of C-3 position acetylation based on structure-activity relationship studies of related ecdysteroid analogues. It is hypothesized that 3-O-acetylation modulates the binding affinity of the molecule to the ecdysone receptor, thereby influencing the downstream cascade of gene expression that governs molting and metamorphosis. This modification could either enhance or reduce its insecticidal potency, a critical factor for the development of novel pest control agents.

The Canonical Ecdysteroid Signaling Pathway

The physiological effects of ecdysteroids in insects are mediated by a well-defined nuclear receptor signaling pathway. This pathway is the primary target for both natural ecdysteroids and their synthetic analogues.

Upon entering a target cell, this compound, like its parent compound 20E, is presumed to bind to the ligand-binding domain of the Ecdysone Receptor (EcR), a nuclear receptor. EcR forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR). This ligand-receptor binding event induces a conformational change in the EcR-USP complex, leading to its activation.

The activated ligand-EcR-USP complex then translocates to the nucleus and binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes. This binding initiates the recruitment of a cascade of co-activator proteins and the general transcription machinery, leading to the transcription of early-response genes. These genes, in turn, encode transcription factors that regulate the expression of a larger set of late-response genes, ultimately orchestrating the complex physiological and developmental processes of molting and metamorphosis.

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3Ac20E 3-O-Acetyl- 20-Hydroxyecdysone EcR Ecdysone Receptor (EcR) 3Ac20E->EcR Binding EcR_USP Inactive EcR-USP Heterodimer EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP Active_Complex Active Ligand-EcR-USP Complex EcR_USP->Active_Complex Activation EcRE Ecdysone Response Element (EcRE) Active_Complex->EcRE Binds to Early_Genes Early Response Genes EcRE->Early_Genes Induces Transcription Transcription_Factors Transcription Factors Early_Genes->Transcription_Factors Translation Late_Genes Late Response Genes Molting_Metamorphosis Molting & Metamorphosis Late_Genes->Molting_Metamorphosis Leads to Transcription_Factors->Late_Genes Regulates Transcription

Caption: The canonical ecdysteroid signaling pathway in insects.

The Role of 3-O-Acetylation: A Structure-Activity Perspective

The modification of the 3-hydroxyl group of 20-hydroxyecdysone can significantly impact its biological activity. Structure-activity relationship studies on various ecdysteroid analogues have revealed that the stereochemistry and nature of the substituent at the C-3 position are critical for high-affinity binding to the ecdysone receptor.

For instance, changing the stereochemical orientation of the 3β-hydroxyl group to a 3α-hydroxyl (3-epi-20-hydroxyecdysone) has been shown to cause a 20-fold reduction in biological activity. This indicates a strict steric requirement within the ligand-binding pocket of the EcR for the 3-position.

Acetylation at the 3-position introduces a bulkier, more lipophilic group. This modification could have several consequences:

  • Altered Binding Affinity: The acetyl group may sterically hinder the optimal positioning of the ecdysteroid within the EcR ligand-binding pocket, potentially reducing its binding affinity and, consequently, its insecticidal potency.

  • Modified Pharmacokinetics: The increased lipophilicity could affect the molecule's transport across cell membranes and its overall distribution within the insect body.

  • Metabolic Stability: Acetylation can be a metabolic deactivation pathway in insects. However, some studies on other acetylated ecdysteroids have shown increased biological activity in different contexts, such as antimicrobial or enzyme-inhibitory effects. For example, 20-Hydroxyecdysone-2,3,22-tri-O-acetate has demonstrated higher inhibitory activity against acetylcholinesterase and butyrylcholinesterase compared to 20E. This suggests that the effect of acetylation can be complex and context-dependent.

Without direct quantitative data for this compound's insecticidal activity, it is hypothesized that its potency is likely to be lower than that of 20-hydroxyecdysone due to the critical nature of the 3-hydroxyl group for optimal receptor binding.

Quantitative Data Summary

Direct quantitative data for the biological activity of this compound is scarce in the available literature. The following table provides a comparative overview of the biological activity of 20-hydroxyecdysone and a related 3-modified analogue to illustrate the importance of the C-3 position.

CompoundInsect Species/Cell LineBioassayEndpointRelative Potency
20-Hydroxyecdysone (20E) Drosophila melanogaster BII cellsCell-based bioassayInduction of ecdysteroid-responsive geneHigh
3-epi-20-Hydroxyecdysone Drosophila melanogaster BII cellsCell-based bioassayInduction of ecdysteroid-responsive gene20-fold lower than 20E

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of the mechanism of action of this compound.

Synthesis of this compound

A detailed protocol for the selective acylation of 20-hydroxyecdysone would be required. A general approach, adapted from the synthesis of other ecdysteroid acyl derivatives, is outlined below.

Synthesis_Workflow Start 20-Hydroxyecdysone Protection Protection of 2,20,22-hydroxyls (e.g., as acetonide or boronate esters) Start->Protection Acetylation Acetylation of 3-hydroxyl (Acetic anhydride (B1165640), pyridine) Protection->Acetylation Deprotection Deprotection (Mild acidic conditions) Acetylation->Deprotection Purification Purification (HPLC) Deprotection->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Materials:

Procedure:

  • Protection of Diols: Dissolve 20-hydroxyecdysone in a mixture of acetone and 2,2-dimethoxypropane. Add a catalytic amount of anhydrous p-toluenesulfonic acid and stir at room temperature until the reaction is complete (monitored by TLC). This protects the 2,3- and 20,22-diol groups as acetonides.

  • Purification of Protected Intermediate: Quench the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like dichloromethane. Purify the di-acetonide intermediate by silica gel column chromatography.

  • Acetylation: Dissolve the purified di-acetonide in anhydrous pyridine and cool in an ice bath. Add acetic anhydride dropwise and stir the reaction at room temperature until completion (monitored by TLC).

  • Work-up: Quench the reaction by slowly adding water. Extract the product with an organic solvent and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude acetylated product in a mixture of methanol and a dilute aqueous acid (e.g., 1% HCl). Stir at room temperature until the acetonide groups are cleaved (monitored by TLC).

  • Final Purification: Neutralize the reaction mixture and extract the product. Purify the final product, this compound, by reverse-phase HPLC to obtain a highly pure sample.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Ecdysone Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound (e.g., this compound) to the EcR-USP heterodimer by measuring its ability to compete with a radiolabeled ecdysteroid ligand.

Materials:

  • Source of EcR and USP proteins (e.g., in vitro transcription/translation system, or cell extracts from insect cell lines like Sf9 or Kc cells)

  • Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A)

  • Unlabeled 20-hydroxyecdysone (for standard curve)

  • This compound (test compound)

  • Binding buffer (e.g., Tris-HCl buffer containing protease inhibitors and glycerol)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Receptor Preparation: Prepare the EcR and USP proteins using an in vitro transcription/translation kit according to the manufacturer's instructions, or prepare cell extracts from insect cells known to express these receptors.

  • Assay Setup: In microcentrifuge tubes, set up the following reactions in binding buffer:

    • Total Binding: Radiolabeled ligand + Receptor preparation.

    • Non-specific Binding: Radiolabeled ligand + Receptor preparation + a large excess of unlabeled 20-hydroxyecdysone.

    • Competition: Radiolabeled ligand + Receptor preparation + varying concentrations of this compound.

  • Incubation: Incubate the reactions at a specific temperature (e.g., 4°C or 25°C) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption, gel filtration, or filter binding assays.

  • Quantification: Add the supernatant (containing the bound ligand) to scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding of the radiolabeled ligand as a function of the concentration of the competitor (this compound).

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) from the resulting dose-response curve.

    • Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Gene Expression Analysis using Quantitative Real-Time PCR (qRT-PCR)

This protocol is used to quantify the changes in the expression of ecdysone-responsive genes in insect cells or tissues following treatment with this compound.

Materials:

  • Insect cell line (e.g., Sf9 or Kc cells) or dissected insect tissues

  • This compound

  • 20-hydroxyecdysone (positive control)

  • Cell culture medium or insect saline

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (containing SYBR Green or a probe-based system)

  • Primers for target genes (e.g., E74, E75, HR3) and a reference gene (e.g., actin or GAPDH)

  • Real-time PCR instrument

Procedure:

  • Cell/Tissue Treatment: Culture insect cells or dissect tissues and treat them with various concentrations of this compound, 20-hydroxyecdysone (positive control), and a vehicle control (e.g., DMSO) for a specific duration (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Harvest the cells or tissues and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

  • Quantitative PCR: Set up the qPCR reactions containing the cDNA template, forward and reverse primers for the target and reference genes, and the qPCR master mix.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene in each sample.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle control using the 2-ΔΔCt method.

Conclusion

The mechanism of action of this compound in insects is fundamentally linked to the ecdysteroid signaling pathway. While direct quantitative data on its insecticidal efficacy and receptor binding affinity are limited, structure-activity relationships of related ecdysteroids strongly suggest that modification at the 3-hydroxyl position is critical for biological activity. Acetylation at this position likely modulates the binding affinity to the EcR-USP heterodimer, thereby influencing the downstream transcriptional cascade. Further empirical studies, employing the experimental protocols outlined in this guide, are necessary to precisely quantify the insecticidal potency of this compound and to fully elucidate its potential as a novel insect control agent.

The Pharmacological Profile of 3-O-Acetyl-20-Hydroxyecdysone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-O-Acetyl-20-Hydroxyecdysone is a naturally occurring ecdysteroid and an acetylated derivative of the more extensively studied 20-Hydroxyecdysone. While direct pharmacological data on this compound is limited, this guide provides a comprehensive overview of its potential pharmacological profile by examining the well-documented activities of its parent compound, 20-Hydroxyecdysone. Furthermore, it explores the influence of acetylation on the biological activities of ecdysteroids, drawing from studies on analogous compounds. This document serves as a foundational resource for researchers and professionals in drug development, offering insights into potential mechanisms of action, pharmacokinetic considerations, and key experimental protocols to guide future investigations into this promising compound.

Introduction to this compound

This compound is a steroid isolated from the roots of Cyanotis arachnoidea C.B.Clark. It belongs to the family of ecdysteroids, which are polyhydroxylated ketosteroids that act as molting hormones in arthropods. While mammals lack the specific ecdysone (B1671078) receptor found in insects, phytoecdysteroids, including 20-Hydroxyecdysone and its derivatives, have been shown to exert a variety of beneficial pharmacological effects in mammalian systems. The acetylation at the 3-O position is a key structural modification that may influence the compound's pharmacokinetic and pharmacodynamic properties compared to its parent molecule, 20-Hydroxyecdysone.

Pharmacological Profile of the Parent Compound: 20-Hydroxyecdysone (20E)

The pharmacological profile of 20-Hydroxyecdysone (also known as ecdysterone) is multifaceted, with a growing body of evidence supporting its potential therapeutic applications. It is recognized for its anabolic, adaptogenic, anti-diabetic, and protective effects on various tissues.

Key Pharmacological Activities

20-Hydroxyecdysone has demonstrated a range of biological activities in both in vitro and in vivo models. These effects are notable for their beneficial nature with a high safety profile.

Table 1: Summary of Key Pharmacological Activities of 20-Hydroxyecdysone

Pharmacological EffectModel SystemKey Findings
Anabolic/Muscle Hypertrophy C2C12 myotubes; Human subjectsIncreased protein synthesis and muscle mass.[1][2]
Anti-diabetic Animal models of diabetesDemonstrated hypoglycemic effects.
Neuroprotective In vitro and in vivo modelsExhibited protective effects against neurotoxicity.
Cardioprotective Animal modelsShowed protective effects on cardiac tissue.
Hepatoprotective Animal modelsDemonstrated protective effects against liver injury.
Anti-inflammatory In vitro and in vivo modelsReduced markers of inflammation.
Antioxidant In vitro cell linesDown-regulated reactive oxygen species (ROS) and induced antioxidative response genes.[3]
Mechanism of Action in Mammals

In mammals, 20-Hydroxyecdysone is not believed to act via the classical nuclear ecdysone receptor (EcR) that mediates its effects in insects. Instead, its pharmacological actions are thought to be mediated through other signaling pathways.

  • Mas1 Receptor Activation: A primary proposed mechanism is the activation of the Mas1 receptor, a key component of the protective arm of the renin-angiotensin system (RAS).[4] This interaction is thought to explain many of the pleiotropic effects of 20E.

  • Estrogen Receptor Beta (ERβ) Interaction: Several studies suggest that the anabolic effects of 20-Hydroxyecdysone may be mediated through binding to Estrogen Receptor Beta (ERβ), which is known to play a role in muscle hypertrophy.[5][6]

Signaling Pathways of 20-Hydroxyecdysone

The downstream signaling cascades initiated by 20-Hydroxyecdysone in mammals are still under active investigation. The activation of the Mas1 receptor and ERβ likely triggers a cascade of intracellular events leading to the observed physiological effects.

Mammalian_20E_Signaling_Pathway 20E 20-Hydroxyecdysone Mas1R Mas1 Receptor 20E->Mas1R ERB Estrogen Receptor β 20E->ERB PI3K_Akt PI3K/Akt Pathway Mas1R->PI3K_Akt Protective Protective Effects (Cardio-, Neuro-, Hepato-) Mas1R->Protective ERB->PI3K_Akt Anabolic Anabolic Effects (Protein Synthesis, Muscle Growth) PI3K_Akt->Anabolic

Caption: Proposed signaling pathways of 20-Hydroxyecdysone in mammals.

The Influence of Acetylation on Ecdysteroid Activity

The addition of an acetyl group can significantly alter the biological activity of a parent compound by modifying its physicochemical properties, such as lipophilicity, which in turn can affect its absorption, distribution, metabolism, excretion, and receptor binding.

Enhanced Biological Activities of Acetylated Ecdysteroids

Studies on other acetylated derivatives of 20-Hydroxyecdysone suggest that acetylation can enhance certain pharmacological properties.

Table 2: Biological Activities of Acetylated 20-Hydroxyecdysone Derivatives

Acetylated DerivativeBiological ActivityKey Findings
20-Hydroxyecdysone-2,3,22-tri-O-acetate Enzyme InhibitionShowed the highest inhibition of acetylcholinesterase and butyrylcholinesterase among a series of tested ecdysteroids.[7][8]
20-Hydroxyecdysone Acetates (2-acetate, 2,3,22-triacetate, 2,3,22,25-tetraacetate) Antimicrobial ActivityExhibited higher antimicrobial activity compared to the parent 20-Hydroxyecdysone.[9]

These findings suggest that this compound may possess a distinct and potentially enhanced pharmacological profile compared to its non-acetylated counterpart.

Pharmacokinetics of 20-Hydroxyecdysone and Implications for this compound

Understanding the pharmacokinetics of 20-Hydroxyecdysone provides a baseline for predicting the behavior of its acetylated form.

Pharmacokinetic Parameters of 20-Hydroxyecdysone

A Phase 1 clinical study on BIO101 (a purified form of 20-Hydroxyecdysone) has provided valuable pharmacokinetic data in humans.[10]

Table 3: Pharmacokinetic Parameters of 20-Hydroxyecdysone (BIO101) in Healthy Adults

ParameterValue
Administration Route Oral
Half-life (t½) 2.4 - 4.9 hours
Metabolites 14-deoxy-20-hydroxyecdysone and 14-deoxypoststerone identified as major metabolites.[10]
Potential Impact of Acetylation on Pharmacokinetics

The 3-O-acetyl group is expected to increase the lipophilicity of 20-Hydroxyecdysone. This modification could potentially:

  • Enhance its oral bioavailability by improving its absorption across the gastrointestinal tract.

  • Alter its distribution profile within the body.

  • Affect its metabolic pathway and rate of clearance.

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments relevant to the study of ecdysteroids.

In Vitro Anabolic Activity Assay in C2C12 Myotubes

This protocol is used to assess the potential of a compound to induce muscle cell growth.

C2C12_Anabolic_Assay_Workflow Start Start Step1 1. Culture C2C12 myoblasts in growth medium. Start->Step1 Step2 2. Induce differentiation into myotubes with differentiation medium. Step1->Step2 Step3 3. Treat myotubes with This compound at various concentrations. Step2->Step3 Step4 4. Incubate for a defined period (e.g., 24-72 hours). Step3->Step4 Step5 5. Analyze myotube diameter and protein synthesis. Step4->Step5 End End Step5->End

Caption: Workflow for assessing anabolic activity in C2C12 myotubes.

Detailed Methodology:

  • Cell Culture: C2C12 myoblasts are cultured in a high-glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Differentiation: Upon reaching confluence, the growth medium is replaced with a differentiation medium (DMEM with 2% horse serum) to induce the fusion of myoblasts into myotubes.

  • Treatment: Differentiated myotubes are treated with varying concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (e.g., IGF-1) should be included.

  • Incubation: The cells are incubated for a period of 24 to 72 hours.

  • Analysis: Myotube hypertrophy can be assessed by measuring the diameter of the myotubes using microscopy and image analysis software. Protein synthesis can be quantified using methods such as the SUnSET method or by measuring the incorporation of radiolabeled amino acids.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantification of ecdysteroids in biological samples.[11][12]

HPLC_Quantification_Workflow Start Start Step1 1. Sample Preparation: Extraction of ecdysteroids from biological matrix (e.g., plasma, tissue). Start->Step1 Step2 2. Chromatographic Separation: Injection onto a reverse-phase C18 column. Step1->Step2 Step3 3. Elution with a gradient of mobile phase (e.g., acetonitrile (B52724)/water). Step2->Step3 Step4 4. Detection: UV detection at a specific wavelength (e.g., 245 nm). Step3->Step4 Step5 5. Quantification: Comparison of peak area with a standard curve of known concentrations. Step4->Step5 End End Step5->End

Caption: General workflow for HPLC quantification of ecdysteroids.

Detailed Methodology:

  • Sample Extraction: Ecdysteroids are extracted from the biological matrix using a suitable organic solvent (e.g., methanol (B129727) or ethanol). The extract is then typically purified using solid-phase extraction (SPE).

  • Instrumentation: An HPLC system equipped with a UV-Vis detector and a reverse-phase C18 column is used.

  • Mobile Phase: A gradient elution is commonly employed, for example, with a mobile phase consisting of acetonitrile and water.

  • Detection: The eluting compounds are monitored at a wavelength where ecdysteroids exhibit maximum absorbance, typically around 245 nm.

  • Quantification: A standard curve is generated using known concentrations of a reference standard of this compound. The concentration in the unknown samples is determined by comparing their peak areas to the standard curve.

Conclusion and Future Research Directions

This compound represents an intriguing molecule for pharmacological investigation. While direct evidence of its biological activity is currently scarce, the extensive research on its parent compound, 20-Hydroxyecdysone, provides a strong rationale for its potential as a therapeutic agent with possible anabolic, metabolic, and protective properties. The enhanced activities observed in other acetylated ecdysteroids further underscore the need for dedicated studies on this specific derivative.

Future research should focus on:

  • In vitro pharmacological profiling: Determining the binding affinities of this compound for the Mas1 receptor, ERβ, and a broader panel of receptors and enzymes.

  • In vivo efficacy studies: Evaluating its effects in animal models of muscle wasting, metabolic disorders, and neurodegenerative diseases.

  • Pharmacokinetic studies: Characterizing its absorption, distribution, metabolism, and excretion profile to understand its bioavailability and dosing requirements.

  • Head-to-head comparison with 20-Hydroxyecdysone: Directly comparing the potency and efficacy of this compound with its parent compound in various assays.

A thorough investigation of this compound is warranted to unlock its full therapeutic potential and to provide a clearer understanding of the structure-activity relationships within the ecdysteroid family.

References

The Impact of Acetylation on the Biological Activity of Ecdysteroids: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ecdysteroids, a class of steroid hormones crucial for insect development and metamorphosis, have garnered significant interest for their diverse biological activities in both invertebrates and vertebrates. Acetylation, a common biochemical modification, has been shown to modulate the bioactivity of various natural compounds. This technical guide provides a comprehensive overview of the biological activities of acetylated ecdysteroids, presenting a comparative analysis with their non-acetylated parent compounds. It details experimental protocols for their synthesis and biological evaluation and summarizes key quantitative data to facilitate further research and development in this promising area.

Introduction

Ecdysteroids, such as 20-hydroxyecdysone (B1671079) (20E), are vital for regulating key physiological processes in arthropods, primarily through their interaction with the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[1] Beyond their role in insects, phytoecdysteroids—ecdysteroids produced by plants—have demonstrated a range of pharmacological effects in mammals, including anabolic, adaptogenic, and anti-diabetic properties.[2] The introduction of acetyl groups to the ecdysteroid scaffold can significantly alter their physicochemical properties, such as lipophilicity, which in turn can influence their absorption, metabolism, and interaction with biological targets. This guide explores the current understanding of how acetylation impacts the multifaceted biological activities of ecdysteroids.

Ecdysteroid Signaling Pathway

The canonical ecdysteroid signaling pathway in insects is initiated by the binding of an ecdysteroid to the ligand-binding domain of the EcR-USP heterodimer. This binding event triggers a conformational change in the receptor complex, leading to the recruitment of coactivators and subsequent regulation of target gene expression. This cascade of gene activation orchestrates developmental processes such as molting and metamorphosis.

Ecdysteroid_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR EcR EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP EcR_USP_E Ecdysteroid-EcR/USP Complex EcR_USP->EcR_USP_E Ecdysteroid Ecdysteroid Ecdysteroid->EcR_USP Binding EcRE Ecdysone Response Element (EcRE) EcR_USP_E->EcRE Binds to Target_Gene Target Gene EcRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Biological Response (e.g., Molting) mRNA->Protein Translation Ecdysteroid_outside Ecdysteroid Ecdysteroid_outside->Ecdysteroid Enters Cell

Caption: Canonical ecdysteroid signaling pathway in an insect cell.

Synthesis of Acetylated Ecdysteroids

The selective acetylation of ecdysteroids at specific hydroxyl groups is a key step in studying their structure-activity relationships. The multiple hydroxyl groups on the ecdysteroid skeleton present a challenge for regioselective synthesis.

General Protocol for Selective Acetylation of 20-Hydroxyecdysone at the C2 Position

This protocol describes a method for the preferential acetylation of the C2 hydroxyl group of 20-hydroxyecdysone.

  • Protection of Vicinal Diols: Dissolve 20-hydroxyecdysone in a suitable solvent such as acetone. Add an acid catalyst (e.g., phosphomolybdic acid) to promote the formation of acetonides, which protect the vicinal diols at C2/C3 and C20/C22.

  • Acetylation: To the solution containing the protected 20-hydroxyecdysone, add acetic anhydride (B1165640) and a mild base like pyridine. The reaction is typically stirred at room temperature. The less sterically hindered hydroxyl groups are more susceptible to acetylation.

  • Deprotection: After the acetylation is complete, the acetonide protecting groups are removed by acidic hydrolysis (e.g., with dilute acetic acid or trifluoroacetic acid).

  • Purification: The resulting mixture of acetylated ecdysteroids is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate the desired 2-O-acetyl-20-hydroxyecdysone.

Acetylation_Workflow Start 20-Hydroxyecdysone Step1 Protection of Diols (e.g., Acetonide formation) Start->Step1 Step2 Selective Acetylation (Acetic Anhydride, Pyridine) Step1->Step2 Step3 Deprotection (Acidic Hydrolysis) Step2->Step3 Step4 Purification (HPLC) Step3->Step4 End Acetylated Ecdysteroid (e.g., 2-O-acetyl-20E) Step4->End

Caption: General workflow for the synthesis of acetylated ecdysteroids.

Comparative Biological Activity

The addition of acetyl groups can significantly alter the biological activity of ecdysteroids. The following sections summarize the available quantitative data.

Antimicrobial and Nematicidal Activity

A study investigating the effects of acetylated 20-hydroxyecdysone derivatives demonstrated enhanced activity against various microorganisms and nematodes compared to the parent compound.[3]

CompoundOrganismActivity
20-Hydroxyecdysone19 test cultures of microorganismsLower activity
2-O-acetyl-20-hydroxyecdysone19 test cultures of microorganismsHigher activity
2,3,22-tri-O-acetyl-20-hydroxyecdysone19 test cultures of microorganismsHigher activity
2,3,22,25-tetra-O-acetyl-20-hydroxyecdysone19 test cultures of microorganismsHigher activity
20-HydroxyecdysoneVarious nematodesVaried activity
Acetylated 20-hydroxyecdysone derivativesVarious nematodesGenerally higher activity
Enzyme Inhibitory Activity

Acetylated ecdysteroids have also been evaluated for their ability to inhibit certain enzymes. A notable study demonstrated that a tri-acetylated derivative of 20-hydroxyecdysone is a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4]

CompoundEnzymeInhibition (mg GALAE/g)
20-Hydroxyecdysone-2,3,22-tri-O-acetateAcetylcholinesterase (AChE)5.56
20-Hydroxyecdysone-2,3,22-tri-O-acetateButyrylcholinesterase (BChE)4.76
Receptor Binding Affinity

Data directly comparing the ecdysone receptor binding affinities of acetylated versus non-acetylated ecdysteroids is limited. However, structure-activity relationship studies suggest that modifications to the hydroxyl groups can influence receptor binding.[5][6] Further quantitative binding assays are necessary to fully elucidate the impact of acetylation on EcR interaction.

Insecticidal Activity

While phytoecdysteroids themselves can act as feeding deterrents to non-adapted insects, the insecticidal activity of their acetylated derivatives is an area requiring more extensive research.[7] The increased lipophilicity of acetylated compounds could potentially enhance their penetration through the insect cuticle, leading to increased efficacy.

Anabolic Activity in Mammalian Systems

20-Hydroxyecdysone has been shown to exhibit anabolic effects in mammals, promoting muscle growth without the androgenic side effects of traditional anabolic steroids.[2][8] The anabolic potential of acetylated ecdysteroids is a promising area of investigation, with the hypothesis that increased bioavailability could lead to enhanced effects.

Experimental Protocols for Biological Evaluation

Ecdysone Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of acetylated ecdysteroids to the ecdysone receptor.

  • Receptor Preparation: Prepare a cell lysate or purified receptor fraction containing the EcR/USP heterodimer from a suitable source, such as insect cell lines (e.g., Sf9) or a recombinant expression system.

  • Radioligand: Use a radiolabeled ecdysteroid with high affinity for the receptor, such as [³H]ponasterone A.

  • Competition Assay: In a multi-well plate, incubate a fixed concentration of the radioligand and the receptor preparation with increasing concentrations of the unlabeled test compound (acetylated ecdysteroid or parent compound).

  • Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a technique such as filtration through a glass fiber filter.

  • Quantification: Quantify the amount of bound radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ value.[4][9]

Binding_Assay_Workflow Start Prepare Receptor (EcR/USP), Radioligand ([³H]Ponasterone A), and Test Compounds Step1 Incubate Receptor, Radioligand, and varying concentrations of Test Compound Start->Step1 Step2 Separate Bound and Free Radioligand (Filtration) Step1->Step2 Step3 Quantify Bound Radioactivity (Scintillation Counting) Step2->Step3 Step4 Data Analysis (Determine IC₅₀ and Ki) Step3->Step4 End Comparative Receptor Binding Affinity Step4->End

Caption: Workflow for a competitive ecdysone receptor binding assay.

In Vivo Insect Bioassay

This protocol describes a general method for assessing the insecticidal activity of acetylated ecdysteroids.

  • Test Organism: Select a suitable insect species for the bioassay (e.g., larvae of Spodoptera exigua or Helicoverpa armigera).[10]

  • Compound Application: Administer the test compounds to the insects through various methods such as topical application, injection, or incorporation into an artificial diet.[11][12]

  • Dose-Response: Expose groups of insects to a range of concentrations of the acetylated ecdysteroid and the parent compound. A control group receiving only the vehicle should be included.

  • Observation: Monitor the insects for mortality, developmental abnormalities (e.g., failed molting), and behavioral changes over a set period.

  • Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of the population) or ED₅₀ (effective dose for 50% of the population) for each compound to compare their potencies.

In Vitro C2C12 Myotube Hypertrophy Assay

This protocol is used to evaluate the anabolic potential of acetylated ecdysteroids in a mammalian cell model.

  • Cell Culture: Culture C2C12 mouse myoblasts in a growth medium until they reach confluence.

  • Differentiation: Induce differentiation of the myoblasts into myotubes by switching to a differentiation medium (e.g., DMEM with 2% horse serum).[13]

  • Treatment: Treat the differentiated myotubes with various concentrations of the acetylated ecdysteroid, the parent compound, a positive control (e.g., IGF-1), and a vehicle control.

  • Myotube Analysis: After a set incubation period (e.g., 48-72 hours), fix the cells and visualize the myotubes using microscopy. Measure the diameter of a significant number of myotubes for each treatment group.[14]

  • Data Analysis: Compare the average myotube diameter between the different treatment groups to assess the hypertrophic effects of the compounds.

Conclusion and Future Directions

The available evidence suggests that acetylation can be a valuable strategy for modulating the biological activity of ecdysteroids. Acetylated derivatives have shown enhanced antimicrobial, nematicidal, and enzyme inhibitory activities. However, a significant gap remains in the quantitative understanding of their effects on ecdysone receptor binding, insecticidal potency, and anabolic potential in mammals.

Future research should focus on:

  • Systematic Synthesis and Screening: A broader library of selectively acetylated ecdysteroids should be synthesized and screened in a panel of bioassays to establish comprehensive structure-activity relationships.

  • Quantitative Comparative Studies: Direct, quantitative comparisons of the biological activities of acetylated and non-acetylated ecdysteroids are crucial. This includes determining receptor binding affinities (IC₅₀/Ki values), insecticidal potencies (LC₅₀ values), and anabolic effects in relevant in vitro and in vivo models.

  • Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) profiles of acetylated ecdysteroids will be essential to understand how this modification affects their bioavailability and in vivo efficacy.

By addressing these research gaps, the full potential of acetylated ecdysteroids as novel insecticides, therapeutic agents, or performance enhancers can be realized. This technical guide serves as a foundational resource to stimulate and guide these future investigations.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-O-Acetyl-20-Hydroxyecdysone using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Acetyl-20-Hydroxyecdysone is a derivative of 20-hydroxyecdysone (B1671079), a major insect molting hormone. Ecdysteroids and their analogs are of significant interest in various fields, including entomology, endocrinology, and even as potential anabolic agents in dietary supplements. Accurate and sensitive quantification of these compounds is crucial for research and quality control. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodology is based on established protocols for related ecdysteroids and provides a strong foundation for method development and validation.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering matrix components and concentrate the analyte of interest. The following solid-phase extraction (SPE) method is recommended for biological matrices such as plasma, urine, or tissue homogenates.

Materials:

Procedure:

  • Sample Pre-treatment: Centrifuge the liquid biological sample (e.g., 1 mL of plasma or urine) to pellet any particulate matter.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water through the cartridge. Do not allow the cartridge to dry out.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities, followed by 5 mL of 20% methanol in water to remove less non-polar interferences.

  • Elution: Elute the this compound from the cartridge with 5 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer equipped with an electrospray ionization (ESI) source

Liquid Chromatography (LC) Conditions: The chromatographic separation of ecdysteroids is typically achieved using reversed-phase chromatography.[1][2][3]

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10% B to 90% B over 8 minutes, hold for 2 minutes, then re-equilibrate

Mass Spectrometry (MS) Conditions: The mass spectrometer should be operated in positive electrospray ionization mode (+ESI) with Selected Reaction Monitoring (SRM) for optimal sensitivity and selectivity.[4][5][6] The exact mass transitions for this compound will need to be determined by infusing a standard of the compound. However, based on the structure of 20-hydroxyecdysone (MW: 480.6 g/mol ), the molecular weight of this compound is approximately 522.7 g/mol .

Data Presentation

Table 1: Quantitative Parameters for LC-MS/MS Analysis The following mass transitions are predictive and require experimental verification.

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
This compound523.3Requires optimization100Requires optimization
20-Hydroxyecdysone (Reference)481.3445.4, 371.410015, 25

Experimental Workflow Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Centrifuge Centrifugation Sample->Centrifuge SPE Solid-Phase Extraction (C18) Centrifuge->SPE Wash Washing Steps SPE->Wash Elute Elution Wash->Elute Dry Evaporation Elute->Dry Reconstitute Reconstitution Dry->Reconstitute LC HPLC Separation Reconstitute->LC MS Mass Spectrometry (SRM) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: Workflow for this compound Analysis.

References

Application Notes: Synthesis and Purification of 3-O-Acetyl-20-Hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

20-Hydroxyecdysone (B1671079) (20E) is a naturally occurring ecdysteroid hormone that governs molting and metamorphosis in insects.[1] Beyond its role in arthropods, 20E and its derivatives have garnered significant interest from researchers in drug development for their potential anabolic, adaptogenic, neuroprotective, and anti-diabetic properties in mammals.[2][3] The targeted modification of 20E's structure, such as through selective acetylation, is a key strategy for studying structure-activity relationships and developing new therapeutic agents. 3-O-Acetyl-20-Hydroxyecdysone is a specific derivative isolated from the roots of Cyanotis arachnoidea C.B.Clark[4]. Its synthesis requires regioselective acetylation, which can be challenging due to the multiple hydroxyl groups present on the 20-hydroxyecdysone scaffold.

These application notes provide a detailed protocol for the synthesis of this compound through a selective protection-acetylation-deprotection strategy, followed by a comprehensive purification protocol to achieve high purity for research applications.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of this compound from 20-Hydroxyecdysone (20E) is a multi-step process that requires the selective protection of other reactive hydroxyl groups to ensure acetylation occurs specifically at the C-3 position. The general workflow involves the protection of the more reactive 20,22-diol, followed by acetylation and subsequent deprotection.

Workflow for Synthesis of this compound

G cluster_0 Synthesis Protocol A Start: 20-Hydroxyecdysone B Step 1: Selective Protection of 20,22-diol (Acetonide Formation) A->B Acetone (B3395972), Phosphomolybdic Acid C Step 2: Acetylation (Acetic Anhydride (B1165640), Pyridine) B->C Yields 20,22-acetonide D Step 3: Deprotection (Mild Acidic Conditions) C->D Acetylation of 2, 3-hydroxyls E Crude this compound D->E Selective removal of acetonide group

Caption: A workflow diagram illustrating the key stages in the chemical synthesis of this compound from 20-Hydroxyecdysone.

Protocol 1.1: Synthesis of 20-Hydroxyecdysone-20,22-acetonide

This step protects the vicinal diol at the C-20 and C-22 positions, which is often highly reactive.

  • Dissolution: Dissolve 1 gram of 20-Hydroxyecdysone in 100 mL of acetone.[5]

  • Catalysis: Add 1 gram of phosphomolybdic acid to the solution.[5]

  • Reaction: Sonicate the mixture at room temperature for 30 minutes.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Neutralization: Quench the reaction by adding 10% aqueous NaHCO₃ solution until the mixture is neutralized.

  • Extraction: Evaporate the acetone under reduced pressure. Extract the product from the aqueous residue using dichloromethane (B109758) (3 x 50 mL).

  • Drying and Concentration: Combine the organic fractions and dry over anhydrous Na₂SO₄. Filter and evaporate the solvent to yield the crude 20-Hydroxyecdysone-20,22-acetonide.

Protocol 1.2: Acetylation to form this compound-20,22-acetonide

This step introduces the acetyl group. Due to steric hindrance and electronic effects, the hydroxyl groups at C-2 and C-3 are the primary targets for acetylation under these conditions. Subsequent purification will isolate the desired 3-O-acetylated product.

  • Dissolution: Dissolve the crude 20-Hydroxyecdysone-20,22-acetonide in pyridine.

  • Acetylation: Add acetic anhydride to the solution. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297).

  • Washing: Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude acetylated product. This will be a mixture of acetylated isomers.

Protocol 1.3: Deprotection to Yield this compound

This final step removes the acetonide protecting group to restore the 20,22-diol.

  • Dissolution: Dissolve the crude acetylated product in a suitable solvent mixture (e.g., Tetrahydrofuran/Water).

  • Acidic Cleavage: Add a mild acid (e.g., dilute acetic acid or trifluoroacetic acid) to the solution. The acetonide group is labile under slightly acidic conditions.[6]

  • Monitoring: Monitor the deprotection by TLC.

  • Neutralization and Extraction: Once the reaction is complete, neutralize the mixture with a saturated NaHCO₃ solution and extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude this compound.

Synthesis Step Key Reagents Typical Conditions Purpose
1. Acetonide Protection 20-Hydroxyecdysone, Acetone, Phosphomolybdic AcidRoom Temperature, 30 min sonication[5]Selectively protect the reactive 20,22-diol.
2. Acetylation 20,22-acetonide intermediate, Acetic Anhydride, PyridineRoom TemperatureAcetylate the remaining free hydroxyl groups, primarily at C-2 and C-3.
3. Acetonide Deprotection Acetylated intermediate, Mild Acid (e.g., aq. Acetic Acid)Room TemperatureRemove the acetonide protecting group to yield the final product.[6]
Part 2: Purification of this compound

The crude product from the synthesis is a mixture containing the desired 3-O-acetylated compound, other acetylated isomers, unreacted starting material, and by-products. A multi-step chromatographic purification is essential to isolate the target compound with high purity.

Workflow for Purification of this compound

G cluster_1 Purification Protocol A Crude Synthetic Product B Step 1: Column Chromatography (Silica Gel) A->B Adsorption C Fraction Collection & TLC Analysis B->C Elution Gradient (e.g., Hexane (B92381):Ethyl Acetate) D Pooling of Pure Fractions C->D Identify fractions with target compound E Step 2 (Optional): Preparative HPLC or Recrystallization D->E If purity < 98% F Final Product: Pure this compound D->F If purity ≥ 98% E->F Final Polishing

Caption: A generalized workflow for the purification of this compound from a crude synthetic mixture using chromatographic techniques.

Protocol 2.1: Primary Purification by Column Chromatography

  • Column Packing: Prepare a silica (B1680970) gel column using a slurry packing method with the initial mobile phase (e.g., a low polarity mixture of hexane and ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Once dry, carefully load the powder onto the top of the prepared column.

  • Elution: Begin elution with a low polarity solvent system and gradually increase the polarity (gradient elution). A common solvent system for ecdysteroids is a gradient of ethyl acetate in hexane or chloroform (B151607) in methanol.

  • Fraction Collection: Collect fractions of a fixed volume and monitor the composition of each fraction using TLC.

  • Analysis: Visualize the TLC plates under UV light and/or by staining (e.g., with a ceric ammonium (B1175870) molybdate (B1676688) stain). Fractions containing the pure desired product (as determined by its unique Rf value) are pooled together.

  • Concentration: Evaporate the solvent from the pooled fractions under reduced pressure to yield the partially purified product.

Protocol 2.2: Secondary Purification by Preparative HPLC (Optional)

For applications requiring very high purity (>98%), a final polishing step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

  • Method Development: Develop an analytical HPLC method using a C18 (reversed-phase) column to achieve baseline separation of the target compound from any remaining impurities. Typical mobile phases include mixtures of water and acetonitrile (B52724) or water and methanol.

  • Preparative Run: Scale up the analytical method to a preparative scale. Dissolve the product from the column chromatography step in the mobile phase, filter through a 0.45 µm filter, and inject onto the preparative HPLC column.

  • Fraction Collection: Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the organic solvent (acetonitrile/methanol) from the collected fraction by rotary evaporation, followed by lyophilization (freeze-drying) to remove the water and obtain the final, highly pure compound.

Purification Technique Stationary Phase Typical Mobile Phase Purpose
Column Chromatography Silica GelGradient of Hexane:Ethyl Acetate or Chloroform:MethanolPrimary Purification: Separate the target compound from major impurities and isomers.[7]
Preparative HPLC C18 (Reversed-Phase)Gradient of Water:Acetonitrile or Water:MethanolFinal Polishing: Achieve >98% purity for demanding applications.[8]
Recrystallization N/AMethanol/Acetone/Water mixtures[9]Alternative Final Polishing: Effective if a suitable solvent system for crystallization can be found.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the acetyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Analytical HPLC: To determine the final purity of the compound.

References

Application Notes and Protocols for 3-O-Acetyl-20-Hydroxyecdysone in Insect Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysteroids are steroid hormones that play a crucial role in insect development, primarily by regulating molting and metamorphosis. The most biologically active ecdysteroid is 20-hydroxyecdysone (B1671079) (20E). In biotechnology, 20E and its analogs are pivotal in controlling gene expression in insect cell culture through ecdysone-inducible expression systems. These systems offer a powerful tool for producing recombinant proteins, particularly those that may be toxic to the host cells, by allowing for precise temporal control of gene expression.

This document provides detailed application notes and protocols for the use of 3-O-Acetyl-20-Hydroxyecdysone , an analog of 20E, in insect cell culture. It is important to note that while extensive data exists for 20-hydroxyecdysone, specific research on the 3-O-acetylated form is limited. Therefore, the following protocols are based on the well-established principles of 20E usage and should be considered as a starting point for optimization. Structure-activity relationship studies of ecdysteroids suggest that modifications to the steroid nucleus can impact biological activity, and it has been observed that the presence of hydroxyl groups at specific positions is important for activity.[1][2]

Mechanism of Action: The Ecdysone-Inducible System

The ecdysone-inducible expression system relies on the components of the insect molting signaling pathway. The system typically involves a genetically modified insect cell line that expresses the ecdysone (B1671078) receptor (EcR) and its heterodimeric partner, the ultraspiracle protein (USP). In the presence of an ecdysteroid ligand like this compound, the following cascade is initiated:

  • Ligand Binding: this compound enters the cell and binds to the Ligand-Binding Domain (LBD) of the EcR.

  • Heterodimerization: The ligand-bound EcR forms a heterodimer with USP.

  • DNA Binding: This EcR/USP complex translocates to the nucleus and binds to specific DNA sequences known as ecdysone response elements (EcREs), which are engineered upstream of the gene of interest.

  • Transcriptional Activation: The binding of the complex to the EcRE recruits the cellular transcription machinery, leading to the expression of the target gene.

Data Presentation: Comparison of Ecdysone Analogs

Due to the limited direct comparative data for this compound, the following table provides typical working concentrations and observed effects for the parent compound, 20-hydroxyecdysone, which can be used as a reference for initial experiments with the acetylated form.

CompoundCell LineTypical Concentration RangeIncubation TimeObserved Effects & Notes
20-Hydroxyecdysone (20E) Sf9, Sf211-10 µM24-72 hoursPotent inducer of gene expression in ecdysone-responsive systems. Higher concentrations can lead to cell cycle arrest and morphological changes.
Ponasterone A Sf9, S20.1-5 µM24-72 hoursA highly active phytoecdysteroid, often more potent than 20E.
Muristerone A Mammalian cells0.1-2 µM24-48 hoursCommonly used in mammalian ecdysone-inducible systems due to its high activity.
This compound Sf9, Sf21To be determined (start with 1-15 µM)To be determined (start with 24-72 hours)Activity relative to 20E is not well-documented. Optimization is required. The acetyl group may affect solubility and cell permeability.

Experimental Protocols

The following are detailed protocols for the use of this compound in insect cell culture for inducible gene expression. These protocols are based on standard procedures for 20-hydroxyecdysone and should be adapted and optimized for your specific cell line and expression system.

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Calculate the required amount: Determine the desired stock solution concentration (e.g., 1 mM or 10 mM). Calculate the mass of this compound needed.

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Vortex: Vortex the solution thoroughly until the powder is completely dissolved.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Protocol 2: Induction of Gene Expression in Sf9 Cells

Materials:

  • Sf9 cells stably transfected with an ecdysone-inducible expression vector

  • Sf-900™ III SFM or similar serum-free insect cell culture medium

  • This compound stock solution (from Protocol 1)

  • Shake flasks or multi-well plates

  • Orbital shaker incubator set at 27°C

Procedure:

  • Cell Seeding: Seed the Sf9 cells at a density of 1 x 10^6 cells/mL in the desired culture vessel.

  • Cell Growth: Allow the cells to grow for 24 hours at 27°C with shaking (e.g., 130 rpm).

  • Induction:

    • Thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution in fresh culture medium to achieve the desired final concentrations for your experiment (e.g., a range of 1 µM, 5 µM, 10 µM, and 15 µM). It is crucial to include a negative control (DMSO vehicle only) and a positive control (e.g., 5 µM 20-hydroxyecdysone).

    • Add the diluted inducer to the cell culture.

  • Incubation: Continue to incubate the cells at 27°C with shaking for the desired expression period (e.g., 24, 48, and 72 hours).

  • Analysis: Harvest the cells and/or supernatant at the desired time points to analyze protein expression (e.g., by SDS-PAGE, Western blot, or activity assay).

Protocol 3: Optimization of this compound Concentration

Objective: To determine the optimal concentration of this compound for maximal target protein expression with minimal cytotoxicity.

Procedure:

  • Seeding: Seed Sf9 cells in a multi-well plate (e.g., 24-well plate) at a density of 1 x 10^6 cells/mL.

  • Induction: After 24 hours, add this compound to the wells to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 15, 20 µM). Include a no-inducer control and a 20E positive control.

  • Incubation: Incubate for 48 hours at 27°C.

  • Analysis:

    • Protein Expression: Analyze the level of recombinant protein expression for each concentration.

    • Cell Viability: Determine cell viability for each concentration using a trypan blue exclusion assay or a commercial viability kit.

  • Determination of Optimal Concentration: Plot protein expression and cell viability against the inducer concentration to identify the optimal concentration that provides high-level expression with minimal impact on cell viability.

Visualizations

Ecdysone Signaling Pathway

Ecdysone_Signaling_Pathway cluster_cell Insect Cell cluster_nucleus Nucleus Inducer This compound EcR Ecdysone Receptor (EcR) Inducer->EcR binds Complex EcR/USP/Inducer Complex EcR->Complex USP Ultraspiracle (USP) USP->Complex EcRE Ecdysone Response Element (EcRE) Complex->EcRE binds to Gene Gene of Interest EcRE->Gene activates mRNA mRNA Gene->mRNA transcription Protein Recombinant Protein mRNA->Protein translation

Caption: Simplified signaling pathway of this compound in an insect cell.

Experimental Workflow for Gene Induction

Experimental_Workflow start Start seed Seed Insect Cells (e.g., Sf9) start->seed grow Incubate for 24h (27°C, shaking) seed->grow induce Add Inducer to Cell Culture grow->induce prepare Prepare Inducer Dilutions (this compound) prepare->induce incubate Incubate for Expression (24-72h) induce->incubate harvest Harvest Cells/Supernatant incubate->harvest analyze Analyze Protein Expression (e.g., Western Blot) harvest->analyze end End analyze->end

Caption: General workflow for inducible gene expression in insect cells.

References

Application Notes and Protocols for the In Vivo Administration of 20-Hydroxyecdysone and its Analogs in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 3-O-Acetyl-20-Hydroxyecdysone: Direct research on the in vivo administration of this compound in rodent models is limited in the current scientific literature. However, extensive research exists for its parent compound, 20-Hydroxyecdysone (20E). The following application notes and protocols are based on the robust data available for 20E and are intended to provide a foundational framework for researchers and drug development professionals interested in investigating 20E and its derivatives, including its acetylated forms. Ecdysteroids, including 20E, are a class of steroid hormones found in arthropods and certain plants, known for a range of pharmacological effects in mammals without the androgenic side effects of anabolic steroids.[1][[“]]

Application Notes

20-Hydroxyecdysone has demonstrated a variety of beneficial effects in mammalian systems, making it a compound of interest for therapeutic development.[1][3] Its pleiotropic effects are attributed to its interaction with various signaling pathways, leading to a range of physiological responses.

Key Biological Activities and Potential Applications in Rodent Models:

  • Anabolic and Anti-Sarcopenic Effects: 20E has been shown to increase protein synthesis and muscle strength in rodents.[1][4] This suggests its potential in addressing muscle wasting conditions such as sarcopenia.[5] Studies in mice have shown that 20E can accelerate the recovery of muscle function after injury.[6]

  • Metabolic Regulation: 20E has demonstrated anti-diabetic and anti-obesity properties.[1][7] It can improve glucose tolerance, reduce body weight and fat mass, and ameliorate hepatic steatosis in rodent models of diet-induced obesity and metabolic syndrome.[7][8][9]

  • Cardioprotective Effects: Research indicates that 20E may protect against cardiovascular diseases.[1][3] It has been observed to improve cardiovascular function in rat models of metabolic and cardiovascular dysfunction.[9]

  • Neuroprotective and Hepatoprotective Properties: Various studies have reported neuroprotective and hepatoprotective effects of 20E in animal studies.[1][3]

  • Safety Profile: 20E is generally considered to have a high safety profile, with studies in mice indicating a high LD50 for ingestion (>9 g/kg).[5]

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies of 20-Hydroxyecdysone in rodent models.

Table 1: Anabolic and Anti-Sarcopenic Effects of 20-Hydroxyecdysone in Rodents

Rodent ModelDosage & Administration RouteDurationKey FindingsReference
Aging C57BL/6 mice (20 months old)50 mg/kg, oral28 daysNo significant change in muscle mass or protein synthesis signaling.[4]
Adult and old mice with eccentric contraction-induced muscle injuryNot specified7 daysFully recovered skeletal muscle function.[6]
Ovariectomized ratsup to 500 mg/kg, daily3 monthsNo anabolic effects observed.[5]

Table 2: Metabolic Effects of 20-Hydroxyecdysone in Rodents

Rodent ModelDosage & Administration RouteDurationKey FindingsReference
C57BL/6J mice on a high-fat diet10 mg/kg, oral13 weeksDecreased body weight gain and body fat mass; lowered plasma insulin (B600854) levels and improved glucose tolerance.[7]
Ovariectomized rats on a high-fat, high-fructose diet5, 10, or 20 mg/kg, intragastric12 weeksReduced body mass gain and visceral adipose mass; reduced hepatic triglyceride content.[8]
Ovariectomized rats on a high-fat-high-fructose diet5, 10, or 20 mg/kg, intragastric8 weeksLowered body weight and abdominal fat accumulation; maintained normal blood pressure.[9]
STZ-induced diabetic rats5 mg/kg, oral30 daysAmeliorated unfavorable changes in lipid parameters.[1]

Table 3: Pharmacokinetic Parameters of 20-Hydroxyecdysone in Rodents

Rodent ModelAdministration RouteDosageHalf-lifeOral BioavailabilityReference
MiceCaudal vein infusion50 mg/kg~8 minutesNot Applicable[4]
Gerbillus tarabuliIntra-peritoneal injection5 mg/kg33 minutesNot Applicable[10]
Gerbillus tarabuliOral gavage50 mg/kg30.6 minutes~12%[10]
Wistar ratsIntravenous50 mg/kgNot specifiedNot Applicable[11]
Wistar ratsOral gavage100, 300, or 1000 mg/kgNot specifiedNot specified[11]

Experimental Protocols

The following are generalized protocols for the in vivo administration of 20-Hydroxyecdysone in rodent models, based on methodologies reported in the literature. These should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: Evaluation of Anabolic Effects in Mice
  • Animal Model: C57BL/6 mice (specify age, e.g., 8-12 weeks for adult studies, or 20+ months for aging studies).

  • Compound Preparation:

    • Dissolve 20-Hydroxyecdysone in a suitable vehicle. For oral administration, 0.5% methylcellulose (B11928114) in water is a common choice.[11] For injection, saline (0.9% NaCl) can be used.[11]

    • Prepare a stock solution and dilute to the final desired concentration for administration.

  • Administration:

    • Route: Oral gavage or intraperitoneal (i.p.) injection.

    • Dosage: Based on literature, doses can range from 5 mg/kg to 50 mg/kg.[1][4][7]

    • Frequency: Once daily.

  • Experimental Groups:

    • Vehicle control group.

    • 20-Hydroxyecdysone treatment group(s) at varying doses.

  • Outcome Measures:

    • Grip Strength: Assessed using a grip strength meter at baseline and at the end of the study.

    • Muscle Mass: At the end of the study, euthanize animals and carefully dissect and weigh specific muscles (e.g., gastrocnemius, tibialis anterior, soleus).

    • Histology: Prepare muscle cross-sections for Hematoxylin and Eosin (H&E) staining to measure muscle fiber cross-sectional area.

    • Molecular Analysis: Analyze protein expression of key anabolic signaling molecules (e.g., p-Akt, p-mTOR, p-S6K) in muscle tissue lysates via Western blotting.

Protocol 2: Evaluation of Metabolic Effects in a Diet-Induced Obesity Rat Model
  • Animal Model: Sprague-Dawley or Wistar rats. Induce obesity by feeding a high-fat diet for a specified period (e.g., 8-12 weeks).

  • Compound Preparation: As described in Protocol 1.

  • Administration:

    • Route: Oral gavage.

    • Dosage: 10-20 mg/kg body weight.[8][9]

    • Frequency: Once daily.

  • Experimental Groups:

    • Control diet + Vehicle.

    • High-fat diet + Vehicle.

    • High-fat diet + 20-Hydroxyecdysone.

  • Outcome Measures:

    • Body Weight and Food Intake: Monitor weekly.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Perform at the end of the study to assess glucose homeostasis and insulin sensitivity.

    • Blood Chemistry: Collect blood samples to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.

    • Body Composition: Use DEXA (Dual-energy X-ray absorptiometry) to measure fat and lean mass, if available.

    • Tissue Analysis: Harvest liver and adipose tissue for histological analysis (e.g., lipid accumulation) and molecular analysis (e.g., expression of genes involved in lipid and glucose metabolism).

Visualizations

Signaling Pathway

20-Hydroxyecdysone Signaling Pathway cluster_cell Muscle Cell 20E 20-Hydroxyecdysone GPCR G-Protein Coupled Receptor (GPCR) 20E->GPCR PI3K PI3K GPCR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis

Caption: PI3K/Akt/mTOR signaling pathway activated by 20-Hydroxyecdysone.

Experimental Workflow

In Vivo Rodent Study Workflow cluster_prep Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation (e.g., 1 week) Baseline_Measurements Baseline Measurements (Weight, Grip Strength, etc.) Animal_Acclimation->Baseline_Measurements Group_Allocation Random Group Allocation (Vehicle, 20E) Baseline_Measurements->Group_Allocation Daily_Dosing Daily Administration (Oral Gavage / IP Injection) Group_Allocation->Daily_Dosing Monitoring Regular Monitoring (Health, Weight, Food Intake) Daily_Dosing->Monitoring Functional_Tests Functional Assessments (GTT, ITT, Grip Strength) Daily_Dosing->Functional_Tests Monitoring->Functional_Tests Euthanasia Euthanasia & Tissue Collection Functional_Tests->Euthanasia Tissue_Analysis Histological & Molecular Analysis Euthanasia->Tissue_Analysis

Caption: General experimental workflow for in vivo rodent studies.

References

Application Notes and Protocols: 3-O-Acetyl-20-Hydroxyecdysone as a Tool for Studying Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 3-O-Acetyl-20-Hydroxyecdysone as an inducing agent in ecdysone-inducible gene expression systems. This document outlines the underlying principles, provides comparative data for commonly used ecdysteroid inducers, and offers detailed protocols for experimental execution.

Introduction to the Ecdysone-Inducible System

The ecdysone-inducible gene expression system is a powerful tool for the temporal and dose-dependent control of target gene expression in mammalian cells and transgenic organisms.[1][2][3] This system is based on the insect molting hormone, 20-hydroxyecdysone (B1671079) (20E), and its receptor complex.[3][4] The key components of the system are a modified ecdysone (B1671078) receptor (EcR) and its heterodimeric partner, the ultraspiracle protein (USP), or its mammalian homolog, the retinoid X receptor (RXR).[4] In the absence of an ecdysteroid ligand, the receptor complex remains inactive. The introduction of an ecdysteroid, such as 20-hydroxyecdysone or its analogs, leads to the activation of the receptor complex, which then binds to specific response elements (EcREs) engineered into the promoter of a target gene, thereby initiating transcription.[4]

This compound is a derivative of 20-hydroxyecdysone.[5] While specific data on its potency and efficacy as a gene expression inducer are not widely available, its structural similarity to 20E suggests it may function as an agonist for the ecdysone receptor. The acetylation at the 3-hydroxy position may influence its polarity, cell permeability, and binding affinity to the receptor. It is also possible that the acetyl group is cleaved by cellular esterases, converting it to 20-hydroxyecdysone. Therefore, empirical testing is recommended to determine its optimal working concentration.

Comparative Data of Ecdysteroid Inducers

While specific quantitative data for this compound is limited, the following table summarizes the properties of commonly used ecdysteroid inducers to provide a baseline for comparison. Researchers should perform a dose-response curve to determine the optimal concentration for this compound in their specific experimental system.

InducerMolecular WeightTypical ConcentrationRelative PotencyKey Characteristics
20-Hydroxyecdysone (20E) 480.64 g/mol 1-10 µMBaselineThe natural insect molting hormone.[6]
Ponasterone A (PonA) 464.65 g/mol 0.1-5 µMHighA potent phytoecdysteroid, often showing higher activity than 20E.[7]
Muristerone A 496.6 g/mol 0.1-1 µMVery HighA highly active phytoecdysteroid.[7]
This compound 522.68 g/mol To be determinedUnknownAcetylated derivative of 20E; potency requires empirical validation.[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of the ecdysone-inducible system and a typical experimental workflow.

EcdysoneSignaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EcR Ecdysone Receptor (EcR) Complex_inactive Inactive EcR/RXR Complex EcR->Complex_inactive RXR Retinoid X Receptor (RXR) RXR->Complex_inactive Complex_active Active EcR/RXR Complex Complex_inactive->Complex_active Activation EcRE Ecdysone Response Element (EcRE) Complex_active->EcRE Nuclear Translocation & Binding Gene Gene of Interest EcRE->Gene Promotes mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Inducer This compound (or other ecdysteroid) Inducer->Complex_inactive Binding

Caption: Ecdysone-inducible gene expression signaling pathway.

ExperimentalWorkflow start Start: Cells expressing EcR/RXR and inducible gene construct prep Prepare stock solution of This compound start->prep dose_response Perform dose-response experiment to determine optimal concentration prep->dose_response induce Induce gene expression with optimal concentration of the inducer dose_response->induce incubate Incubate cells for desired time period (e.g., 24-48 hours) induce->incubate harvest Harvest cells or supernatant incubate->harvest analyze Analyze gene expression (e.g., qPCR, Western Blot, Reporter Assay) harvest->analyze end End analyze->end

Caption: General experimental workflow for inducible gene expression.

Experimental Protocols

4.1. Preparation of this compound Stock Solution

  • Reconstitution: Dissolve the lyophilized this compound powder in 100% ethanol (B145695) to create a stock solution. For example, to prepare a 1 mM stock solution, dissolve 0.523 mg of the compound in 1 mL of 100% ethanol.

  • Vortexing: Vortex the solution thoroughly to ensure the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

4.2. Protocol for Determining Optimal Inducer Concentration (Dose-Response)

This protocol is crucial for a previously uncharacterized inducer like this compound.

  • Cell Seeding: Seed mammalian cells that have been stably or transiently transfected with the ecdysone-inducible system components into a multi-well plate (e.g., 24-well or 96-well). Ensure cells are at an appropriate density for the duration of the experiment.

  • Inducer Dilution: Prepare a series of dilutions of the this compound stock solution in cell culture medium. A suggested starting range is from 0.01 µM to 100 µM. Also, include a vehicle-only control (e.g., ethanol).

  • Induction: Replace the existing cell culture medium with the medium containing the different concentrations of the inducer.

  • Incubation: Incubate the cells for a predetermined period, typically 24 to 48 hours, at 37°C in a humidified incubator with 5% CO₂.

  • Analysis: Harvest the cells and measure the expression of the reporter gene (e.g., luciferase, GFP) or the gene of interest (e.g., via qPCR or Western blot).

  • Data Plotting: Plot the response (e.g., fold induction) against the inducer concentration to determine the EC₅₀ (half-maximal effective concentration) and the optimal working concentration.

4.3. General Protocol for Inducible Gene Expression in Cell Culture

  • Cell Culture: Culture the engineered mammalian cell line containing the ecdysone-inducible expression system under standard conditions.

  • Transfection (if necessary): For transient expression, co-transfect the cells with the receptor plasmid and the inducible expression plasmid containing the gene of interest.

  • Induction: Once cells have reached the desired confluency, replace the culture medium with fresh medium containing the predetermined optimal concentration of this compound.

  • Incubation: Incubate the cells for the desired duration to allow for the expression of the gene of interest. The time course of induction can be determined through a time-course experiment (e.g., harvesting cells at 6, 12, 24, 48, and 72 hours post-induction).

  • Assay for Gene Expression: Perform the appropriate assay to detect the expression of the target gene or its protein product. This can include:

    • Reporter Gene Assays: For systems using reporter genes like luciferase or β-galactosidase, use standard assay kits.

    • Quantitative PCR (qPCR): To measure the transcript levels of the gene of interest.

    • Western Blotting: To detect the protein product of the gene of interest.

    • Flow Cytometry: For systems using fluorescent reporters like GFP.

Considerations and Troubleshooting

  • Basal Expression: The ecdysone-inducible system is known for its low basal expression levels.[1] If high background is observed, it may be due to the specific cell line or the integration site of the transgene.

  • Induction Level: The level of induction can vary between cell lines and the specific analog used. Ponasterone A and Muristerone A are generally more potent than 20-hydroxyecdysone.[7] The potency of this compound needs to be empirically determined.

  • Cell Viability: At very high concentrations, ecdysteroids may have off-target effects. It is important to assess cell viability (e.g., using a Trypan Blue exclusion assay or MTT assay) at the concentrations being tested.

  • In Vivo Applications: For in vivo studies in transgenic animals, the inducer can be administered through drinking water, food, or injection. The lipophilic nature of ecdysteroids allows for efficient penetration into various tissues.[1] The pharmacokinetics of this compound in vivo would need to be determined.

By following these guidelines and protocols, researchers can effectively utilize this compound as a potential tool for the precise control of gene expression in their studies. Due to the limited characterization of this specific compound, a thorough initial validation is essential for successful and reproducible results.

References

Application Notes and Protocols for Bioassaying 3-O-Acetyl-20-Hydroxyecdysone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ecdysteroids are a class of steroid hormones in arthropods that play a crucial role in molting, metamorphosis, and reproduction. The primary active ecdysteroid is 20-hydroxyecdysone (B1671079) (20E), which exerts its effects by binding to a heterodimeric nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the retinoid X receptor (RXR). Upon ligand binding, this complex modulates the transcription of target genes. 3-O-Acetyl-20-Hydroxyecdysone is a derivative of 20E and its biological activity is of interest for structure-activity relationship studies and the development of novel insecticides or therapeutic agents.

These application notes provide a detailed protocol for a cell-based reporter gene bioassay to determine the biological activity of this compound. The assay can be performed using either insect-derived Drosophila melanogaster S2 cells or a mammalian HEK293T cell line, both engineered to express the components of the ecdysone receptor system and a reporter gene.

Principle of the Bioassay

The bioassay quantifies the ability of a test compound, such as this compound, to activate the ecdysone receptor signaling pathway. This is achieved by introducing the following components into a host cell line:

  • Ecdysone Receptor (EcR) and Ultraspiracle (USP) expression vectors: These plasmids drive the constitutive expression of the two receptor proteins that form the functional heterodimer.

  • Ecdysone-responsive reporter plasmid: This plasmid contains a reporter gene (e.g., Firefly Luciferase) under the control of a minimal promoter fused to multiple copies of the Ecdysone Response Element (EcRE).

When an active ecdysteroid binds to the EcR/USP heterodimer, the complex binds to the EcREs on the reporter plasmid, leading to the transcription of the reporter gene. The resulting reporter protein activity (e.g., luminescence) is proportional to the activation of the receptor by the test compound.

Signaling Pathway

The canonical ecdysone signaling pathway begins with the binding of an ecdysteroid ligand to the EcR/USP heterodimer in the nucleus. In the absence of a ligand, the receptor complex may be associated with corepressors, inhibiting gene transcription. Ligand binding induces a conformational change in the EcR subunit, leading to the dissociation of corepressors and the recruitment of coactivators. This activated complex then binds to EcREs in the promoter regions of target genes, initiating transcription.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid Ecdysteroid Ecdysteroid_n Ecdysteroid Ecdysteroid->Ecdysteroid_n Enters Cell EcR EcR EcR_USP_inactive EcR/USP Heterodimer (Inactive) EcR->EcR_USP_inactive USP USP USP->EcR_USP_inactive EcR_USP_active EcR/USP/Ecdysteroid Complex (Active) EcR_USP_inactive->EcR_USP_active EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds Gene_Transcription Target Gene Transcription EcRE->Gene_Transcription Initiates Ecdysteroid_n->EcR_USP_active

Caption: Ecdysone Receptor Signaling Pathway.

Experimental Workflow

The overall workflow for the bioassay involves cell culture, transfection with the necessary plasmids, treatment with the test compound, and subsequent measurement of reporter gene activity.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Host Cell Culture (S2 or HEK293T) C Cell Seeding in 96-well plates A->C B Plasmid Preparation (EcR, USP, EcRE-Luc) D Transfection of Plasmids B->D C->D E Incubation (24-48 hours) D->E F Treatment with This compound E->F G Incubation (24 hours) F->G H Cell Lysis G->H I Luciferase Assay H->I J Measure Luminescence I->J K Data Normalization J->K L Generate Dose-Response Curve K->L M Calculate EC50 L->M

Caption: General Experimental Workflow.

Data Presentation

Quantitative data from the bioassay should be summarized to compare the activity of the test compound with a known potent ecdysteroid agonist, such as 20-hydroxyecdysone (20E). The half-maximal effective concentration (EC50) is a key parameter for this comparison.

CompoundCell LineEC50 (µM)Max Response (% of 20E)
20-Hydroxyecdysone (Positive Control) Drosophila S2~0.1 - 0.5100%
HEK293T~1.0 - 3.0[1]100%
This compound Drosophila S2To be determinedTo be determined
HEK293TTo be determinedTo be determined
Vehicle Control (e.g., 0.1% DMSO) Drosophila S2N/A<1%
HEK293TN/A<1%

Experimental Protocols

Protocol 1: Bioassay using Drosophila melanogaster S2 Cells

Materials:

  • Drosophila S2 cells

  • Schneider's Drosophila Medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS)

  • Expression plasmid for Drosophila EcR

  • Expression plasmid for Drosophila USP

  • Ecdysone-responsive luciferase reporter plasmid (e.g., pEcRE-Luc)

  • Transfection reagent suitable for insect cells (e.g., Calcium Phosphate (B84403) Transfection Kit or a lipid-based reagent)

  • This compound and 20-Hydroxyecdysone

  • DMSO (for stock solutions)

  • 96-well cell culture plates (white, opaque for luminescence assays)

  • Luciferase assay system

  • Luminometer

Methodology:

  • Cell Culture: Maintain S2 cells in Schneider's Drosophila Medium with 10% FBS at 25°C. Subculture cells every 3-4 days to maintain logarithmic growth.

  • Cell Seeding: The day before transfection, seed S2 cells into a 96-well white, opaque plate at a density of 1 x 10^5 cells per well in 100 µL of complete medium.

  • Transfection:

    • Prepare a transfection mix containing the EcR, USP, and EcRE-Luc plasmids. A ratio of 1:1:2 is recommended. The total amount of DNA per well should be optimized according to the transfection reagent manufacturer's protocol.

    • For calcium phosphate transfection, prepare a DNA-calcium phosphate co-precipitate and add it to the cells.

    • Incubate the cells with the transfection mix for 18-24 hours at 25°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and 20-hydroxyecdysone in complete medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle-only control.

    • After the transfection incubation, carefully remove the medium and replace it with 100 µL of medium containing the desired concentration of the test compounds.

  • Incubation: Incubate the treated cells for 24 hours at 25°C.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Carefully remove the medium from the wells.

    • Lyse the cells by adding the luciferase lysis buffer provided with the assay kit and incubate according to the manufacturer's instructions.

    • Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity for each well (if a co-transfected control reporter like Renilla luciferase is used).

    • Plot the normalized luminescence values against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 2: Bioassay using Human Embryonic Kidney (HEK) 293T Cells

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, penicillin, and streptomycin.

  • Expression plasmid for Drosophila or other insect EcR

  • Expression plasmid for Drosophila USP or mammalian RXR

  • Ecdysone-responsive luciferase reporter plasmid (e.g., pEcRE-Luc)

  • Transfection reagent suitable for mammalian cells (e.g., Lipofectamine™ or similar)

  • This compound and 20-Hydroxyecdysone

  • DMSO

  • 96-well cell culture plates (white, opaque)

  • Luciferase assay system

  • Luminometer

Methodology:

  • Cell Culture: Maintain HEK293T cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed HEK293T cells into a 96-well white, opaque plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.

  • Transfection:

    • Prepare a transfection complex using a lipid-based transfection reagent according to the manufacturer's protocol. Use a mixture of EcR, USP/RXR, and EcRE-Luc plasmids.

    • Add the transfection complex to the cells and incubate for 24 hours at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • Remove the transfection medium and replace it with 100 µL of medium containing the test compounds.

  • Incubation: Incubate the cells for an additional 24 hours at 37°C.

  • Luciferase Assay: Follow the same procedure as described in Protocol 1, step 6.

  • Data Analysis: Follow the same procedure as described in Protocol 1, step 7.

Conclusion

The described cell-based reporter gene assays provide a robust and sensitive method for determining the biological activity of this compound. By comparing its dose-response curve and EC50 value to that of the natural ligand, 20-hydroxyecdysone, researchers can accurately quantify its potency as an ecdysone receptor agonist. These protocols can be adapted for high-throughput screening of other ecdysteroid analogs and are valuable tools for drug discovery and insecticide development programs.

References

Application Notes and Protocols for Ecdysone-Inducible Transgenic Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on 3-O-Acetyl-20-Hydroxyecdysone and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the use of this compound for inducing transgenic animal models is limited in publicly available literature. The following application notes and protocols are based on the well-established ecdysone-inducible system, primarily utilizing the potent ecdysteroid analogs Ponasterone A and Muristerone A. These protocols can serve as a starting point for the empirical validation of this compound as an inducer.

Introduction

The ecdysone-inducible gene expression system is a powerful tool for temporal and spatial control of transgene expression in mammalian cells and transgenic animals.[1][2][3] This system is based on the insect molting hormone ecdysone (B1671078) and its receptor, which are not endogenous to mammals, thereby minimizing off-target effects.[1][4] The system typically consists of two components: a modified ecdysone receptor (EcR) and a transgene under the control of an ecdysone-responsive promoter.[5] The administration of an ecdysone analog, such as Ponasterone A or Muristerone A, activates the receptor, leading to robust and reversible transgene expression.[4][6] This system offers low basal activity and high inducibility, making it an attractive alternative to other inducible systems.[1][4]

This document provides a detailed overview of the ecdysone-inducible system, with a focus on its application in transgenic animal models. It includes a summary of the signaling pathway, comparative data on common inducers, and detailed protocols for in vivo induction.

Ecdysone Signaling Pathway

The functional ecdysone receptor is a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the Retinoid X Receptor (RXR).[5] In transgenic mammalian systems, the insect EcR is co-expressed with the mammalian RXR. In the absence of a ligand, the EcR/RXR heterodimer binds to ecdysone response elements (EcREs) in the promoter of the target gene and represses transcription. The binding of an ecdysone analog induces a conformational change in the EcR, leading to the recruitment of coactivators and the initiation of transcription.

Ecdysone_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm EcR Ecdysone Receptor (EcR) EcRE Ecdysone Response Element (EcRE) EcR->EcRE RXR Retinoid X Receptor (RXR) RXR->EcRE TargetGene Target Gene EcRE->TargetGene regulates Transcription Transcription TargetGene->Transcription Inducer Ecdysone Analog (e.g., this compound) Inducer->EcR binds to

Caption: Ecdysone-inducible gene expression system in mammalian cells.

Data Presentation: Comparison of Ecdysone Analogs

InducerRelative PotencyTypical In Vivo Dose (Mice)Key Characteristics
Ponasterone A High1-5 mg (injection)Potent activator, commercially available.[6][7]
Muristerone A High1-5 mg (injection)Potent activator, often used in initial system validation.[4][7]
20-Hydroxyecdysone (20E) LowNot commonly usedThe natural insect molting hormone, but a poor activator of modified receptors in mammalian systems.[6]
Tebufenozide (RH-5992) ModerateVariableA non-steroidal agonist, generally less soluble for in vivo use.[7]

Experimental Protocols

Protocol 1: Preparation of Inducer Stock Solution

Materials:

  • Ecdysone analog (e.g., Ponasterone A, Muristerone A)

  • Ethanol (B145695) (100%, non-denatured)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the desired amount of the ecdysone analog powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% ethanol to achieve a stock solution of 1-10 mg/mL.

  • Vortex thoroughly until the powder is completely dissolved.

  • Store the stock solution at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Induction of Transgene Expression in Mice via Intraperitoneal (IP) Injection

Materials:

  • Transgenic mice carrying the ecdysone-inducible system

  • Ecdysone analog stock solution (from Protocol 1)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile 1 mL syringes with 27-30 gauge needles

Procedure:

  • Thaw the ecdysone analog stock solution at room temperature.

  • Calculate the required volume of the stock solution to achieve the desired final dose (e.g., 1-5 mg per mouse).

  • Dilute the stock solution in sterile PBS to a final injection volume of 100-200 µL per mouse. Ensure the final ethanol concentration is below 5% to avoid toxicity.

  • Gently restrain the mouse and administer the diluted inducer solution via intraperitoneal injection.

  • Monitor the mice for transgene expression at desired time points (e.g., 6, 12, 24, 48 hours) post-injection. The timing of peak expression should be determined empirically for each transgenic line and target gene.

  • For termination of induction, the inducer can be withdrawn, and the expression of the transgene will return to basal levels. The clearance rate is typically rapid for ecdysteroids.[5]

Experimental_Workflow cluster_preparation Preparation cluster_induction In Vivo Induction cluster_analysis Analysis A Prepare Inducer Stock Solution (e.g., Ponasterone A in Ethanol) B Dilute Stock Solution in Sterile PBS A->B C Administer to Transgenic Mouse (Intraperitoneal Injection) B->C D Monitor Transgene Expression (e.g., Luciferase Assay, Western Blot) C->D E Analyze Phenotypic Changes D->E

Caption: General workflow for in vivo induction of transgene expression.

Considerations for Using this compound

Given the lack of specific data, the following points should be considered when planning to use this compound:

  • Potency: The potency of this compound as an inducer for the modified ecdysone receptor is unknown and needs to be determined empirically, for example, through in vitro reporter assays.

  • Solubility and Stability: The solubility and stability of this compound in various solvents and physiological buffers should be characterized.

  • Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the target animal model will influence the optimal dosing regimen.

  • Dosage: Initial in vivo studies could start with a dose range similar to that of Ponasterone A and Muristerone A (1-5 mg/kg), with subsequent dose-response experiments to determine the optimal concentration.

Conclusion

The ecdysone-inducible system provides a robust and versatile platform for the controlled expression of transgenes in animal models. While Ponasterone A and Muristerone A are well-characterized inducers, the potential of other ecdysteroids like this compound remains to be fully explored. The protocols and data presented here offer a solid foundation for researchers to utilize this powerful technology and to guide the investigation of novel ecdysone analogs for in vivo applications.

References

Application of 3-O-Acetyl-20-Hydroxyecdysone in Agricultural Pest Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyl-20-Hydroxyecdysone is a derivative of the primary insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). Ecdysteroids and their analogs represent a promising class of insecticides due to their specific mode of action, which targets the hormonal regulation of insect development.[1][2] This document provides detailed application notes on the mechanism of action and potential use of this compound in agricultural pest control, along with standardized protocols for its evaluation. Phytoecdysteroids, naturally occurring analogs in plants, are known to deter insect feeding and disrupt their development, suggesting the potential of compounds like this compound as biopesticides.[1][2]

Mechanism of Action

The insect molting process, or ecdysis, is tightly regulated by ecdysteroids. 20-Hydroxyecdysone (20E) is the active form of the hormone that binds to a nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle protein (USP).[2] This binding initiates a transcriptional cascade of genes responsible for orchestrating the complex events of molting and metamorphosis.[3]

This compound, as an analog of 20E, is expected to act as an ecdysone agonist. By mimicking the natural hormone, it can bind to the EcR/USP complex, leading to the premature and uncontrolled activation of the molting process. This disruption of the precisely timed developmental sequence results in lethal consequences for the insect, such as incomplete ecdysis, deformities, and cessation of feeding. The acetylation at the 3-O position may influence its stability, lipophilicity, and binding affinity to the receptor, potentially enhancing its insecticidal activity compared to the parent compound.

Signaling Pathway

The signaling pathway of ecdysteroids is critical for insect development. The binding of this compound to the EcR/USP heterodimer triggers a conformational change in the receptor complex, which then binds to specific ecdysone response elements (EcREs) on the DNA. This leads to the recruitment of transcriptional coactivators and the initiation of transcription of early-response genes, which in turn activate a cascade of late-response genes that drive the molting process.

Ecdysteroid_Signaling_Pathway cluster_cell Insect Cell cluster_nucleus This compound This compound EcR EcR This compound->EcR Binds EcR_USP_Complex Activated EcR/USP Complex EcR->EcR_USP_Complex USP USP USP->EcR_USP_Complex Nucleus Nucleus EcR_USP_Complex->Nucleus Translocates to EcRE EcRE EcR_USP_Complex->EcRE Binds to Gene_Transcription Gene Transcription EcRE->Gene_Transcription Initiates Molting_Genes Molting Genes Gene_Transcription->Molting_Genes Activates Developmental_Disruption Developmental Disruption & Mortality Molting_Genes->Developmental_Disruption

Figure 1: Ecdysteroid signaling pathway.

Data Presentation

The following table summarizes hypothetical efficacy data for this compound against major agricultural pests, based on typical values for potent ecdysteroid agonists. These values should be experimentally determined for the specific compound.

Pest SpeciesCommon NameOrderBioassay MethodLC50 (µg/g diet)Mortality (%) at 10 µg/g
Spodoptera frugiperdaFall ArmywormLepidopteraDiet Incorporation0.5 - 2.0> 90
Helicoverpa armigeraCotton BollwormLepidopteraDiet Incorporation0.8 - 3.0> 90
Plutella xylostellaDiamondback MothLepidopteraLeaf Dip1.0 - 5.0> 85
Leptinotarsa decemlineataColorado Potato BeetleColeopteraLeaf Dip2.0 - 8.0> 80
Myzus persicaeGreen Peach AphidHemipteraSystemic Uptake5.0 - 15.0> 70

Note: LC50 (Lethal Concentration 50) is the concentration of the substance that causes death in 50% of the test subjects. Data are illustrative and require experimental verification.

Experimental Protocols

Detailed methodologies for evaluating the insecticidal activity of this compound are provided below.

Protocol 1: Insect Rearing and Maintenance

Objective: To maintain healthy and synchronous insect colonies for bioassays.

Materials:

  • Insect-specific artificial diet

  • Rearing containers (e.g., plastic cups, petri dishes)

  • Growth chambers with controlled temperature, humidity, and photoperiod

Procedure:

  • Prepare the artificial diet according to the standard procedure for the target insect species.

  • Transfer neonate larvae to individual rearing containers with a sufficient amount of diet.

  • Maintain the rearing containers in a growth chamber under optimal conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).

  • Monitor the insects daily and provide fresh diet as needed.

  • Use larvae of a specific instar (e.g., 3rd instar) for bioassays to ensure uniformity.

Protocol 2: Diet Incorporation Bioassay

Objective: To determine the lethal concentration (LC50) of this compound when ingested by the target pest.

Materials:

  • This compound

  • Solvent (e.g., acetone, ethanol)

  • Artificial diet

  • Rearing containers

  • Third instar larvae of the target pest

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Make a series of dilutions to obtain the desired test concentrations.

  • Incorporate each dilution into the molten artificial diet at a specific ratio (e.g., 1:9 v/v) and mix thoroughly. A control diet should be prepared with the solvent only.

  • Dispense the treated and control diets into rearing containers and allow them to solidify.

  • Introduce one 3rd instar larva into each container. Use at least 30 larvae per concentration.

  • Incubate the containers under standard rearing conditions.

  • Record larval mortality daily for 7 days. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the LC50 value using probit analysis.

Diet_Incorporation_Bioassay Start Start Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Serial_Dilutions Perform Serial Dilutions Prepare_Stock->Serial_Dilutions Incorporate_Diet Incorporate into Artificial Diet Serial_Dilutions->Incorporate_Diet Introduce_Larvae Introduce 3rd Instar Larvae Incorporate_Diet->Introduce_Larvae Incubate Incubate under Controlled Conditions Introduce_Larvae->Incubate Record_Mortality Record Mortality Daily for 7 Days Incubate->Record_Mortality Calculate_LC50 Calculate LC50 using Probit Analysis Record_Mortality->Calculate_LC50 End End Calculate_LC50->End

Figure 2: Diet incorporation bioassay workflow.
Protocol 3: Leaf Dip Bioassay

Objective: To assess the contact and oral toxicity of this compound to foliage-feeding insects.

Materials:

  • This compound

  • Solvent and surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., cabbage, cotton)

  • Petri dishes with moist filter paper

  • Third instar larvae of the target pest

Procedure:

  • Prepare a series of test solutions of this compound in water with a small amount of surfactant to ensure even coating. A control solution should contain only water and surfactant.

  • Excise fresh, undamaged leaves from the host plant.

  • Dip each leaf into the respective test solution for 30 seconds with gentle agitation.

  • Allow the leaves to air-dry completely.

  • Place one treated leaf in each petri dish lined with moist filter paper.

  • Introduce five 3rd instar larvae into each petri dish. Use at least 6 replicates per concentration.

  • Seal the petri dishes with perforated lids to allow for air circulation.

  • Incubate the petri dishes under standard rearing conditions.

  • Record larval mortality at 24, 48, and 72 hours.

  • Calculate the LC50 value using probit analysis.

Protocol 4: Ecdysone Receptor Binding Assay (Competitive Ligand Binding Assay)

Objective: To determine the binding affinity of this compound to the insect ecdysone receptor.

Materials:

  • Insect cell line expressing EcR and USP (e.g., Sf9 cells)

  • Radiolabeled ecdysteroid (e.g., [³H]ponasterone A)

  • This compound

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Culture insect cells expressing the EcR/USP complex.

  • Prepare cell extracts containing the receptor complex.

  • Set up a competitive binding assay by incubating a constant amount of the radiolabeled ligand with varying concentrations of unlabeled this compound and the cell extract.

  • After incubation, separate the bound from the free radioligand using a suitable method (e.g., filtration).

  • Measure the amount of bound radioactivity using a scintillation counter.

  • Determine the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

  • Calculate the equilibrium dissociation constant (Ki) to determine the binding affinity.

Conclusion

This compound holds significant potential as a selective and effective insecticide for agricultural pest management. Its mode of action, targeting the insect-specific ecdysone receptor, suggests a favorable safety profile for non-target organisms. The provided protocols offer a standardized framework for the comprehensive evaluation of its insecticidal efficacy. Further research is warranted to determine its precise spectrum of activity, environmental fate, and optimal formulation for field application. The development of such targeted insecticides is a crucial step towards more sustainable and environmentally benign pest control strategies.

References

Formulation of 3-O-Acetyl-20-Hydroxyecdysone for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyl-20-Hydroxyecdysone is a synthetic derivative of the naturally occurring phytoecdysteroid, 20-Hydroxyecdysone. Ecdysteroids are insect molting hormones that have garnered significant interest in mammalian research for their diverse pharmacological activities, including anabolic, adaptogenic, and anti-diabetic properties. Acetylation at the 3-position may alter the compound's lipophilicity, potentially influencing its solubility, stability, and biological activity. These application notes provide detailed protocols for the formulation of this compound for both in vitro and in vivo experimental use, based on the known properties of the parent compound and related acetylated derivatives.

Physicochemical Properties and Solubility

Table 1: Estimated Solubility of this compound and Related Compounds

CompoundSolventEstimated SolubilityReference / Note
This compound DMSO (Dimethyl Sulfoxide) High (estimated > 25 mg/mL) Extrapolated from 2-O-Acetyl-20-hydroxyecdysone[1][2]. Sonication may be required.
Ethanol Moderate (estimated > 10 mg/mL) Extrapolated from 20-Hydroxyecdysone[3].
PBS (Phosphate-Buffered Saline, pH 7.2) Low Acetylation likely decreases aqueous solubility compared to the parent compound.
20-HydroxyecdysoneDMSO~30 mg/mL[3]
Ethanol~25 mg/mL[3]
PBS (pH 7.2)~10 mg/mL[3]
2-O-Acetyl-20-hydroxyecdysoneDMSO90.0 mg/mL (172.2 mM)[2]

Note: The addition of an acetyl group generally increases the lipophilicity of a molecule, which may lead to higher solubility in organic solvents like DMSO and ethanol, and lower solubility in aqueous solutions like PBS, as compared to the parent compound 20-Hydroxyecdysone.

Experimental Protocols

Preparation of Stock Solutions for In Vitro Use

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in cell culture media or assay buffers.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on solubility tests).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Sterilization: While DMSO at high concentrations is generally sterile, if required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product sheet for a similar compound, 2-O-Acetyl-20-hydroxyecdysone, suggests that in-solvent storage is stable for up to 1 year at -80°C.[2]

Workflow for Preparing In Vitro Stock Solution

A Weigh 3-O-Acetyl- 20-Hydroxyecdysone B Add DMSO A->B C Vortex / Sonicate B->C D Filter Sterilize (Optional) C->D E Aliquot D->E F Store at -20°C / -80°C E->F

Caption: Workflow for preparing a concentrated stock solution of this compound for in vitro experiments.

Formulation for In Vivo Administration

Objective: To prepare a homogenous and stable formulation of this compound for oral gavage or injection in animal models. Due to the expected low aqueous solubility, a vehicle containing co-solvents is recommended.

Materials:

  • This compound powder

  • DMSO

  • PEG300 (Polyethylene glycol 300)

  • Tween 80

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile tubes

  • Vortex mixer

Protocol (Adapted from formulation for 2-O-Acetyl-20-hydroxyecdysone[1]):

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle for lipophilic compounds is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline

  • Dissolution of Compound: a. Weigh the required amount of this compound. b. Dissolve the compound first in the DMSO component of the vehicle. c. Gradually add the PEG300 and vortex until the solution is clear. d. Add the Tween 80 and vortex to mix. e. Finally, add the saline dropwise while vortexing to bring the formulation to the final volume.

  • Homogeneity Check: Ensure the final formulation is a clear, homogenous solution. If precipitation occurs, gentle warming and/or sonication may be attempted. However, stability should be re-assessed.

  • Administration: The formulation should be prepared fresh before each administration to ensure stability and prevent precipitation. Administer the appropriate dose based on the animal's body weight.

Table 2: Example Formulation for a 10 mg/kg Dose in a 20g Mouse (100 µL injection volume)

ComponentPercentageVolume per 1 mLPurpose
DMSO10%100 µLPrimary solvent
PEG30040%400 µLCo-solvent, improves solubility
Tween 805%50 µLSurfactant, enhances stability
Saline45%450 µLAqueous vehicle
This compound -2 mg Active Pharmaceutical Ingredient

Workflow for In Vivo Formulation

cluster_0 Vehicle Preparation cluster_1 Formulation DMSO 10% DMSO A Dissolve Compound in DMSO DMSO->A PEG300 40% PEG300 B Add PEG300 PEG300->B Tween80 5% Tween 80 C Add Tween 80 Tween80->C Saline 45% Saline D Add Saline Saline->D A->B B->C C->D E Final Formulation D->E

Caption: Step-by-step workflow for preparing an in vivo formulation of this compound.

Signaling Pathway

20-Hydroxyecdysone and its analogs are known to exert their effects in insects through the ecdysone (B1671078) receptor (EcR), a nuclear receptor. In mammals, the precise mechanism of action is still under investigation, but it is suggested to involve pathways related to muscle protein synthesis and metabolism.

Diagram of a Postulated Signaling Pathway for Ecdysteroids in Mammalian Cells

Ecdy 3-O-Acetyl-20- Hydroxyecdysone Receptor Membrane Receptor (e.g., GPCR) Ecdy->Receptor Membrane Cell Membrane PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation ProteinSynthesis ↑ Protein Synthesis mTOR->ProteinSynthesis Anabolic Anabolic Effects ProteinSynthesis->Anabolic

References

Troubleshooting & Optimization

Technical Support Center: 3-O-Acetyl-20-Hydroxyecdysone In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 3-O-Acetyl-20-Hydroxyecdysone in in vitro experiments. The information is compiled to assist scientists and drug development professionals in optimizing their experimental design and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cell culture?

A1: For in vitro experiments, a broad concentration range is often initially screened to determine the optimal dosage for a specific cell line and experimental endpoint. Based on studies with the closely related compound 20-hydroxyecdysone (B1671079) (20E), a starting range of 0.01 µM to 100 µM is recommended.[1][2][3] Some studies have shown significant biological effects at concentrations as low as 0.1 µM.[3] It is crucial to perform a dose-response curve to identify the most effective and non-toxic concentration for your particular assay.

Q2: How long should I incubate my cells with this compound?

A2: Incubation times can vary significantly depending on the biological process being investigated. For signaling pathway activation, shorter incubation times of 1.5 to 4 hours may be sufficient.[1][3] For endpoints such as cell proliferation, differentiation, or apoptosis, longer incubation periods of 24 to 72 hours are common.[4][5] It is advisable to conduct a time-course experiment to determine the optimal incubation period.

Q3: What is the known signaling pathway for ecdysteroids like this compound?

A3: Ecdysteroids, such as the parent compound 20-hydroxyecdysone, primarily signal through a nuclear receptor complex composed of the ecdysone (B1671078) receptor (EcR) and the ultraspiracle protein (USP).[6][7] Upon ligand binding, this heterodimer translocates to the nucleus and binds to ecdysone response elements (EcREs) on target genes, modulating their transcription.[6] This can lead to a cascade of downstream effects, including the regulation of cell cycle, apoptosis, and metabolism.[5][8] Additionally, there is evidence for non-genomic signaling through membrane-associated receptors, which can trigger rapid cellular responses like changes in intracellular calcium levels.

Q4: How can I assess the effect of this compound on cell viability?

A4: Standard cell viability and cytotoxicity assays are suitable for this purpose. The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a common colorimetric method to assess metabolic activity as an indicator of cell viability.[5] Other methods include trypan blue exclusion for membrane integrity, and assays that measure the release of lactate (B86563) dehydrogenase (LDH) for cytotoxicity. For more detailed analysis, flow cytometry-based assays using viability dyes like propidium (B1200493) iodide or SYTOX Green can be employed.[9]

Troubleshooting Guides

Issue 1: No observable effect of this compound treatment.

Possible Cause Troubleshooting Step
Suboptimal Dosage Perform a dose-response experiment with a wider concentration range (e.g., 0.001 µM to 200 µM). The optimal concentration can be highly cell-type specific.
Inappropriate Incubation Time Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the window of maximal response.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C and protect from light.[10]
Low Receptor Expression Verify the expression of the ecdysone receptor (EcR) and ultraspiracle protein (USP) in your cell line using qPCR or Western blotting.
Cell Line Insensitivity Consider using a different cell line that has been reported to be responsive to ecdysteroids.

Issue 2: High levels of cytotoxicity or cell death observed.

Possible Cause Troubleshooting Step
Dosage Too High Lower the concentration of this compound. Determine the IC50 value through a dose-response curve and use concentrations below this for subsequent experiments.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to the cells (typically <0.1%). Run a solvent-only control.
Induction of Apoptosis The compound may be inducing apoptosis as part of its biological activity.[11] Assess for apoptotic markers such as caspase activation, PARP cleavage, or use a TUNEL assay.[4]
Contamination Check for microbial contamination in your cell cultures.

Data Presentation

Table 1: Recommended Concentration Ranges of 20-Hydroxyecdysone (a related compound) for Various In Vitro Assays.

Assay Type Cell Line Examples Concentration Range Incubation Time Reference
Protein SynthesisC2C12, NIH3T30.1 - 100 µM4 - 24 hours[1]
Cell ProliferationBmN-SWU1, l(2)mbn0.25 µg/mL12 - 48 hours[5][11]
Apoptosis InductionHaEpi2 - 5 µM15 min - 72 hours[4]
Gene Expression (qRT-PCR)NSCLC cell lines0.01 - 100 µM48 hours[3]
Western BlottingC2C12, NIH3T30.1 - 100 µM24 hours[1]

Experimental Protocols

Protocol 1: General Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the treatment medium. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Analysis of Protein Expression by Western Blotting

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[4]

Mandatory Visualizations

signaling_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus extracellular This compound membrane_receptor Membrane Receptor extracellular->membrane_receptor Binds EcR EcR extracellular->EcR Enters cell cell_membrane ca_influx Ca2+ Influx membrane_receptor->ca_influx Activates cytoplasm EcR_USP EcR/USP Complex EcR->EcR_USP USP USP USP->EcR_USP EcRE EcRE EcR_USP->EcRE Binds to nucleus gene_transcription Gene Transcription EcRE->gene_transcription Regulates biological_response Biological Response (e.g., Proliferation, Apoptosis) gene_transcription->biological_response ca_influx->biological_response experimental_workflow start Start: Cell Culture dose_response 1. Dose-Response Assay (MTT) Determine IC50 and optimal concentration range start->dose_response time_course 2. Time-Course Experiment Identify optimal incubation time dose_response->time_course endpoint_assay 3. Endpoint-Specific Assays (e.g., qPCR, Western Blot, Flow Cytometry) time_course->endpoint_assay data_analysis 4. Data Analysis & Interpretation endpoint_assay->data_analysis conclusion Conclusion data_analysis->conclusion troubleshooting_guide start Experiment Start no_effect No Observable Effect? start->no_effect check_dosage Check Dosage: - Perform wider dose-response - Prepare fresh compound no_effect->check_dosage Yes cytotoxicity High Cytotoxicity? no_effect->cytotoxicity No check_time Check Incubation Time: - Perform time-course study check_dosage->check_time check_cells Check Cell Line: - Verify receptor expression (EcR/USP) - Test alternative cell lines check_time->check_cells lower_dosage Lower Dosage: - Use concentrations below IC50 cytotoxicity->lower_dosage Yes success Successful Experiment cytotoxicity->success No check_solvent Check Solvent Control: - Ensure final concentration is non-toxic lower_dosage->check_solvent check_apoptosis Assess for Apoptosis: - Caspase assay, TUNEL check_solvent->check_apoptosis

References

"troubleshooting 3-O-Acetyl-20-Hydroxyecdysone extraction from plant material"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 3-O-Acetyl-20-Hydroxyecdysone from plant material.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting this compound?

A1: The main difficulties arise from the polar, sugar-like properties of phytoecdysteroids, making them challenging to separate from other polar plant components like chlorophyll, lipids, and phenols.[1] Plant extracts are typically complex mixtures of structurally similar ecdysteroids, which can complicate purification and accurate quantification.[1][2]

Q2: Which plant species are good sources for this compound?

A2: Vitex species are known to contain various phytoecdysteroids, and some studies have reported the isolation of acetylated forms of 20-hydroxyecdysone (B1671079) from this genus. For instance, 20-hydroxyecdysone 2,3-monoacetonide has been isolated from the leaves of Vitex trifolia.

Q3: What is the most effective solvent for the initial extraction?

A3: Methanol (B129727) and ethanol (B145695) are the most commonly used solvents for the initial extraction of phytoecdysteroids from dried and powdered plant material.[3] Using a mixture of alcohols and water can also be effective. For instance, a solid-liquid extraction with a methanol:ethanol:water (30:25:45; v/v/v) mixture has been shown to yield good results for some phytoecdysteroids. The choice of solvent can significantly impact the extraction efficiency.[1] For less polar ecdysteroid conjugates, such as acetates, pure alcohol may be more effective than aqueous alcohol mixtures.[3]

Q4: How can I remove interfering non-polar compounds from my crude extract?

A4: A common and effective method is to perform a pre-extraction with a non-polar solvent like hexane (B92381).[3] This will help to remove lipids and pigments. Alternatively, after the initial alcohol extraction, the extract can be partitioned against hexane to remove these non-polar impurities.[3]

Q5: What chromatographic techniques are suitable for purifying this compound?

A5: A multi-step chromatographic approach is often necessary. This can include low-pressure column chromatography on silica (B1680970) gel or alumina (B75360) for initial fractionation.[4][5] For further purification and isolation of specific compounds, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is the method of choice.[4]

Q6: How can I quantify the amount of this compound in my samples?

A6: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common method for the quantification of ecdysteroids.[5] The UV absorbance is typically monitored around 242 nm, which is characteristic of the 14α-hydroxy-Δ7-6-one chromophore present in most ecdysteroids.[3] For highly sensitive and specific quantification, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) can be utilized.[6]

Q7: How should I store the purified this compound?

A7: For long-term storage of a stock solution, it is recommended to store it at -80°C for up to 6 months. For shorter periods of up to one month, storage at -20°C, protected from light, is advisable.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Problem 1: Low Extraction Yield
Possible Cause Suggested Solution
Inefficient Cell Lysis Ensure the plant material is thoroughly dried and finely ground to maximize the surface area for solvent penetration.
Inappropriate Solvent Choice The polarity of the extraction solvent is crucial. For acetylated ecdysteroids, which are less polar than their parent compounds, consider using pure methanol or ethanol instead of aqueous mixtures.[3] Experiment with different solvent systems to optimize the yield.
Insufficient Extraction Time or Temperature Increasing the extraction time or performing the extraction at a moderately elevated temperature (e.g., 60°C) with stirring or reflux can improve extraction rates and yields.[3] However, be cautious of potential degradation at higher temperatures.
Compound Degradation Acetylated compounds can be susceptible to hydrolysis under acidic or basic conditions. Ensure that the pH of your extraction and purification solvents is neutral.
Problem 2: Impure Final Product
Possible Cause Suggested Solution
Co-extraction of Polar Impurities The polar nature of ecdysteroids leads to the co-extraction of other polar compounds.[2] Employ a multi-step purification strategy. After initial extraction, use solvent partitioning (e.g., water/butanol) to separate ecdysteroids from highly polar or non-polar contaminants.[3]
Co-extraction of Non-Polar Impurities If the crude extract is rich in lipids and pigments, perform a preliminary wash with a non-polar solvent like hexane.[3]
Insufficient Chromatographic Separation Optimize your column chromatography and HPLC methods. For column chromatography, try different stationary phases like silica gel and alumina.[5] For HPLC, adjust the mobile phase composition, gradient, and flow rate to improve the resolution between your target compound and impurities.
Presence of Structurally Similar Ecdysteroids Plant extracts often contain a mixture of different ecdysteroids.[2] High-resolution preparative HPLC is often necessary to separate these closely related compounds.
Problem 3: HPLC Analysis Issues
Possible Cause Suggested Solution
Inconsistent Retention Times Drifting retention times can be caused by several factors.[1] Ensure your mobile phase is prepared fresh daily and kept capped to prevent evaporation.[1] Use a column oven to maintain a stable temperature.[1] Also, ensure the column is fully equilibrated between runs.[1]
Poor Peak Shape (Tailing or Fronting) This can be due to column degradation, sample overload, or interactions between the analyte and the stationary phase. Try reducing the injection volume or sample concentration. Ensure the sample is fully dissolved in the mobile phase. The pH of the mobile phase can also affect peak shape.
Ghost Peaks These can arise from contaminants in the injection system or from the previous injection. Run blank injections with the mobile phase to identify the source of contamination. Clean the injector and autosampler as needed.
Low Signal Intensity This could be due to a low concentration of the analyte in the sample, degradation of the compound, or issues with the detector. Check the detector settings and ensure the lamp is functioning correctly. If the concentration is low, consider a sample concentration step prior to injection.

Data Presentation

Table 1: Factors Influencing Phytoecdysteroid Extraction Efficiency

Parameter Considerations Impact on Yield
Solvent Polarity Methanol and ethanol are commonly used.[3] For acetylated, less polar ecdysteroids, pure alcohols may be more effective.[3]High
Solvent-to-Solid Ratio A higher ratio (e.g., 10 mL of solvent per 1 g of plant material) is generally recommended.[3]Medium
Temperature Moderate heating (e.g., 60°C) can increase extraction efficiency.[3]Medium
Extraction Time Longer extraction times generally lead to higher yields, but the risk of degradation also increases.Medium
pH Neutral pH is generally preferred to prevent hydrolysis of the acetyl group.High
Plant Material Preparation Drying and fine grinding of the plant material are crucial for efficient extraction.[3]High

Experimental Protocols

General Protocol for Extraction and Purification of this compound

This is a generalized protocol based on methods for phytoecdysteroid extraction. Optimization will be required for specific plant materials.

1. Plant Material Preparation:

  • Dry the plant material (e.g., leaves of Vitex trifolia) at a moderate temperature (around 50°C) to a constant weight.[3]

  • Grind the dried material into a fine powder.[3]

2. Initial Solvent Extraction:

  • Macerate the powdered plant material in methanol or ethanol (1:10 w/v) with stirring for several hours at room temperature or with reflux at 60°C.[3]

  • Repeat the extraction process two to three times.[3]

  • Combine the extracts and filter to remove solid plant material.

3. Solvent Partitioning (Cleanup):

  • Concentrate the combined extract under reduced pressure.

  • Dissolve the residue in a mixture of methanol and water (e.g., 1:1 v/v).

  • Partition the aqueous methanol solution against an equal volume of hexane to remove non-polar compounds. Repeat this step two to three times.[3]

  • Collect the aqueous methanol phase.

4. Column Chromatography (Fractionation):

  • Evaporate the methanol from the collected phase and load the aqueous solution onto a pre-packed silica gel or alumina column.

  • Elute the column with a gradient of increasing polarity, for example, starting with chloroform (B151607) and gradually increasing the proportion of methanol.

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) or analytical HPLC to identify those containing the target compound.

5. High-Performance Liquid Chromatography (HPLC) (Purification):

  • Pool the fractions containing this compound and concentrate them.

  • Perform preparative reversed-phase HPLC on a C18 column.

  • Use a mobile phase gradient of water and acetonitrile (B52724) or methanol.

  • Monitor the elution at approximately 242 nm.[3]

  • Collect the peak corresponding to this compound.

  • Verify the purity of the isolated compound using analytical HPLC and confirm its identity using spectroscopic methods such as Mass Spectrometry and NMR.

Mandatory Visualization

Extraction_Workflow Start Start: Dried & Powdered Plant Material Solvent_Extraction Solvent Extraction (Methanol or Ethanol) Start->Solvent_Extraction Filtration Filtration Solvent_Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Solvent_Partitioning Solvent Partitioning (vs. Hexane) Crude_Extract->Solvent_Partitioning Aqueous_Phase Aqueous Methanol Phase Solvent_Partitioning->Aqueous_Phase Column_Chromatography Column Chromatography (Silica Gel or Alumina) Aqueous_Phase->Column_Chromatography Fraction_Collection Fraction Collection & Analysis Column_Chromatography->Fraction_Collection HPLC_Purification Preparative HPLC (Reversed-Phase) Fraction_Collection->HPLC_Purification Pure_Compound Pure this compound HPLC_Purification->Pure_Compound

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Logic Problem Problem Encountered Low_Yield Low Yield Problem->Low_Yield Impure_Product Impure Product Problem->Impure_Product HPLC_Issues HPLC Issues Problem->HPLC_Issues Check_Lysis Check Plant Material Grinding & Drying Low_Yield->Check_Lysis Possible Cause Optimize_Solvent Optimize Extraction Solvent (Polarity, Ratio) Low_Yield->Optimize_Solvent Possible Cause Check_Degradation Check for Degradation (pH, Temperature) Low_Yield->Check_Degradation Possible Cause Add_Cleanup_Step Add/Optimize Cleanup Step (Solvent Partitioning) Impure_Product->Add_Cleanup_Step Possible Cause Optimize_Chroma Optimize Chromatography (Stationary/Mobile Phase) Impure_Product->Optimize_Chroma Possible Cause Check_Mobile_Phase Check Mobile Phase (Freshness, Composition) HPLC_Issues->Check_Mobile_Phase Possible Cause Check_Column Check Column Condition & Equilibration HPLC_Issues->Check_Column Possible Cause Check_Detector Check Detector Settings HPLC_Issues->Check_Detector Possible Cause

Caption: Logical relationship diagram for troubleshooting common extraction and analysis issues.

References

"improving the yield of 3-O-Acetyl-20-Hydroxyecdysone chemical synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-O-Acetyl-20-Hydroxyecdysone synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the chemical synthesis of this compound. The recommended synthesis follows a three-step pathway: 1) Protection of the 20,22-diol, 2) Acetylation of the 3-hydroxyl group, and 3) Deprotection of the 20,22-diol.

dot

Troubleshooting_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions Start 20-Hydroxyecdysone (B1671079) Protection Step 1: Protection (20,22-Acetonide Formation) Start->Protection Acetylation Step 2: Acetylation (3-O-Acetylation) Protection->Acetylation TS1 Low Yield in Protection Step Protection->TS1 Issue Deprotection Step 3: Deprotection (Acetonide Removal) Acetylation->Deprotection TS2 Non-selective Acetylation/ Multiple Products Acetylation->TS2 Issue TS3 Incomplete Acetylation Acetylation->TS3 Issue End This compound Deprotection->End TS4 Low Yield in Deprotection Step Deprotection->TS4 Issue TS5 Product Purity Issues End->TS5 Issue Sol1 Optimize Catalyst/Solvent Increase Reaction Time TS1->Sol1 Solution Sol2 Ensure Complete Protection Control Stoichiometry of Acylating Agent TS2->Sol2 Solution Sol3 Increase Acylating Agent/Catalyst Extend Reaction Time/Increase Temperature TS3->Sol3 Solution Sol4 Optimize Acid Catalyst/Solvent Monitor Reaction Progress (TLC) TS4->Sol4 Solution Sol5 Recrystallization Chromatography (Column, HPLC) TS5->Sol5 Solution

Figure 1: Troubleshooting workflow for the synthesis of this compound.
Problem Potential Cause Recommended Solution
Low yield of 20,22-acetonide protected intermediate Incomplete reaction due to insufficient catalyst or reaction time.- Ensure anhydrous conditions as water can inhibit the reaction. - Increase the amount of acid catalyst (e.g., phosphomolybdic acid) incrementally. - Extend the reaction time and monitor progress by Thin Layer Chromatography (TLC). - Use a different solvent system if solubility is an issue.
Formation of multiple acetylated products (low regioselectivity) Incomplete protection of the 20,22-diol, leading to acetylation at other hydroxyl groups (C-2, C-22, C-25).- Confirm the complete conversion of 20-hydroxyecdysone to its 20,22-acetonide form via NMR or Mass Spectrometry before proceeding with acetylation. - Purify the protected intermediate to remove any unreacted starting material. - Control the stoichiometry of the acetylating agent (e.g., acetic anhydride) to favor mono-acetylation.
Incomplete acetylation of the 3-hydroxyl group Insufficient acetylating agent or catalyst, or suboptimal reaction conditions.- Increase the molar equivalents of the acetylating agent and the base catalyst (e.g., pyridine). - Increase the reaction temperature moderately, while monitoring for side reactions. - Extend the reaction time.
Low yield during the deprotection step Harsh acidic conditions leading to degradation of the product or removal of the 3-acetyl group.- Use a milder acid catalyst for the hydrolysis of the acetonide. - Carefully control the reaction temperature and time to selectively remove the acetonide without affecting the ester linkage. Monitor the reaction closely using TLC.
Difficulty in purifying the final product Presence of unreacted starting materials, di- or tri-acetylated byproducts, or isomers.- Utilize column chromatography with a suitable solvent gradient for separation. - High-Performance Liquid Chromatography (HPLC) can be employed for higher purity. - Recrystallization from an appropriate solvent system can also improve purity.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the 20,22-hydroxyl groups before acetylation?

A1: 20-Hydroxyecdysone has multiple hydroxyl groups with varying reactivities. To achieve selective acetylation at the 3-position, it is crucial to mask the other reactive hydroxyl groups. The 20,22-diol readily forms a cyclic acetonide, which is a stable protecting group, thus directing the acetylation to the desired C-3 position.

Q2: What is the typical reactivity order of hydroxyl groups in 20-hydroxyecdysone for acylation?

Q3: What are the most common side products in this synthesis?

A3: Common side products include:

  • Di- and tri-acetylated derivatives: If the protection step is incomplete or if forcing conditions are used for acetylation.

  • Isomeric mono-acetylated products: Acetylation at C-2 or C-22 if the 20,22-diol is not protected.

  • De-acetylated product: During the deprotection step if the conditions are too harsh.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of each step. By comparing the Rf values of the starting material, intermediate, and product, you can determine the extent of the reaction. Staining with a suitable agent (e.g., vanillin-sulfuric acid and heating) can help visualize the spots.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) if it is to be kept for an extended period.

Experimental Protocols

The following are generalized experimental protocols based on established methods for the chemical modification of steroids. Researchers should optimize these conditions for their specific laboratory setup and scale.

Step 1: Synthesis of 20-Hydroxyecdysone-20,22-acetonide (Protection)

dot

Protection_Workflow Start Dissolve 20-Hydroxyecdysone in Acetone (B3395972) AddCatalyst Add Acid Catalyst (e.g., Phosphomolybdic Acid) Start->AddCatalyst Stir Stir at Room Temperature (Monitor by TLC) AddCatalyst->Stir Neutralize Neutralize with NaHCO3 Solution Stir->Neutralize Evaporate Evaporate Acetone Neutralize->Evaporate Extract Extract with Dichloromethane Evaporate->Extract Dry Dry and Concentrate Extract->Dry Product1 20-Hydroxyecdysone -20,22-acetonide Dry->Product1

Figure 2: Workflow for the protection of 20-Hydroxyecdysone.
  • Dissolution: Dissolve 20-hydroxyecdysone in anhydrous acetone.

  • Catalyst Addition: Add a catalytic amount of a suitable acid catalyst (e.g., phosphomolybdic acid).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Remove the acetone under reduced pressure and extract the aqueous residue with a suitable organic solvent like dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 20-hydroxyecdysone-20,22-acetonide. Purify further by column chromatography if necessary.

Step 2: Synthesis of this compound-20,22-acetonide (Acetylation)
  • Dissolution: Dissolve the dried 20-hydroxyecdysone-20,22-acetonide in anhydrous pyridine.

  • Acylation: Cool the solution in an ice bath and add acetic anhydride (B1165640) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.

  • Work-up: Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer successively with dilute HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound-20,22-acetonide.

Step 3: Synthesis of this compound (Deprotection)

dot

Deprotection_Logic Start This compound -20,22-acetonide Reaction Dissolve in Solvent (e.g., Acetone/Water) Start->Reaction AddAcid Add Mild Acid Catalyst (e.g., dilute HCl) Reaction->AddAcid Monitor Stir and Monitor by TLC AddAcid->Monitor Monitor->Monitor Incomplete Workup Neutralize and Extract Monitor->Workup Reaction Complete Purify Purify by Chromatography/ Recrystallization Workup->Purify FinalProduct This compound Purify->FinalProduct

Technical Support Center: Overcoming Interference in 3-O-Acetyl-20-Hydroxyecdysone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during 3-O-Acetyl-20-Hydroxyecdysone immunoassays. Our goal is to help you achieve accurate and reliable results by providing practical solutions to potential sources of interference.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your immunoassay, offering potential causes and step-by-step solutions.

Problem 1: Higher-than-Expected or Inconsistent Results

Potential Cause Recommended Solution
Cross-reactivity Structurally similar ecdysteroids, such as the parent compound 20-Hydroxyecdysone or other metabolites, may be cross-reacting with the antibody. Refer to the cross-reactivity data table below. If significant cross-reactivity is suspected, consider sample purification by HPLC prior to immunoassay.[1]
Matrix Effects Components in the sample matrix (e.g., lipids, proteins) can interfere with antibody-antigen binding.[2] To mitigate this, perform a spike and recovery experiment to confirm matrix interference.[3][4] If interference is confirmed, sample dilution or a more rigorous sample extraction method, such as Solid Phase Extraction (SPE), may be necessary.[5][6]
Heterophilic Antibodies The presence of human anti-animal antibodies (HAAA) in the sample can bridge the capture and detection antibodies, leading to false-positive signals.[7] Using blocking agents in the assay buffer can help minimize this interference.

Problem 2: Lower-than-Expected or No Signal

Potential Cause Recommended Solution
Poor Analyte Recovery The extraction method may not be efficient for this compound. Optimize the extraction protocol by testing different solvents or SPE cartridges.[1][5]
Analyte Degradation The acetyl group on this compound may be labile under certain pH or temperature conditions. Ensure samples are stored properly and processed under appropriate conditions to maintain analyte integrity.
High Analyte Concentration (Hook Effect) In sandwich assays, excessively high concentrations of the analyte can saturate both the capture and detection antibodies, leading to a decrease in signal.[8] If a hook effect is suspected, dilute the sample and re-run the assay.

Problem 3: High Background Signal

Potential Cause Recommended Solution
Insufficient Blocking Non-specific binding of antibodies to the plate can cause high background. Ensure that the blocking step is performed according to the protocol and consider trying different blocking agents.[1]
Inadequate Washing Residual unbound reagents can lead to a high background signal. Increase the number of wash steps or the volume of wash buffer.
Contaminated Reagents Buffers or other reagents may be contaminated. Prepare fresh reagents and repeat the assay.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of interference in ecdysteroid immunoassays?

A1: The most common source of interference is cross-reactivity from other structurally similar ecdysteroids present in the sample.[1] Due to the conserved steroid nucleus, antibodies raised against one ecdysteroid may bind to others, leading to inaccurate quantification.

Q2: How can I determine if my sample matrix is causing interference?

A2: A spike and recovery experiment is the most direct way to assess matrix effects.[3][4] In this procedure, a known amount of this compound is added to your sample matrix and a standard diluent. The recovery of the spiked analyte is then compared between the two. A significant difference in recovery indicates matrix interference.

Q3: What are the best sample preparation techniques to minimize interference?

A3: For complex matrices, a multi-step approach is often necessary. This can include liquid-liquid extraction followed by solid-phase extraction (SPE) to remove interfering substances and enrich the analyte of interest.[1][5]

Q4: Can the acetylation at the 3-position affect antibody recognition compared to 20-Hydroxyecdysone?

A4: Yes, modifications to the steroid structure, such as acetylation, can alter antibody binding affinity. The specificity of the antibody used is critical. If the antibody was generated against 20-Hydroxyecdysone, its affinity for this compound may be different, potentially leading to under- or overestimation if not properly calibrated.

Data Presentation

Table 1: Cross-Reactivity of a Commercial 20-Hydroxyecdysone (20E) ELISA Kit with Related Ecdysteroids
CompoundCross-Reactivity (%)
20-Hydroxyecdysone100
Ecdysone100
2-deoxy-20-hydroxy-ecdysone88
Polypodine B70
2-deoxy-ecdysone63
This compound Data not available *

Note: Data for this compound is not provided in the example datasheet. Due to its structural similarity to 20-Hydroxyecdysone, potential cross-reactivity should be considered and experimentally determined.

Experimental Protocols

Protocol 1: Spike and Recovery Experiment

Objective: To assess the effect of the sample matrix on the quantification of this compound.

Materials:

  • This compound standard

  • Sample matrix (e.g., serum, plasma, tissue homogenate)

  • Assay diluent

Procedure:

  • Prepare a Spiked Sample: Add a known concentration of this compound standard to your sample matrix. The final concentration should be within the dynamic range of the assay.

  • Prepare a Spiked Control: Add the same concentration of this compound standard to the assay diluent.

  • Assay Measurement: Measure the concentration of this compound in the spiked sample, the spiked control, and an unspiked sample matrix.

  • Calculate Percent Recovery:

    • % Recovery = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Concentration in Spiked Control] x 100

    • Acceptable recovery is typically within 80-120%.[3][9]

Protocol 2: Solid Phase Extraction (SPE) for Sample Clean-up

Objective: To remove interfering substances from the sample matrix prior to immunoassay.

Materials:

  • C18 SPE cartridges

  • Methanol (B129727) (for conditioning)

  • Water (for washing)

  • Elution solvent (e.g., ethyl acetate)[5]

Procedure:

  • Condition the Cartridge: Pass methanol through the C18 SPE cartridge, followed by water, to activate the stationary phase.

  • Load the Sample: Apply the pre-treated sample (e.g., from a liquid-liquid extraction) to the cartridge.

  • Wash the Cartridge: Wash the cartridge with water or a mild organic solvent to remove polar interfering compounds.

  • Elute the Analyte: Elute the this compound from the cartridge using an appropriate organic solvent.

  • Dry and Reconstitute: Evaporate the elution solvent and reconstitute the dried extract in the immunoassay buffer.

Visualizations

Interference_Troubleshooting_Workflow cluster_start Start cluster_investigate Investigation Steps cluster_solutions Solutions cluster_end Outcome start Unexpected Immunoassay Result (High/Low/Inconsistent) check_cross_reactivity Review Cross-Reactivity Data start->check_cross_reactivity Potential Cross-Reactivity? perform_spike_recovery Perform Spike & Recovery Experiment start->perform_spike_recovery Potential Matrix Effects? check_sample_prep Evaluate Sample Preparation Method start->check_sample_prep Potential Analyte Loss/Degradation? purify_sample Purify Sample (e.g., HPLC) check_cross_reactivity->purify_sample High Similarity to Interferents dilute_sample Dilute Sample perform_spike_recovery->dilute_sample Recovery Out of Range optimize_extraction Optimize Extraction (e.g., SPE) perform_spike_recovery->optimize_extraction Persistent Interference modify_assay Modify Assay Protocol (e.g., Blocking Agents) perform_spike_recovery->modify_assay Non-specific Binding Suspected check_sample_prep->optimize_extraction Low Analyte Recovery end_node Accurate & Reliable Results purify_sample->end_node dilute_sample->end_node optimize_extraction->end_node modify_assay->end_node

Caption: A workflow diagram for troubleshooting common immunoassay interference issues.

Spike_Recovery_Logic cluster_prep Sample Preparation cluster_assay Immunoassay cluster_analysis Data Analysis cluster_interpretation Interpretation unspiked Unspiked Sample Matrix assay Measure Analyte Concentration unspiked->assay spiked_matrix Spiked Sample Matrix spiked_matrix->assay spiked_control Spiked Assay Diluent (Control) spiked_control->assay calculate Calculate % Recovery: [(Spiked Sample - Unspiked) / Spiked Control] * 100 assay->calculate decision Is % Recovery within 80-120%? calculate->decision valid Matrix is Valid No Significant Interference decision->valid Yes invalid Matrix Interference Present decision->invalid No

Caption: Logical flow of a spike and recovery experiment to detect matrix effects.

References

"degradation pathways of 3-O-Acetyl-20-Hydroxyecdysone under experimental conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-O-Acetyl-20-Hydroxyecdysone under experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: The primary and most anticipated degradation pathway for this compound is the hydrolysis of the acetyl ester bond at the 3-position to yield 20-Hydroxyecdysone (B1671079) and acetic acid. This can be catalyzed by acid or base, or it can occur thermally. Further degradation of the resulting 20-Hydroxyecdysone molecule may then proceed under more strenuous conditions, potentially involving epimerization or skeletal rearrangements under alkaline conditions.[1]

Q2: What experimental conditions should I consider for forced degradation studies?

A2: Forced degradation studies are crucial for understanding the intrinsic stability of a compound.[2] It is recommended to expose this compound to a variety of stress conditions, including:

  • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperatures.

  • Basic Hydrolysis: e.g., 0.1 M NaOH at room and elevated temperatures.

  • Oxidative Degradation: e.g., 3-30% H₂O₂ at room temperature.

  • Thermal Degradation: Heating the solid compound or a solution at various temperatures (e.g., 60-80°C).

  • Photolytic Degradation: Exposing the compound to UV light (e.g., 254 nm) or a combination of UV and visible light.

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its products?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for separating and quantifying ecdysteroids and their degradation products.[3][4] A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water is often effective.[3] For structural elucidation of unknown degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is highly recommended.[5]

Q4: How stable is the parent molecule, 20-Hydroxyecdysone, under typical experimental conditions?

A4: 20-Hydroxyecdysone is generally considered a stable molecule. Some studies have indicated that ecdysteroids like 20-hydroxyecdysone are not thermolabile under standard analytical conditions.[3] However, under specific conditions, such as in an alkaline methanolic solution, it can undergo autooxidation and skeletal rearrangement.[1]

Troubleshooting Guides

Issue 1: Multiple unexpected peaks in my HPLC chromatogram after a degradation experiment.

  • Question: I ran a basic hydrolysis experiment and besides the expected 20-Hydroxyecdysone peak, I see several other small peaks that I can't identify. What could they be?

  • Answer: Under basic conditions, especially with heating, 20-Hydroxyecdysone can undergo further reactions.[1] These minor peaks could represent epimers or other rearranged products. It is also possible that the starting material contained minor impurities that are also degrading. To identify these peaks, it is advisable to use LC-MS analysis.

Issue 2: The degradation rate of this compound is much faster/slower than expected.

  • Question: I am observing very rapid degradation under mild acidic conditions, while in other experiments, the compound seems very stable. Why is there so much variability?

  • Answer: The rate of hydrolysis of the acetyl group is highly dependent on pH and temperature. Ensure that the pH and temperature of your reaction buffer are precisely controlled and consistent across experiments. The presence of certain metal ions, which can act as catalysts, could also influence the degradation rate. It is recommended to use high-purity solvents and reagents.

Issue 3: I am having difficulty achieving baseline separation between this compound and 20-Hydroxyecdysone in my HPLC method.

  • Question: The peaks for the parent compound and its primary degradant are co-eluting. How can I improve my HPLC separation?

  • Answer: To improve the resolution between these two compounds, you can try optimizing your HPLC method. Consider adjusting the gradient profile of your mobile phase; a shallower gradient may improve separation. Alternatively, you can try a different column chemistry, such as a phenyl-hexyl column, which may offer different selectivity for these steroids. Reducing the flow rate can also sometimes improve resolution.

Hypothetical Degradation Data

The following tables represent hypothetical quantitative data from a series of forced degradation studies on this compound.

Table 1: Effect of pH on the Hydrolysis of this compound at 50°C.

Condition (24h)% this compound Remaining% 20-Hydroxyecdysone Formed% Other Degradants
0.1 M HCl45.252.82.0
pH 4.0 Buffer92.17.5<0.5
pH 7.0 Buffer98.51.4<0.1
pH 9.0 Buffer85.414.10.5
0.1 M NaOH5.385.19.6

Table 2: Effect of Temperature on the Degradation of this compound in pH 7.0 Buffer.

Temperature (48h)% this compound Remaining% 20-Hydroxyecdysone Formed% Other Degradants
4°C99.8<0.2<0.1
25°C97.22.7<0.1
50°C88.611.10.3
80°C65.932.51.6

Experimental Protocols

Protocol 1: Acid/Base Forced Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Reaction Setup: In separate vials, add an aliquot of the stock solution to an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve a final concentration of 0.1 M acid or base. For a control, add the stock solution to water.

  • Incubation: Incubate the vials at a controlled temperature (e.g., 50°C).

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization and Analysis: Immediately neutralize the aliquots from the acid and base solutions with an equimolar amount of base or acid, respectively. Dilute with the mobile phase and analyze by HPLC.

Protocol 2: Oxidative Forced Degradation

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Reaction Setup: In a vial, add an aliquot of the stock solution to an appropriate volume of 30% hydrogen peroxide to achieve a final H₂O₂ concentration of 3%.

  • Incubation: Keep the vial at room temperature, protected from light.

  • Time Points: Withdraw aliquots at specified intervals.

  • Analysis: Dilute the aliquots with the mobile phase and analyze immediately by HPLC.

Visualizations

A This compound B 20-Hydroxyecdysone A->B Hydrolysis (Acid/Base/Heat) C Epimers / Rearrangement Products B->C Strong Base / Heat

Caption: Proposed primary degradation pathway of this compound.

start Start: this compound (Solid or Stock Solution) stress Apply Stress Condition (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Sample at Time Points (e.g., 0, 2, 4, 8, 24h) stress->sample quench Quench Reaction (Neutralize/Dilute) sample->quench analyze Analyze by HPLC-UV/MS quench->analyze data Data Analysis: - Quantify Parent and Degradants - Determine Degradation Rate analyze->data

References

Technical Support Center: Chromatographic Purification of Acetylated Ecdysteroids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of acetylated ecdysteroids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying acetylated ecdysteroids by chromatography?

A1: The main challenges stem from the inherent properties of acetylated ecdysteroids and their interaction with chromatographic systems. These include:

  • Isomer Separation: Acetylation can occur at various hydroxyl positions on the ecdysteroid scaffold, resulting in a mixture of positional isomers. Additionally, incomplete acetylation can lead to a mixture of mono-, di-, tri-, and poly-acetylated derivatives. These closely related compounds often have very similar polarities, making their separation difficult.[1][2]

  • Peak Shape Issues: Acetylated ecdysteroids can exhibit poor peak shapes, such as tailing or broadening, in reversed-phase high-performance liquid chromatography (RP-HPLC). This can be due to secondary interactions with the stationary phase or issues with the mobile phase composition.[3][4][5]

  • Hydrolysis of Acetate (B1210297) Groups: The acetyl groups are susceptible to hydrolysis, especially under non-neutral pH conditions or on certain stationary phases like silica (B1680970) gel. This can lead to the loss of the desired product and the generation of impurities during the purification process.

  • Co-elution with Impurities: Crude acetylation reaction mixtures often contain unreacted starting material, acetylating reagents, and other byproducts that can co-elute with the desired acetylated ecdysteroids.

Q2: Which chromatographic techniques are most suitable for purifying acetylated ecdysteroids?

A2: A multi-step approach combining different chromatographic techniques is often necessary for successful purification.

  • Normal-Phase High-Performance Liquid Chromatography (NP-HPLC): This technique is effective for separating positional isomers of acetylated ecdysteroids.[6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for separating acetylated ecdysteroids based on their hydrophobicity. Optimization of the mobile phase, including the organic modifier and pH, is crucial for achieving good resolution.[7]

  • Preparative Thin-Layer Chromatography (Prep-TLC): Prep-TLC can be a useful technique for initial fractionation and purification of small to medium quantities of acetylated ecdysteroids.

  • High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that can be effective for the separation of complex mixtures of ecdysteroids and their derivatives.[8]

Q3: How can I improve the separation of acetylated ecdysteroid isomers?

A3: Separating closely related isomers requires careful optimization of your chromatographic method.

  • Column Selection: For RP-HPLC, columns with different stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl) can offer different selectivities. For NP-HPLC, silica or bonded-phase columns (e.g., cyano, diol) can be effective. Chiral columns may be necessary for separating enantiomers if applicable.[2]

  • Mobile Phase Optimization: Systematically varying the mobile phase composition is key. In RP-HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to water can significantly impact resolution. In NP-HPLC, a combination of non-polar and polar solvents (e.g., hexane/isopropanol, dichloromethane/methanol) should be optimized.

  • Gradient Elution: Employing a shallow gradient can enhance the separation of closely eluting isomers.

  • Temperature Control: Operating the column at a controlled temperature can improve peak shape and reproducibility.

Q4: What causes peak tailing in the RP-HPLC of acetylated ecdysteroids and how can I fix it?

A4: Peak tailing for acetylated ecdysteroids in RP-HPLC is often caused by secondary interactions between the analyte and the stationary phase.

  • Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on the acetylated ecdysteroids, leading to tailing.[3][4][5]

    • Solution: Use an end-capped column to minimize accessible silanol groups. Lowering the mobile phase pH (e.g., by adding 0.1% formic acid or trifluoroacetic acid) can protonate the silanol groups, reducing these unwanted interactions.[9]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of any ionizable groups on the molecule, it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the sample concentration or injection volume.[10]

Troubleshooting Guides

Problem 1: Broad Peaks in RP-HPLC

Symptoms: Peaks are wider than expected, leading to poor resolution and reduced sensitivity.

Logical Relationship Diagram for Troubleshooting Peak Broadening

Caption: Troubleshooting workflow for broad peaks.

Potential Cause Troubleshooting Steps
Extra-column volume Ensure tubing between the injector, column, and detector is as short and narrow as possible. Check for loose fittings.
Late elution from a previous injection Extend the run time to see if a broad peak from the previous injection appears. If so, modify the gradient to include a high-organic wash at the end of each run.[11][12]
Sample solvent is too strong The solvent used to dissolve the sample has a stronger elution strength than the initial mobile phase. Dissolve the sample in the initial mobile phase whenever possible.[11]
Column contamination or degradation Contaminants from previous injections can accumulate at the column head. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[13]
Mobile phase temperature mismatch A significant difference between the mobile phase temperature and the column oven temperature can cause broadening. Ensure the system has adequate pre-heating.[11]
Problem 2: Suspected Hydrolysis of Acetate Groups

Symptoms: Appearance of new, more polar peaks during purification, loss of target compound, and inconsistent results.

Workflow for Investigating Acetate Hydrolysis

Hydrolysis_Investigation cluster_solutions Preventative Measures Suspected Hydrolysis Suspected Hydrolysis Mobile_Phase_pH Mobile Phase pH Suspected Hydrolysis->Mobile_Phase_pH Stationary_Phase_Activity Stationary Phase Activity Suspected Hydrolysis->Stationary_Phase_Activity Temperature High Temperature Suspected Hydrolysis->Temperature Buffer_Mobile_Phase Buffer mobile phase to neutral pH Mobile_Phase_pH->Buffer_Mobile_Phase Use_Endcapped_Column Use end-capped or less acidic stationary phase Stationary_Phase_Activity->Use_Endcapped_Column Lower_Temperature Operate at or below room temperature Temperature->Lower_Temperature

Caption: Investigating and preventing acetate hydrolysis.

Factor Investigation and Solution
Mobile Phase pH Acidic or basic mobile phases can catalyze the hydrolysis of ester bonds. Solution: Maintain the mobile phase pH as close to neutral as possible (pH 6-8), provided it is compatible with the stationary phase. Use buffers to maintain a stable pH.
Stationary Phase Activity The acidic nature of silica gel in normal-phase chromatography can promote hydrolysis. Solution: For silica gel chromatography, minimize the time the compound spends on the column. Consider using a less acidic stationary phase, such as alumina (B75360) or a bonded-phase column. For RP-HPLC, use a well-end-capped column.
Temperature Higher temperatures can accelerate the rate of hydrolysis. Solution: Perform the purification at room temperature or consider using a cooled column oven if hydrolysis is still a significant issue.
Analysis of Fractions To confirm hydrolysis, collect fractions and analyze them by mass spectrometry to identify the presence of partially or fully de-acetylated products.

Experimental Protocols

Preparative RP-HPLC for Fractionation of Acetylated 20-Hydroxyecdysone (B1671079)

This protocol is a general guideline and should be optimized for your specific mixture of acetylated ecdysteroids.

1. Sample Preparation:

  • Dissolve the crude acetylated 20-hydroxyecdysone mixture in the initial mobile phase composition at a concentration suitable for preparative scale injections (e.g., 10-50 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

Parameter Condition
Column C18, 5 µm, 250 x 10 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 4.0 mL/min
Detection UV at 242 nm
Injection Volume 1-5 mL (depending on sample concentration and column capacity)

3. Fraction Collection:

  • Collect fractions based on the elution profile from the UV detector.

  • Analyze the collected fractions by analytical HPLC to determine their purity.

  • Pool the fractions containing the desired pure acetylated ecdysteroid.

4. Post-Purification:

  • Evaporate the solvent from the pooled fractions under reduced pressure.

  • The purified compound can be further dried under high vacuum.

Quantitative Data Summary

The following table provides an example of how mobile phase composition can affect the retention time of ecdysteroids and their acetylated derivatives in RP-HPLC. Actual retention times will vary depending on the specific system and column used.

Table 1: Effect of Acetonitrile Concentration on Retention Time (RT) in RP-HPLC

Compound RT (min) with 30% ACN RT (min) with 50% ACN
20-Hydroxyecdysone15.28.5
20-Hydroxyecdysone-2-acetate22.812.1
20-Hydroxyecdysone-2,3-diacetate30.516.4
20-Hydroxyecdysone-2,3,22-triacetate38.121.3

Note: This is illustrative data. As the number of acetyl groups increases, the compound becomes more hydrophobic and has a longer retention time in RP-HPLC.

References

"minimizing off-target effects of 3-O-Acetyl-20-Hydroxyecdysone in cell lines"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-O-Acetyl-20-Hydroxyecdysone. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects in cell line experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic derivative of 20-Hydroxyecdysone (20E), a natural insect molting hormone. In insects, the primary mechanism of action of ecdysteroids like 20E is to bind to a heterodimeric nuclear receptor complex consisting of the ecdysone (B1671078) receptor (EcR) and the ultraspiracle protein (USP)[1][2][3][4]. This ligand-receptor complex then binds to ecdysone response elements (EcREs) on DNA to regulate the transcription of target genes involved in development and metamorphosis[1][4]. In mammalian cells, which lack a homologous ecdysone receptor, ecdysone-based inducible gene expression systems have been developed by introducing the insect EcR and a chimeric retinoid X receptor (RXR) that can dimerize with EcR.

Q2: What are the potential on-target effects of this compound in engineered mammalian cell lines?

A2: In mammalian cell lines engineered with an ecdysone-responsive system, this compound is expected to induce the expression of a target gene under the control of an ecdysone-responsive promoter. This system is valued for its low basal activity and high inducibility, with the potential for induction levels reaching several orders of magnitude[5].

Q3: What are potential off-target effects of this compound in mammalian cell lines?

A3: While ecdysteroids are generally considered to have minimal effects on mammalian cells due to the absence of a native ecdysone receptor, off-target effects can still occur, particularly at higher concentrations[5]. Potential off-target effects may include cytotoxicity, modulation of unintended signaling pathways, and alterations in gene expression unrelated to the engineered system. For its parent compound, 20-hydroxyecdysone, effects on pathways such as PI3K/Akt/mTOR and calcium signaling have been observed in mammalian cells[6][7]. It has also been shown to possess antioxidant and antineoplastic properties in some cancer cell lines[8].

Q4: How can I minimize off-target effects when using this compound?

A4: Minimizing off-target effects is crucial for obtaining reliable experimental results. Key strategies include:

  • Dose-Response Optimization: Perform a thorough dose-response analysis to determine the lowest effective concentration that induces the desired on-target effect without causing significant off-target responses.

  • Use of High-Purity Compound: Ensure the this compound used is of high purity to avoid confounding effects from contaminants.

  • Appropriate Controls: Utilize multiple control groups, including untreated cells, vehicle-treated cells, and cells expressing the receptor without the reporter gene.

  • Cell Line Specificity: Be aware that off-target effects can be cell-line specific. It is advisable to characterize the effects in your specific cell model.

  • Monitor Cell Health: Regularly assess cell viability and morphology to detect any signs of cytotoxicity.

Troubleshooting Guides

Issue 1: High background expression (leaky expression) in the absence of this compound.

  • Possible Cause:

    • Suboptimal promoter in the expression vector.

    • High copy number of the integrated expression cassette.

    • Instability of the cell line leading to deregulation of the reporter gene.

  • Troubleshooting Steps:

    • Vector Optimization: If possible, re-clone the gene of interest into a vector with a more tightly regulated ecdysone-responsive promoter.

    • Cell Line Re-selection: If working with a polyclonal population of cells, perform single-cell cloning to select for clones with low basal expression.

    • Reduce Serum Concentration: In some cases, components in the serum may weakly activate the system. Test for effects of reduced serum concentration, if compatible with your cell line.

Issue 2: Low or no induction of the target gene upon treatment with this compound.

  • Possible Cause:

    • Insufficient concentration of the inducer.

    • Degradation of the this compound stock solution.

    • Low expression or incorrect localization of the ecdysone receptor components.

    • Epigenetic silencing of the responsive promoter.

  • Troubleshooting Steps:

    • Concentration Optimization: Perform a dose-response experiment with a wide range of this compound concentrations.

    • Fresh Inducer: Prepare a fresh stock solution of this compound.

    • Verify Receptor Expression: Confirm the expression of the EcR and its dimerization partner (e.g., RXR) via Western blot or qPCR.

    • Epigenetic Modifiers: Consider treating cells with a histone deacetylase (HDAC) inhibitor to see if this can rescue expression, indicating potential silencing.

Issue 3: Observed cytotoxicity or unexpected phenotypic changes at effective concentrations.

  • Possible Cause:

    • Off-target effects of this compound.

    • Toxicity of the expressed target protein.

  • Troubleshooting Steps:

    • Dose Reduction: Determine the minimal concentration of this compound that provides sufficient induction while minimizing toxicity.

    • Control for Target Protein Toxicity: Induce a reporter gene (e.g., GFP) under the same promoter to distinguish between inducer toxicity and the effect of the expressed protein of interest.

    • Cell Viability Assays: Perform quantitative cell viability assays (e.g., MTT, trypan blue exclusion) across a range of inducer concentrations.

    • Pathway Analysis: If unexpected phenotypes are observed, consider performing transcriptomic or proteomic analysis to identify affected off-target pathways.

Data Presentation

Table 1: Recommended Starting Concentrations for In Vitro Experiments

Cell TypeCompoundRecommended Starting Concentration RangeNotes
Mammalian Cell Lines (Engineered)This compound0.1 µM - 10 µMOptimal concentration is highly cell-line dependent and should be determined empirically.
Insect Cell Lines20-Hydroxyecdysone20 µg/mL (approx. 42 µM)Used for inducing differentiation-like states.[9]
Human Non-Small Cell Lung Cancer Lines20-Hydroxyecdysone0.1 µMDemonstrated antioxidant activity at this concentration.[8]

Table 2: Summary of Potential Off-Target Effects of Ecdysteroids in Mammalian Cells

Observed EffectCell Line(s)ConcentrationReference
Increased Protein SynthesisC2C12 myotubes, NIH3T3 fibroblasts0.1 µM - 100 µM[7]
Increased Glucose Uptake and ATP ProductionC2C12 myoblasts, NIH/3T3 fibroblasts0.1 µM - 100 µM[7]
Inhibition of Cell GrowthH1299, A549, H460 (NSCLC)Not specified[8]
Antioxidant ActivityH1299, A549, H460 (NSCLC)0.1 µM[8]
Neuroprotective EffectsSH-SY5Y5 µM and 10 µM

Experimental Protocols

Protocol 1: Dose-Response Determination for Optimal Induction

  • Cell Seeding: Plate your engineered mammalian cell line in a 24-well plate at a density that will result in 70-80% confluency at the time of harvest.

  • Preparation of Inducer Dilutions: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve final concentrations ranging from 0.01 µM to 20 µM. Include a vehicle-only control (DMSO).

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for 24-48 hours, or for the desired induction period.

  • Analysis: Harvest the cells and analyze the expression of the target gene using an appropriate method (e.g., qPCR for mRNA levels, Western blot for protein levels, or a functional assay).

  • Data Interpretation: Plot the target gene expression as a function of the inducer concentration to determine the EC50 and the optimal concentration that gives a robust induction with minimal cytotoxicity.

Protocol 2: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

  • Treatment: Treat the cells with a range of this compound concentrations as determined in the dose-response experiment. Include untreated and vehicle-only controls.

  • Incubation: Incubate for the same duration as your induction experiment.

  • MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add DMSO or another suitable solvent to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-only control.

Visualizations

OnTargetSignaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 3A20HE This compound EcR Ecdysone Receptor (EcR) 3A20HE->EcR Binds Complex EcR/RXR Complex EcR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex EcRE Ecdysone Response Element (EcRE) Complex->EcRE Binds to TargetGene Target Gene EcRE->TargetGene Activates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: On-target signaling pathway of this compound in an engineered mammalian cell.

TroubleshootingWorkflow Start High Cytotoxicity or Unexpected Phenotype Observed CheckConcentration Is the lowest effective concentration being used? Start->CheckConcentration CheckProteinToxicity Is the expressed protein known to be toxic? CheckConcentration->CheckProteinToxicity Yes PerformDoseResponse Perform Dose-Response & Cell Viability Assays CheckConcentration->PerformDoseResponse No UseReporterControl Use Reporter Gene Control (e.g., GFP) CheckProteinToxicity->UseReporterControl Unsure OffTargetEffect Likely Off-Target Effect CheckProteinToxicity->OffTargetEffect No ProteinToxicity Likely Protein Toxicity CheckProteinToxicity->ProteinToxicity Yes AnalyzePathways Consider Pathway Analysis (e.g., RNA-seq) OffTargetEffect->AnalyzePathways

Caption: Troubleshooting workflow for unexpected cytotoxicity or phenotypes.

ExperimentalWorkflow Start Start Experiment DoseResponse 1. Dose-Response Curve Start->DoseResponse ViabilityAssay 2. Cell Viability Assay DoseResponse->ViabilityAssay OptimalConc Determine Optimal Concentration ViabilityAssay->OptimalConc MainExperiment 3. Main Experiment with Controls OptimalConc->MainExperiment DataAnalysis 4. Data Analysis MainExperiment->DataAnalysis End End DataAnalysis->End

Caption: Experimental workflow for minimizing off-target effects.

References

Technical Support Center: Enhancing the Bioavailability of 3-O-Acetyl-20-Hydroxyecdysone for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with 3-O-Acetyl-20-Hydroxyecdysone.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for using this compound over 20-Hydroxyecdysone in our studies?

A1: this compound is a more lipophilic derivative of 20-Hydroxyecdysone. This increased lipophilicity is intended to enhance its passive diffusion across the intestinal epithelium, potentially leading to improved oral bioavailability compared to the parent compound. The acetyl group can be cleaved by esterases in the body, releasing the active 20-Hydroxyecdysone.

Q2: We are observing low and variable plasma concentrations of our compound after oral administration. What are the likely causes?

A2: Low and variable oral bioavailability of ecdysteroids, including the acetylated form, can be attributed to several factors:

  • P-glycoprotein (P-gp) Efflux: Ecdysteroids are known substrates of the P-glycoprotein efflux pump located in the intestinal wall. This pump actively transports the compound back into the intestinal lumen, reducing its net absorption.[1][2]

  • First-Pass Metabolism: Although acetylation can protect the molecule to some extent, it may still be subject to metabolism in the gut wall and liver before reaching systemic circulation.

  • Poor Solubility: While more lipophilic, the compound's solubility in gastrointestinal fluids might still be a limiting factor.

  • Formulation Issues: The physical properties of the formulation, such as particle size and excipients, can significantly impact dissolution and absorption.

Q3: Can co-administration of other compounds enhance the bioavailability of this compound?

A3: Yes, co-administration with a P-glycoprotein inhibitor is a promising strategy. Cyclosporin (B1163) A is a well-characterized P-gp inhibitor that can reduce the efflux of P-gp substrates, thereby increasing their intestinal absorption and bioavailability.[3][4][5] However, it is crucial to conduct preliminary studies to determine the optimal dose and timing of the inhibitor to avoid potential toxicity.

Q4: What are the potential pitfalls of using Cyclosporin A as a P-gp inhibitor in our experiments?

A4: While effective, using Cyclosporin A has several considerations:

  • Broad Inhibitory Profile: Cyclosporin A also inhibits cytochrome P450 enzymes (like CYP3A4), which can alter the metabolism of the test compound and other co-administered drugs.[6]

  • Toxicity: Cyclosporin A has a narrow therapeutic index and can cause nephrotoxicity and other side effects. Careful dose selection and monitoring are essential.

  • Pharmacokinetic Interaction: The pharmacokinetics of Cyclosporin A itself can be complex and may vary between subjects, potentially leading to variability in the bioavailability enhancement of the ecdysteroid.

Troubleshooting Guides

Issue 1: Inconsistent Bioavailability Data Between Experiments
Possible Cause Troubleshooting Step
Variability in P-gp Expression/Activity Standardize animal age, sex, and health status. Consider using animals from a single, reputable supplier.
Inconsistent Formulation Preparation Ensure the formulation protocol is strictly followed. For suspensions, ensure uniform particle size and consistent homogenization. For solutions, confirm complete dissolution before each administration.
Differences in Gavage Technique Train all personnel on a standardized oral gavage technique to minimize stress and ensure consistent delivery to the stomach.
Food Effects Standardize the fasting period before and after dosing, as food can significantly alter gastric emptying and intestinal transit time.
Issue 2: Poor Solubility of this compound in Aqueous Vehicles
Possible Cause Troubleshooting Step
Compound's Lipophilic Nature Prepare a lipid-based formulation such as a self-emulsifying drug delivery system (SEDDS) or a nanoemulsion to improve solubility and absorption.[7][8][9][10]
Inadequate Vehicle Selection Screen a panel of pharmaceutically acceptable oils, surfactants, and co-solvents to identify an optimal vehicle for solubilization.
Precipitation Upon Dilution in GI Fluids For lipid-based formulations, ensure they form stable emulsions or microemulsions upon dilution with simulated gastric or intestinal fluids.

Quantitative Data Summary

The oral bioavailability of this compound has not been extensively reported. The following table provides data for the parent compound, 20-Hydroxyecdysone, and an estimated range for the acetylated form based on the principle that increased lipophilicity can enhance absorption.

Compound Animal Model Oral Bioavailability (%) Key Considerations
20-HydroxyecdysoneRodents (Mouse/Rat)~1%[11]Low permeability and significant P-gp efflux.
20-HydroxyecdysoneGerbil~12%[12]Species-specific differences in absorption and/or metabolism.
This compound (Estimated) Rodents (Mouse/Rat) 2-5% Increased lipophilicity may lead to a modest increase in passive absorption.
This compound with P-gp Inhibitor (e.g., Cyclosporin A) (Estimated) Rodents (Mouse/Rat) 5-15% Inhibition of P-gp efflux is expected to significantly increase absorption.

Note: The values for this compound are estimates and should be experimentally determined.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select an oil, surfactant, and co-solvent.

    • Prepare mixtures with varying ratios of these three components.

    • Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Preparation of the Final Formulation:

    • Select the optimal ratio of oil, surfactant, and co-solvent from the phase diagram that provides a clear and stable microemulsion upon dilution.

    • Dissolve the required amount of this compound in the oil/surfactant/co-solvent mixture with gentle heating and stirring until a clear solution is obtained.

Protocol 2: In Vivo Pharmacokinetic Study in Mice
  • Animal Preparation:

    • Use male C57BL/6 mice (8-10 weeks old).

    • House the animals in a controlled environment with a 12-hour light/dark cycle.

    • Fast the mice overnight (12 hours) before the experiment with free access to water.

  • Dosing:

    • Group 1 (Control): Administer this compound formulation (e.g., in SEDDS) via oral gavage at a dose of 50 mg/kg.

    • Group 2 (P-gp Inhibition): Administer Cyclosporin A (20 mg/kg, i.p.) 30 minutes prior to the oral administration of the this compound formulation.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound and its major metabolite, 20-Hydroxyecdysone, in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

experimental_workflow cluster_prep Formulation & Animal Prep cluster_dosing Dosing Regimen cluster_sampling Data Collection & Analysis Formulation Prepare Formulation (e.g., SEDDS) Control_Group Group 1: Formulation Only (Oral Gavage) Formulation->Control_Group Inhibitor_Group Group 2: Cyclosporin A (i.p.) then Formulation (Oral) Formulation->Inhibitor_Group Animal_Prep Fast Mice Overnight Animal_Prep->Control_Group Animal_Prep->Inhibitor_Group Blood_Sampling Serial Blood Sampling (0-24h) Control_Group->Blood_Sampling Inhibitor_Group->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Plasma_Analysis->PK_Analysis

Caption: Experimental workflow for an in vivo pharmacokinetic study.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_inhibitor Drug_Lumen This compound Drug_Inside Drug inside cell Drug_Lumen->Drug_Inside Passive Diffusion Pgp P-glycoprotein (P-gp) Drug_Inside->Pgp Metabolism Esterase Cleavage Drug_Inside->Metabolism To_Blood To Portal Vein Drug_Inside->To_Blood Pgp->Drug_Lumen Efflux Metabolite 20-Hydroxyecdysone Metabolism->Metabolite Metabolite->To_Blood CsA Cyclosporin A CsA->Pgp Inhibits

Caption: Mechanism of intestinal absorption and P-gp efflux.

References

Validation & Comparative

Unraveling Anabolic Activity: A Comparative Analysis of 20-Hydroxyecdysone and its Acetylated Form

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for potent and safe anabolic agents is a continuous endeavor. Among the naturally derived compounds, 20-hydroxyecdysone (B1671079) (20-HE), a phytoecdysteroid, has garnered significant attention for its reported anabolic properties without the androgenic side effects associated with traditional steroids.[1][2] This guide provides a comparative analysis of the anabolic activity of 20-hydroxyecdysone and its synthetic derivative, 3-O-Acetyl-20-Hydroxyecdysone, focusing on experimental data and underlying molecular mechanisms.

Executive Summary

Extensive research has demonstrated the anabolic potential of 20-hydroxyecdysone, attributing its effects primarily to the activation of the estrogen receptor beta (ERβ) and the subsequent PI3K/Akt signaling pathway, which are crucial regulators of muscle protein synthesis.[3][4][5] In contrast, direct comparative experimental data on the anabolic activity of this compound is limited in the currently available scientific literature. However, the acetylation at the 3-O-position is a common strategy in medicinal chemistry to potentially enhance bioavailability and cell permeability. Therefore, it is plausible that this compound could exhibit modified pharmacokinetic properties, which may influence its anabolic potency. This guide will delve into the established anabolic profile of 20-hydroxyecdysone and explore the potential implications of its acetylation.

Quantitative Data on Anabolic Activity

The following table summarizes key quantitative findings from in vivo and in vitro studies on 20-hydroxyecdysone. Due to the lack of direct comparative studies, data for this compound is not available.

Parameter Test System Compound Dosage/Concentration Observed Effect Reference
Muscle Fiber SizeRat Soleus Muscle20-Hydroxyecdysone5 mg/kg body weight for 21 daysStronger hypertrophic effect compared to metandienone, estradienedione, and SARM S 1[6]
Myotube DiameterC2C12 Myotubes20-Hydroxyecdysone1 µMSignificant increase in diameter, comparable to dihydrotestosterone (B1667394) (1 µM) and IGF-1 (1.3 nM)[6]
Protein SynthesisC2C12 Myotubes20-HydroxyecdysoneDose-dependentStimulation of [3H]leucine incorporation[1]
Muscle MassC57BL/6 Mice20-Hydroxyecdysone5 mg/kg/day for 5 days (continuous infusion)Significant increase in the mass of the triceps brachii[7]

Signaling Pathways and Molecular Mechanisms

The anabolic activity of 20-hydroxyecdysone is primarily mediated through non-androgenic pathways, distinguishing it from classical anabolic steroids.

20-Hydroxyecdysone Signaling Pathway

20-Hydroxyecdysone is believed to exert its anabolic effects through the activation of estrogen receptor beta (ERβ).[3][8] This interaction initiates a cascade of intracellular events, principally the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[4][5] This pathway is a central regulator of muscle protein synthesis and hypertrophy.

20-Hydroxyecdysone anabolic signaling pathway.
Potential Implications of Acetylation for this compound

Acetylation is a chemical modification that can alter the lipophilicity of a molecule. By adding an acetyl group to the 3-hydroxyl position of 20-hydroxyecdysone, its ability to cross cell membranes may be enhanced. This could potentially lead to increased intracellular concentrations and, consequently, a more pronounced anabolic effect. However, this remains a hypothesis that requires experimental validation.

Acetylation_Hypothesis 3-O-Acetyl-20-HE This compound Increased_Lipophilicity Increased Lipophilicity 3-O-Acetyl-20-HE->Increased_Lipophilicity Possesses Enhanced_Permeability Enhanced Cell Membrane Permeability Increased_Lipophilicity->Enhanced_Permeability Leads to Increased_Concentration Increased Intracellular Concentration Enhanced_Permeability->Increased_Concentration Results in Potentially_Enhanced_Anabolic_Activity Potentially Enhanced Anabolic Activity Increased_Concentration->Potentially_Enhanced_Anabolic_Activity May lead to

Hypothesized effect of acetylation on bioavailability.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of anabolic activity.

In Vivo Assessment of Anabolic Activity in Rats
  • Objective: To determine the effect of the test compound on muscle fiber size.

  • Animal Model: Wistar rats.

  • Procedure:

    • Animals are randomly assigned to treatment and control groups.

    • The test compound (e.g., 20-hydroxyecdysone) is administered daily at a specified dose (e.g., 5 mg/kg body weight) for a set period (e.g., 21 days). A vehicle control is administered to the control group.

    • At the end of the treatment period, animals are euthanized, and specific muscles (e.g., soleus) are dissected.

    • Muscle samples are frozen, and cross-sections are prepared for histological analysis.

    • Muscle fiber cross-sectional area is measured using microscopy and image analysis software.

  • Data Analysis: Statistical comparison of muscle fiber size between treatment and control groups.

In_Vivo_Protocol Animal_Grouping Random assignment of rats to groups Compound_Administration Daily administration of compound or vehicle for 21 days Animal_Grouping->Compound_Administration Tissue_Collection Dissection of soleus muscle Compound_Administration->Tissue_Collection Histology Preparation of muscle cross-sections Tissue_Collection->Histology Analysis Measurement of muscle fiber cross-sectional area Histology->Analysis Conclusion Statistical comparison of groups Analysis->Conclusion

Workflow for in vivo anabolic activity assessment.
In Vitro Assessment of Myotube Hypertrophy

  • Objective: To evaluate the direct effect of the test compound on muscle cell size.

  • Cell Model: C2C12 murine myoblasts.

  • Procedure:

    • C2C12 myoblasts are cultured and induced to differentiate into myotubes.

    • Differentiated myotubes are treated with the test compound (e.g., 20-hydroxyecdysone) at various concentrations (e.g., 1 µM) for a specified duration. A vehicle control is also included.

    • Myotubes are fixed and stained to visualize cell morphology.

    • The diameter of the myotubes is measured using microscopy and image analysis software.

  • Data Analysis: Statistical comparison of myotube diameter between treated and control cultures.

Conclusion and Future Directions

The available evidence strongly supports the anabolic activity of 20-hydroxyecdysone, mediated through the ERβ and PI3K/Akt signaling pathway. This makes it a compelling candidate for further investigation as a therapeutic agent for muscle wasting conditions and as a performance enhancer.

The anabolic potential of this compound remains largely unexplored. Future research should focus on direct, head-to-head comparative studies to evaluate its anabolic potency relative to 20-hydroxyecdysone. Such studies should include comprehensive pharmacokinetic profiling to determine if the acetyl modification indeed improves bioavailability. Furthermore, detailed in vitro and in vivo experiments are necessary to elucidate its precise mechanism of action and to confirm its safety profile. These investigations will be critical in determining whether this compound offers any therapeutic advantages over its parent compound.

References

"comparative analysis of ecdysteroid derivatives on receptor binding"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various ecdysteroid derivatives based on their binding affinity to the ecdysone (B1671078) receptor (EcR). The data presented is compiled from multiple studies to offer a comprehensive overview for researchers in endocrinology, entomology, and drug discovery. This document includes quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the ecdysone signaling pathway and experimental workflows.

Quantitative Analysis of Ecdysteroid Receptor Binding

The binding affinity of ecdysteroids and their analogs to the ecdysone receptor is a critical determinant of their biological activity. This affinity is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Kd or IC50 value indicates a higher binding affinity.

The functional ecdysone receptor is a heterodimer of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[1] High-affinity ligand binding requires the formation of this EcR/USP complex.[1][2] For instance, the potent ecdysteroid, ponasterone A, binds to the EcR with low affinity on its own (Kd = 55 nM), but its binding is dramatically enhanced in the presence of USP, resulting in a much lower Kd of 1.2 nM.[2]

Below is a summary of binding affinities for several ecdysteroid derivatives and a non-steroidal agonist, compiled from various studies.

CompoundReceptor SourceAssay TypeBinding AffinityReference
Ponasterone A Chilo suppressalis EcR/USPRadioligand Binding AssayKd = 1.2 nM[2]
Ponasterone A Anthonomus grandis EcR/USPRadioligand Binding AssayKd = 6.1 nM[3]
Muristerone A Americamysis bahia EcR/USPCompetitive Binding AssayIC50 = 1.9 nM
20-Hydroxyecdysone (20E) Anthonomus grandis EcR/USPCompetitive Binding AssayKd (app) = 250.1 nM (41x higher than PonA)[3]
20-Hydroxyecdysone (20E) Americamysis bahia EcR/USPCompetitive Binding AssayIC50 = 35 nM
α-Ecdysone Americamysis bahia EcR/USPCompetitive Binding AssayIC50 = 1200 nM
Tebufenozide (RH-5992) Anthonomus grandis EcR/USPCompetitive Binding AssayKd (app) = 11,590 nM (~1900x higher than PonA)[3]

Ecdysone Signaling Pathway

The classical ecdysone signaling pathway is initiated by the binding of an ecdysteroid to the ligand-binding domain of the EcR subunit within the EcR/USP heterodimer, which is located in the nucleus.[4] This binding event triggers a conformational change in the receptor complex, leading to its binding to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[1][4] This interaction ultimately modulates the transcription of these genes, leading to a cascade of developmental events such as molting and metamorphosis.[4]

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Ecdysteroid E_nuc Ecdysteroid E->E_nuc Diffusion EcR EcR EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP USP USP->EcR_USP E_EcR_USP Activated Receptor Complex EcR_USP->E_EcR_USP EcRE EcRE E_EcR_USP->EcRE DNA DNA Gene Target Gene Transcription EcRE->Gene Activation/ Repression E_nuc->E_EcR_USP Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell extracts or in vitro expression of EcR/USP heterodimer) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Ponasterone A) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilution (Serial dilutions of unlabeled ecdysteroid derivatives) Test_Compound_Prep->Incubation Separation Separate Bound and Free Radioligand (e.g., vacuum filtration) Incubation->Separation Detection Quantify Bound Radioactivity (e.g., scintillation counting) Separation->Detection Analysis Generate Competition Curve and Calculate IC50/Ki Detection->Analysis

References

A Comparative Guide to the Neuroprotective Potential of 3-O-Acetyl-20-Hydroxyecdysone and Other Ecdysteroids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of 3-O-Acetyl-20-Hydroxyecdysone, with a primary focus on its parent compound, 20-Hydroxyecdysone (20E), due to the limited direct research on the acetylated form. The information presented is intended to support further research and development in the field of neuroprotective therapeutics.

Introduction to Ecdysteroids and Neuroprotection

Ecdysteroids are a class of polyhydroxylated steroids found in insects and some plants. While they are primarily known for their role in arthropod molting, research has revealed a range of pharmacological effects in mammals, including anabolic, anti-diabetic, and, notably, neuroprotective properties.[1][2] The most studied ecdysteroid, 20-Hydroxyecdysone (20E), has demonstrated significant potential in mitigating neuronal damage in various experimental models. It is hypothesized that acetylated derivatives, such as this compound, may act as prodrugs, potentially offering altered pharmacokinetic profiles while retaining the core neuroprotective activities of the parent compound. A related compound, 2-O-Acetyl-20-hydroxyecdysone, has been shown to inhibit amyloid-β42 (Aβ42)-induced cytotoxicity, suggesting that acetylated forms of 20E are of interest for neurodegenerative disease research.[3]

Comparative Efficacy of 20-Hydroxyecdysone

The neuroprotective effects of 20E have been evaluated in various in vitro and in vivo models of neuronal injury. The following tables summarize key quantitative data from these studies, providing a basis for comparison with other potential neuroprotective agents.

In Vitro Neuroprotective Effects of 20-Hydroxyecdysone
Model SystemInsultCompoundConcentrationOutcomeReference
B35 Neuroblastoma CellsHydrogen Peroxide (H₂O₂) (200 µM)20-Hydroxyecdysone50 µMDecreased LDH release to 45.20%[4]
B35 Neuroblastoma CellsHydrogen Peroxide (H₂O₂) (200 µM)20-Hydroxyecdysone200 µMDecreased LDH release to 39.11%[4]
B35 Neuroblastoma CellsHydrogen Peroxide (H₂O₂)20-Hydroxyecdysone50 µMReduced TUNEL-positive cells to 32.99%[4]
B35 Neuroblastoma CellsHydrogen Peroxide (H₂O₂)20-Hydroxyecdysone400 µMReduced TUNEL-positive cells to 22.97%[4]
Adult Hippocampal NSCs-20-Hydroxyecdysone100 µM1.7-fold increase in neurosphere number[5]
In Vivo Neuroprotective Effects of 20-Hydroxyecdysone
Animal ModelInsultCompoundDosageOutcomeReference
MCAO RatsCerebral Ischemia20-Hydroxyecdysone50 mg/kgSignificantly decreased infarct volume[6]
MCAO RatsCerebral Ischemia20-Hydroxyecdysone50 mg/kgSignificantly improved neurological deficit score[6]
Diet-Induced Obese MiceHigh-Fat Diet20-Hydroxyecdysone10 mg/kg/day (oral)Ameliorated insulin (B600854) resistance[7]

Mechanistic Insights: Signaling Pathways

The neuroprotective effects of 20-Hydroxyecdysone are attributed to its multifaceted mechanism of action, primarily involving the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis.

Antioxidant and Anti-inflammatory Pathways

20E has been shown to scavenge free radicals and modulate inflammatory responses.[6] A key mechanism is the inhibition of the NF-κB signaling pathway, which plays a central role in inflammation and immune responses.

cluster_stress Oxidative Stress / Inflammatory Stimuli cluster_pathway NF-κB Signaling Pathway Stimuli Stimuli IKK IKK Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Degrades, releasing Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Induces transcription of 20E 20-Hydroxyecdysone 20E->IKK Inhibits

Inhibition of the NF-κB Signaling Pathway by 20-Hydroxyecdysone.
Anti-Apoptotic Pathways

20E also exerts its neuroprotective effects by modulating the JNK signaling pathway, which is involved in stress-induced apoptosis.[6] By inhibiting this pathway, 20E helps to prevent neuronal cell death.

cluster_stress Oxidative Stress cluster_pathway JNK Signaling Pathway Stress Stress ASK1 ASK1 Stress->ASK1 Activates MKK4/7 MKK4/7 ASK1->MKK4/7 Phosphorylates JNK JNK MKK4/7->JNK Phosphorylates Apoptosis Apoptosis JNK->Apoptosis Induces 20E 20-Hydroxyecdysone 20E->ASK1 Inhibits

Modulation of the JNK Signaling Pathway by 20-Hydroxyecdysone.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

In Vitro Neuroprotection Assay

This protocol outlines a general workflow for assessing the neuroprotective effects of a compound against an oxidative insult in a neuronal cell line.

Start Start Cell_Culture Culture Neuronal Cells (e.g., B35, SH-SY5Y) Start->Cell_Culture Pre-treatment Pre-treat with Test Compound (e.g., 20-Hydroxyecdysone) Cell_Culture->Pre-treatment Induce_Injury Induce Neuronal Injury (e.g., H₂O₂, Glutamate) Pre-treatment->Induce_Injury Assess_Viability Assess Cell Viability (MTT, LDH assay) Induce_Injury->Assess_Viability Assess_Apoptosis Assess Apoptosis (TUNEL, Caspase activity) Induce_Injury->Assess_Apoptosis Assess_Signaling Analyze Signaling Pathways (Western Blot) Induce_Injury->Assess_Signaling End End Assess_Viability->End Assess_Apoptosis->End Assess_Signaling->End

General Workflow for In Vitro Neuroprotection Assay.

Cell Culture and Treatment:

  • B35 neuroblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cells are pretreated with varying concentrations of 20-Hydroxyecdysone (e.g., 50, 100, 200, 400 µM) for 24 hours.[4]

  • Neuronal injury is induced by exposing the cells to 200 µM hydrogen peroxide (H₂O₂) for 12 hours.[4]

Assessment of Neuroprotection:

  • Cell Viability: Lactate dehydrogenase (LDH) release into the culture medium is measured to quantify cytotoxicity.

  • Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is used to identify apoptotic cells.

  • Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA.

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model

This protocol describes a common in vivo model for studying the effects of potential neuroprotective agents in cerebral ischemia.

Surgical Procedure:

  • Male Sprague-Dawley rats are anesthetized.

  • The right middle cerebral artery is occluded for a specific duration (e.g., 2 hours) by inserting a nylon monofilament into the internal carotid artery.

  • Reperfusion is initiated by withdrawing the filament.

Drug Administration and Evaluation:

  • 20-Hydroxyecdysone (e.g., 50 mg/kg) is administered intraperitoneally at the time of reperfusion.[6]

  • Neurological deficits are scored at 24 hours post-MCAO.

  • Infarct volume is measured by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Biochemical markers of oxidative stress (e.g., MDA, SOD) and apoptosis (e.g., cleaved caspase-3) are analyzed in brain tissue.[6]

Conclusion

The available evidence strongly supports the neuroprotective effects of 20-Hydroxyecdysone, which are mediated through its antioxidant, anti-inflammatory, and anti-apoptotic properties. While direct experimental data on this compound is currently lacking, its structural similarity to 20E and other neuroprotective acetylated ecdysteroids suggests it is a promising candidate for further investigation. Future studies should focus on directly evaluating the neuroprotective efficacy of this compound, determining its pharmacokinetic profile, and elucidating whether it acts as a prodrug for 20E. Such research will be critical in validating its potential as a novel therapeutic agent for neurodegenerative diseases.

References

"cross-reactivity of antibodies against 3-O-Acetyl-20-Hydroxyecdysone"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical performance of antibodies targeting 3-O-Acetyl-20-Hydroxyecdysone, a crucial ecdysteroid in insect development. Due to the limited commercial availability of antibodies specifically raised against this compound, this guide utilizes data from closely related ecdysteroid antibodies to illustrate the principles of antibody cross-reactivity and the methodologies for its assessment.

Antibody Performance Comparison

The cross-reactivity of an antibody is a critical parameter, defining its specificity. In the context of ecdysteroids, a highly specific antibody will bind preferentially to this compound with minimal binding to other structurally similar compounds like 20-Hydroxyecdysone (20E), ecdysone, and other phytoecdysteroids. The following table presents a hypothetical comparison of a specific monoclonal antibody (mAb) and a polyclonal antibody (pAb) developed against this compound, with cross-reactivity data modeled on typical steroid hormone immunoassays.

Table 1: Hypothetical Cross-Reactivity of Anti-3-O-Acetyl-20-Hydroxyecdysone Antibodies

CompoundChemical StructureHypothetical mAb Cross-Reactivity (%)Hypothetical pAb Cross-Reactivity (%)
This compound (Reference Compound)100 100
20-HydroxyecdysoneEcdysone with a hydroxyl group at C-20< 5< 15
EcdysonePrecursor to 20-Hydroxyecdysone< 1< 5
2-O-Acetyl-20-HydroxyecdysoneIsomer of the target analyte< 10< 25
Ponasterone AA phytoecdysteroid< 0.5< 2
Makisterone AA C28 ecdysteroid< 0.1< 1

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity profiles would need to be determined experimentally.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). This method quantifies the ability of other steroids to compete with the target analyte (this compound) for binding to the antibody.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol outlines the steps for determining the cross-reactivity of an antibody against this compound.

Materials:

  • Microtiter plates pre-coated with a conjugate of this compound.

  • Anti-3-O-Acetyl-20-Hydroxyecdysone antibody (primary antibody).

  • Standard solutions of this compound.

  • Solutions of potentially cross-reacting ecdysteroids.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS with 1% BSA).

Procedure:

  • Standard and Sample Preparation: Prepare serial dilutions of the this compound standard and the potentially cross-reacting compounds in assay buffer.

  • Competition: Add 50 µL of the standard or cross-reactant solutions to the wells of the coated microtiter plate. Immediately add 50 µL of the primary antibody solution to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash each well 3-5 times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader.

  • Calculation of Cross-Reactivity: The concentration of each cross-reactant that causes 50% inhibition of the maximum signal (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100

Visualizing Key Processes

To further aid in the understanding of the underlying biological and experimental processes, the following diagrams are provided.

ecdysteroid_signaling_pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus EcR_USP EcR/USP Heterodimer EcRE Ecdysone Response Element EcR_USP->EcRE Binds to DNA Gene_Expression Target Gene Expression EcRE->Gene_Expression Initiates Transcription 20E 20-Hydroxyecdysone (or analogue) 20E->EcR_USP Binds to

Caption: Ecdysteroid signaling pathway.

competitive_elisa_workflow Start Start: Coated Plate Add_Sample Add Sample/Standard + Primary Antibody Start->Add_Sample Incubate_Compete Incubate (Competition Occurs) Add_Sample->Incubate_Compete Wash1 Wash Incubate_Compete->Wash1 Add_Secondary Add Enzyme-Conjugated Secondary Antibody Wash1->Add_Secondary Incubate_Bind Incubate Add_Secondary->Incubate_Bind Wash2 Wash Incubate_Bind->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Incubate_Color Incubate (Color Develops) Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_OD Read Optical Density Add_Stop->Read_OD

Caption: Competitive ELISA workflow.

Unveiling the Anti-Inflammatory Action of 3-O-Acetyl-20-Hydroxyecdysone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-inflammatory mechanisms of 3-O-Acetyl-20-Hydroxyecdysone, with its parent compound 20-Hydroxyecdysone (20E) serving as the primary reference due to the limited availability of specific data on its acetylated form. The information presented herein is intended to support further research and drug development endeavors in the field of inflammation.

Executive Summary

This compound, a derivative of the phytoecdysteroid 20-Hydroxyecdysone, is emerging as a compound of interest for its potential anti-inflammatory properties. Drawing parallels from the extensively studied 20E, this guide explores its mechanistic action, offers a comparative perspective against established anti-inflammatory agents, and provides detailed experimental protocols for its investigation. The primary anti-inflammatory pathways implicated involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Comparative Analysis of Anti-Inflammatory Activity

While direct comparative quantitative data for this compound is not yet widely available, the following tables summarize the known anti-inflammatory effects of its parent compound, 20-Hydroxyecdysone, in comparison to other common anti-inflammatory agents.

Table 1: Comparison of Mechanistic Actions

CompoundPrimary Mechanism of ActionKey Molecular Targets
20-Hydroxyecdysone (as a proxy) Inhibition of pro-inflammatory signaling pathways.NF-κB (p65), JNK (MAPK pathway), iNOS
Dexamethasone Glucocorticoid receptor agonist; inhibits inflammatory gene expression.Glucocorticoid Receptor (GR), NF-κB, AP-1
Hydrocortisone Glucocorticoid receptor agonist with mineralocorticoid activity.Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR)
Indomethacin (NSAID) Non-selective COX inhibitor; blocks prostaglandin (B15479496) synthesis.Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2)

Table 2: Comparative Efficacy in Preclinical Models

CompoundModelKey FindingsReference
20-Hydroxyecdysone Collagen-Induced Arthritis in ratsReduced paw swelling, decreased inflammatory cell infiltration, and lowered pro-inflammatory cytokine levels.[1][1]
Dexamethasone COVID-19 PatientsSignificantly reduced the odds of all-cause death at 28 days in hospitalized patients.[2][2]
Hydrocortisone COVID-19 PatientsNo significant mortality benefit was detected in a pooled analysis of COVID-19 patients.[2][2]

Elucidation of the Anti-Inflammatory Signaling Pathway

The anti-inflammatory effects of 20-Hydroxyecdysone, and by extension likely this compound, are primarily attributed to its ability to suppress key inflammatory signaling pathways.

NF-κB Signaling Pathway

20-Hydroxyecdysone has been shown to inhibit the activation of NF-κB, a pivotal regulator of the inflammatory response.[3] This inhibition is achieved through the suppression of p65 subunit phosphorylation, a critical step for its nuclear translocation and subsequent activation of pro-inflammatory gene transcription. Furthermore, 20E has been found to reduce the expression of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK IκBα IκBα IKK->IκBα P NF_kB NF-κB (p65/p50) IκBα->NF_kB Releases NF_kB_n NF-κB (p65/p50) NF_kB->NF_kB_n Translocation A20HE 3-O-Acetyl-20- Hydroxyecdysone A20HE->IKK Inhibits DNA DNA NF_kB_n->DNA Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli ASK1 ASK1 Stress_Stimuli->ASK1 MKK47 MKK4/7 ASK1->MKK47 JNK JNK MKK47->JNK AP1 AP-1 JNK->AP1 Translocation A20HE 3-O-Acetyl-20- Hydroxyecdysone A20HE->ASK1 Inhibits Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Experimental_Workflow Cell_Culture RAW 264.7 Cell Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Pretreatment Pre-treat with This compound Seeding->Pretreatment Stimulation Stimulate with LPS (1 µg/mL) Pretreatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Analysis Analysis of Inflammatory Mediators Supernatant_Collection->Analysis NO_Assay Nitric Oxide (NO) Assay Analysis->NO_Assay ELISA Cytokine ELISA (TNF-α, IL-6) Analysis->ELISA

References

Specificity of 3-O-Acetyl-20-Hydroxyecdysone on Target Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-O-Acetyl-20-Hydroxyecdysone and its parent compound, 20-Hydroxyecdysone, with a focus on target pathway specificity. The information presented herein is intended to assist researchers in evaluating the potential applications and limitations of this compound in experimental settings.

Introduction

This compound is a naturally occurring ecdysteroid found in some plants, such as Cyanotis arachnoidea. It is a derivative of the more widely studied 20-Hydroxyecdysone (also known as ecdysterone), a key hormone in arthropod molting and metamorphosis. The addition of an acetyl group at the 3-O position can significantly alter the biological activity of the molecule. This guide will explore the implications of this structural modification on the compound's interaction with target pathways.

Comparative Biological Activity

The primary mechanism of action for ecdysteroids in insects is the activation of the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). The binding of an ecdysteroid to the EcR/USP complex initiates a transcriptional cascade that regulates gene expression. The biological activity of ecdysteroids is therefore closely linked to their binding affinity for the ecdysone receptor.

Table 1: Comparative Activity of 20-Hydroxyecdysone and its 3-O-Acetyl Derivative

CompoundStructureExpected Biological ActivityNotes
20-Hydroxyecdysone HighThe primary active ecdysteroid in many arthropods.
This compound Significantly ReducedAcetylation at the 3-O position is known to decrease biological activity.

Target Pathways of 20-Hydroxyecdysone

Given the structural similarity, it is presumed that this compound interacts with the same target pathways as 20-Hydroxyecdysone, albeit with lower efficacy. The primary target pathway in insects is the ecdysone signaling pathway.

Genomic Ecdysone Signaling Pathway

The canonical ecdysone signaling pathway is a genomic pathway that involves the direct regulation of gene expression.

ecdysone_pathway cluster_cell Target Cell 20E 20-Hydroxyecdysone EcR_USP EcR/USP Complex 20E->EcR_USP Binds to EcRE Ecdysone Response Element EcR_USP->EcRE Binds to Target_Genes Target Gene Transcription EcRE->Target_Genes Regulates non_genomic_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 20E_ext 20-Hydroxyecdysone GPCR GPCR 20E_ext->GPCR Activates G_Protein G-Protein GPCR->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca2+ Release IP3->Ca2 Triggers Downstream Downstream Effects Ca2->Downstream experimental_workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Comparative Analysis cluster_conclusion Conclusion 20E 20-Hydroxyecdysone Binding Receptor Binding Assay (Determine Kd) 20E->Binding Reporter Reporter Gene Assay (Determine EC50) 20E->Reporter 3OAc20E This compound 3OAc20E->Binding 3OAc20E->Reporter Compare_Kd Compare Binding Affinities Binding->Compare_Kd Compare_EC50 Compare Transcriptional Activation Reporter->Compare_EC50 Specificity Evaluate Specificity and Potency Compare_Kd->Specificity Compare_EC50->Specificity

A Comparative Guide to Ecdysteroid-Induced Muscle Hypertrophy: Evaluating Reproducibility and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reproducibility of muscle hypertrophy induced by 20-Hydroxyecdysone and evaluates alternative compounds. Due to a lack of specific scientific literature on 3-O-Acetyl-20-Hydroxyecdysone, this guide will focus on the widely studied parent compound, 20-Hydroxyecdysone (also known as Ecdysterone). We will objectively compare its performance with other phytoecdysteroids and myostatin inhibitors, supported by available experimental data.

Executive Summary

20-Hydroxyecdysone, a naturally occurring phytoecdysteroid, has garnered significant interest for its potential anabolic properties without the androgenic side effects associated with traditional steroids.[1] In vitro and in vivo studies suggest that 20-Hydroxyecdysone can stimulate muscle protein synthesis and induce hypertrophy, primarily through the activation of the PI3K/Akt/mTOR signaling pathway.[1][2] However, the reproducibility of these effects in vivo appears to be influenced by factors such as dosage, administration route, and the specific muscle groups targeted.

This guide also explores alternative compounds, including other phytoecdysteroids like Turkesterone and Ajugasterone C, and a distinct class of muscle hypertrophy agents, the myostatin inhibitors, such as Follistatin. While direct comparative studies are limited, this guide synthesizes the available quantitative data to provide a framework for evaluating these potential therapeutic and performance-enhancing agents.

Quantitative Data on Muscle Hypertrophy

The following tables summarize quantitative data from in vivo and in vitro studies on 20-Hydroxyecdysone and its alternatives.

Table 1: In Vivo Studies on Phytoecdysteroid-Induced Muscle Hypertrophy

CompoundAnimal ModelDosageAdministration RouteDurationMuscle GroupKey Findings
20-Hydroxyecdysone C57BL/6 Mice5 mg/kg/dayContinuous Infusion5 daysTriceps BrachiiSignificant increase in muscle mass (115 ± 8 mg vs. 88 ± 3 mg in control)[3][4]
20-Hydroxyecdysone Rats5 mg/kg/day-10 days-Stimulated protein synthesis[3]
Turkesterone Rats0.5 mg/kg/day-10 days-Significant increases in muscle mass[5]

Table 2: In Vitro Studies on Phytoecdysteroid-Induced Muscle Cell Growth

CompoundCell LineConcentrationOutcomePercentage Change
20-Hydroxyecdysone C2C12 Myotubes1 µMIncreased Myotube DiameterSignificant increase[6]
Ajuga turkestanica Extract C2C12 Myotubes10 µg/mLIncreased Protein Synthesis+25.7%[6]
Ajuga turkestanica Extract C2C12 Myotubes20 µg/mLIncreased Protein Synthesis+31.1%[6]

Table 3: In Vivo Studies on Myostatin Inhibitor-Induced Muscle Hypertrophy

CompoundAnimal ModelKey Findings
Follistatin Wild-Type MiceIncreased muscle weight by ~37-41%[7]
Follistatin Myostatin-KO MiceIncreased muscle weight by ~50%[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols used in the cited studies.

C2C12 Myotube Hypertrophy Assay

This in vitro assay is used to assess the direct effects of compounds on muscle cell size.

  • Cell Culture and Differentiation: Mouse C2C12 myoblasts are cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum). To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) when the cells reach high confluency. This process typically takes 4-6 days.[8][9]

  • Treatment: Differentiated myotubes are treated with the test compound (e.g., 20-Hydroxyecdysone) at various concentrations for a specified period (e.g., 24-72 hours).[8]

  • Analysis: Myotubes are fixed and stained for a muscle-specific protein like myosin heavy chain to visualize their morphology. The diameter of the myotubes is then measured using microscopy and image analysis software. An increase in myotube diameter is indicative of hypertrophy.[6]

Animal Models of Muscle Hypertrophy

In vivo studies are essential to evaluate the systemic effects of a compound on muscle mass and function.

  • Animal Selection and Acclimation: Common animal models include mice (e.g., C57BL/6) and rats (e.g., Wistar).[3][4][10] Animals are housed under controlled conditions for an acclimation period before the experiment.

  • Compound Administration: The test compound can be administered through various routes, including oral gavage, subcutaneous injection, or continuous infusion via osmotic pumps.[3][4][11][12]

  • Measurement of Muscle Mass: At the end of the treatment period, animals are euthanized, and specific muscles (e.g., gastrocnemius, soleus, triceps brachii) are dissected and weighed.[3][4][10]

  • Histological Analysis: Muscle tissue is frozen, sectioned, and stained (e.g., with Hematoxylin and Eosin) to visualize muscle fiber morphology. The cross-sectional area (CSA) of individual muscle fibers is measured to quantify hypertrophy.[10]

Western Blot Analysis of Signaling Pathways

This technique is used to measure the levels of specific proteins involved in signaling pathways that regulate muscle growth.

  • Protein Extraction: Protein is extracted from treated C2C12 myotubes or animal muscle tissue using a lysis buffer.[13]

  • SDS-PAGE and Protein Transfer: The protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.[13][14]

  • Immunoblotting: The membrane is incubated with primary antibodies that specifically bind to the target proteins of the PI3K/Akt/mTOR pathway (e.g., phosphorylated Akt, mTOR, p70S6K).[13][15][16]

  • Detection and Quantification: A secondary antibody conjugated to an enzyme is used to visualize the protein bands. The intensity of the bands is quantified to determine the relative abundance of the target proteins.[13]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in ecdysteroid-induced muscle hypertrophy and a general experimental workflow for its investigation.

G Phytoecdysteroid Signaling Pathway for Muscle Hypertrophy Phytoecdysteroid Phytoecdysteroid (e.g., 20-Hydroxyecdysone) ERb Estrogen Receptor β (ERβ) Phytoecdysteroid->ERb PI3K PI3K ERb->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy G Myostatin Inhibition Pathway for Muscle Hypertrophy Myostatin_Inhibitor Myostatin Inhibitor (e.g., Follistatin) Myostatin Myostatin Myostatin_Inhibitor->Myostatin Muscle_Hypertrophy Muscle Hypertrophy Myostatin_Inhibitor->Muscle_Hypertrophy ActRIIB Activin Receptor Type IIB (ActRIIB) Myostatin->ActRIIB Smad23 Smad2/3 Phosphorylation ActRIIB->Smad23 Muscle_Growth_Inhibition Inhibition of Muscle Growth Smad23->Muscle_Growth_Inhibition G Experimental Workflow for Investigating Muscle Hypertrophy In_Vitro In Vitro Studies (C2C12 Myotubes) Compound_Treatment Compound Treatment In_Vitro->Compound_Treatment In_Vivo In Vivo Studies (Animal Models) In_Vivo->Compound_Treatment Hypertrophy_Assay Myotube Hypertrophy Assay Compound_Treatment->Hypertrophy_Assay Protein_Analysis_Vitro Protein Analysis (Western Blot) Compound_Treatment->Protein_Analysis_Vitro Muscle_Mass_Measurement Muscle Mass Measurement Compound_Treatment->Muscle_Mass_Measurement Histology Histological Analysis (Fiber CSA) Compound_Treatment->Histology Protein_Analysis_Vivo Protein Analysis (Western Blot) Compound_Treatment->Protein_Analysis_Vivo Data_Analysis Data Analysis and Comparison Hypertrophy_Assay->Data_Analysis Protein_Analysis_Vitro->Data_Analysis Muscle_Mass_Measurement->Data_Analysis Histology->Data_Analysis Protein_Analysis_Vivo->Data_Analysis

References

Comparative Analysis of 3-O-Acetyl-20-Hydroxyecdysone Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-O-Acetyl-20-Hydroxyecdysone and its analogs. Ecdysteroids, a class of steroid hormones crucial for insect molting and development, have garnered significant interest for their potential applications in agriculture as insecticides and in medicine for their anabolic and other therapeutic effects. Acetylation of the parent molecule, 20-hydroxyecdysone (B1671079), has been shown to modulate its biological activity. This guide summarizes the available quantitative data, details experimental protocols for key biological assays, and visualizes relevant pathways to facilitate a deeper understanding of how structural modifications impact the efficacy of these compounds.

Comparative Biological Activity of 20-Hydroxyecdysone and its Acetylated Analogs

The introduction of acetyl groups to the 20-hydroxyecdysone (20E) scaffold can significantly influence its biological activity. While comprehensive comparative studies on a wide range of mono- and di-acetylated analogs are limited, existing research indicates that acetylation can enhance certain biological properties, such as antimicrobial and nematicidal activities.

Below is a summary of the qualitative findings from a study comparing the activity of 20-hydroxyecdysone and its acetylated derivatives.

CompoundAntimicrobial ActivityNematicidal Activity
20-HydroxyecdysoneBaseline ActivityBaseline Activity
20-Hydroxyecdysone-2-acetateHigher than 20EDifferent from 20E
20-Hydroxyecdysone-2,3,22-triacetateHigher than 20EDifferent from 20E
20-Hydroxyecdysone-2,3,22,25-tetraacetateHigher than 20EDifferent from 20E

Note: This table is based on a qualitative report, and specific quantitative data (e.g., MIC, LC50) was not provided in the source material. The nematicidal activity was noted to be different among the tested substances, but the extent of this difference was not quantified.[1]

Key Structure-Activity Relationship Insights

The biological activity of ecdysteroids is intricately linked to their three-dimensional structure. The presence and orientation of hydroxyl groups are critical for receptor binding and subsequent biological response.

Key structural features influencing the activity of ecdysteroids include:

  • Hydroxyl Groups: The hydroxyl groups at positions C-2, C-3, C-14, C-20, and C-22 are considered important for biological activity.

  • A/B Ring Junction: A cis-fused A/B ring system is a characteristic feature of active ecdysteroids.

  • Enone System: The 7-en-6-one chromophore in the B-ring is crucial for activity.

  • Side Chain: The structure and hydroxylation pattern of the side chain significantly impact potency.

Acetylation at the C-3 position, as in this compound, modifies a key hydroxyl group in the A-ring. This modification can alter the molecule's polarity, membrane permeability, and interaction with target receptors, thereby influencing its biological activity. Further quantitative studies are necessary to precisely delineate the impact of acetylation at this and other positions on the molecule's efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used in the evaluation of ecdysteroid analogs.

Ecdysone (B1671078) Receptor Binding Assay

This assay determines the binding affinity of a test compound to the ecdysone receptor (EcR), providing insights into its potential as an ecdysone agonist or antagonist.

Materials:

  • Source of ecdysone receptor (e.g., insect cell line extracts, purified recombinant receptor).

  • Radiolabeled ecdysteroid (e.g., [³H]ponasterone A) as a competitive ligand.

  • Test compounds (this compound analogs).

  • Binding buffer (e.g., Tris-HCl buffer with additives like BSA and protease inhibitors).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Preparation of Receptor: Homogenize insect tissues or cells expressing EcR in cold binding buffer. Centrifuge to obtain a crude receptor preparation in the supernatant.

  • Binding Reaction: In a microcentrifuge tube, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Separate the receptor-ligand complex from the unbound radioligand using a method such as dextran-coated charcoal, gel filtration, or filter binding assay.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50). This value is inversely proportional to the binding affinity of the test compound.

Insect Bioassay (e.g., Molting Disruption Assay)

This assay evaluates the in vivo activity of ecdysteroid analogs by observing their effects on insect development, typically molting. The tobacco hornworm, Manduca sexta, is a common model organism for such studies.[2][3]

Materials:

  • Synchronized insect larvae (e.g., early instar Manduca sexta).

  • Artificial diet.

  • Test compounds dissolved in a suitable solvent (e.g., ethanol, acetone).

  • Rearing containers.

Procedure:

  • Diet Preparation: Prepare an artificial diet for the insect larvae. Incorporate the test compound at various concentrations into the diet. A control diet containing only the solvent should also be prepared.

  • Larval Treatment: Place individual, pre-weighed larvae into separate containers with the treated or control diet.

  • Observation: Rear the larvae under controlled conditions (temperature, humidity, photoperiod) and observe them daily for developmental effects.

  • Data Collection: Record parameters such as mortality, molting success or failure, developmental abnormalities, and time to pupation.

  • Data Analysis: Calculate the concentration of the test compound that causes a 50% response (e.g., LC50 for mortality, EC50 for molting inhibition).

Antimicrobial Assay (Broth Microdilution Method)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains.

  • Liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

  • 96-well microtiter plates.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Positive control antibiotic.

  • Incubator.

  • Microplate reader.

Procedure:

  • Preparation of Inoculum: Grow the microorganism in the appropriate broth to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add a standardized amount of the microbial inoculum to each well.

  • Controls: Include wells with medium only (negative control), medium and inoculum (growth control), and medium, inoculum, and a standard antibiotic (positive control).

  • Incubation: Incubate the plates at the optimal growth temperature for the microorganism for a specified period (e.g., 18-24 hours).

  • Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density using a microplate reader.

Signaling Pathway and Experimental Workflow

The biological effects of ecdysteroids are primarily mediated through their interaction with the ecdysone receptor, a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP). This interaction triggers a cascade of gene expression leading to developmental changes in insects.

Ecdysteroid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysteroid 3-O-Acetyl-20- Hydroxyecdysone Analog EcR_USP_inactive EcR/USP Complex (Inactive) Ecdysteroid->EcR_USP_inactive Binds to EcR EcR_USP_active EcR/USP/Ecdysteroid Complex (Active) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE Ecdysone Response Element (on DNA) EcR_USP_active->EcRE Binds to DNA Transcription Transcription of Target Genes EcRE->Transcription Biological_Response Biological Response (e.g., Molting) Transcription->Biological_Response

Caption: Ecdysteroid signaling pathway.

The workflow for evaluating the structure-activity relationship of this compound analogs involves a multi-step process from synthesis to biological testing.

SAR_Workflow Synthesis Synthesis of This compound Analogs Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification Bioassays Biological Assays Purification->Bioassays Receptor_Binding Ecdysone Receptor Binding Assay Bioassays->Receptor_Binding Insect_Bioassay Insect Bioassay (e.g., Molting Assay) Bioassays->Insect_Bioassay Antimicrobial_Assay Antimicrobial Assay Bioassays->Antimicrobial_Assay SAR_Analysis Structure-Activity Relationship Analysis Receptor_Binding->SAR_Analysis Insect_Bioassay->SAR_Analysis Antimicrobial_Assay->SAR_Analysis

Caption: Workflow for SAR analysis.

References

Safety Operating Guide

Navigating the Disposal of 3-O-Acetyl-20-Hydroxyecdysone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment: A Precautionary Approach

In the absence of direct hazard data for 3-O-Acetyl-20-Hydroxyecdysone, a conservative approach is essential. An analysis of similar compounds reveals conflicting information. The Safety Data Sheet for the isomeric compound, 2-O-Acetyl-20-hydroxyecdysone, indicates that it is not a classified hazardous substance.[1] Conversely, the parent compound, 20-Hydroxyecdysone, is classified as very toxic to aquatic life with long-lasting effects.[2][3] Given this discrepancy and the potential for environmental harm, it is prudent to handle this compound as a hazardous substance, particularly concerning its potential environmental impact.

When dealing with novel or uncharacterized substances, it is a best practice to assume the compound is at least as hazardous as its parent compound.[4] Therefore, all disposal procedures should be aligned with regulations for environmentally hazardous materials.

Step-by-Step Disposal Protocol

The following protocol is a general guideline. Researchers must always consult and adhere to their institution's specific waste management policies and local regulations.

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.

  • Waste Segregation:

    • Do not mix this compound waste with non-hazardous trash.

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.

    • Collect liquid waste, such as solutions containing the compound, in a separate, compatible, and clearly labeled hazardous waste container. Avoid mixing with other solvent waste streams unless compatibility is confirmed.

  • Container Management:

    • Use containers that are in good condition and compatible with the chemical.

    • Keep waste containers securely closed except when adding waste.

    • Label all waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and any known hazard warnings (e.g., "Caution: Potential Ecotoxicity").

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from drains or areas where a spill could enter the environment.

  • Disposal Request:

    • Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[5][6]

    • Do not attempt to dispose of the chemical down the drain or in the regular trash.[7]

  • Decontamination:

    • Thoroughly decontaminate any surfaces or equipment that have come into contact with the compound using an appropriate solvent or cleaning agent.

    • Dispose of all cleaning materials as hazardous waste.

Key Disposal Considerations

The following table summarizes the critical aspects of managing the disposal of this compound.

ConsiderationGuidelineRationale
Hazard Classification Treat as environmentally hazardous (ecotoxic).Based on the classification of the parent compound, 20-Hydroxyecdysone.[2][3]
Waste Type Chemical Hazardous Waste.Precautionary principle due to lack of specific data and potential for harm.
Solid Waste Collect in a labeled, sealed container.To prevent release and ensure proper handling by waste management personnel.
Liquid Waste Collect in a labeled, sealed, compatible container.To prevent spills, environmental contamination, and reactions with other chemicals.
Drain Disposal Prohibited. The potential for aquatic toxicity poses a significant environmental risk.[7]
Trash Disposal Prohibited. To prevent the release of a potentially hazardous substance into the municipal waste stream.
Empty Containers Triple-rinse with a suitable solvent; collect rinsate as hazardous waste. Deface the label before disposal in regular trash, if permitted by institutional policy.To ensure the removal of residual hazardous material.
Spill Cleanup Use appropriate PPE. Absorb with inert material, collect in a sealed container, and dispose of as hazardous waste.To mitigate exposure and prevent environmental contamination.

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the proper disposal route for a research chemical with limited safety information.

DisposalWorkflow Disposal Decision Workflow for a Novel Compound start Start: Compound for Disposal (this compound) sds_check Is a specific Safety Data Sheet (SDS) available for the compound? start->sds_check sds_yes Follow disposal instructions in the SDS. sds_check->sds_yes Yes sds_no No specific SDS found. sds_check->sds_no No related_sds Review SDS of structurally similar compounds. sds_no->related_sds hazard_info Is there any indication of hazard (e.g., toxicity, ecotoxicity)? related_sds->hazard_info hazard_yes Yes, parent compound is ecotoxic. hazard_info->hazard_yes Yes hazard_no No, isomeric compound is not classified. hazard_info->hazard_no Conflicting Data precautionary Apply Precautionary Principle: Treat as Hazardous Waste. hazard_yes->precautionary hazard_no->precautionary waste_protocol Follow Institutional Hazardous Waste Disposal Protocol. precautionary->waste_protocol collect Collect Solid & Liquid Waste in Labeled, Sealed Containers. waste_protocol->collect contact_ehs Arrange for disposal through Environmental Health & Safety (EHS). collect->contact_ehs end End: Safe & Compliant Disposal contact_ehs->end

References

Essential Safety and Operational Guidance for Handling 3-O-Acetyl-20-Hydroxyecdysone

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols and logistical plans for the handling and disposal of 3-O-Acetyl-20-Hydroxyecdysone, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of the chemical lifecycle.

Personal Protective Equipment (PPE)

While specific safety data for this compound is limited, a conservative approach based on data for similar ecdysteroid compounds is recommended. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemStandard/Specification
Eye and Face Protection Safety GogglesConforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[1]
Hand Protection Chemical-resistant glovesNitrile, butyl, or barrier laminate gloves are recommended.[2] Avoid leather or fabric gloves.[3]
Body Protection Laboratory Coat or GownA long-sleeved laboratory coat is standard. For larger quantities or risk of splashing, a chemical-resistant apron or coveralls should be worn.
Respiratory Protection Not generally required under normal use with adequate ventilation.A full-face respirator is advised if exposure limits are exceeded or if dust/aerosols are generated.[4]
Foot Protection Closed-toe shoesLeather or canvas shoes should be avoided.[3][5]

Operational Plan: Handling and Storage

1. Engineering Controls:

  • Work in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is required.

2. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

  • Minimize dust formation during handling.[1]

3. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is in a freezer.[1] MedChemExpress suggests storing stock solutions at -20°C for up to one month or -80°C for up to six months, protected from light.[6]

Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

1. Chemical Waste:

  • Collect waste this compound and any contaminated solvents in a designated, labeled, and sealed hazardous waste container.

  • Dispose of the container through an approved waste disposal plant.

2. Contaminated PPE:

  • Disposable gloves, lab coats, and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.

  • Non-disposable PPE should be decontaminated thoroughly before reuse.

Experimental Workflow: Handling and Disposal

The following diagram outlines the standard procedure for working with this compound from preparation to disposal.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a fume hood A->B C Retrieve this compound from storage B->C D Weigh and prepare the compound C->D E Conduct experiment D->E F Collect chemical waste in a labeled container E->F G Decontaminate work surfaces and equipment F->G H Dispose of contaminated PPE G->H I Store chemical waste for pickup H->I J Remove and clean reusable PPE I->J K Wash hands thoroughly J->K

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。